molecular formula C13H25BrO2 B1265964 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- CAS No. 50816-20-1

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Cat. No.: B1265964
CAS No.: 50816-20-1
M. Wt: 293.24 g/mol
InChI Key: JCRBYQZIJFWGOO-UHFFFAOYSA-N
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Description

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-bromooctoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRBYQZIJFWGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885743
Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50816-20-1
Record name 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro-
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Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Foundational & Exploratory

An In-Depth Technical Guide to 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, also known by its IUPAC name 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran, is a bifunctional organic compound of increasing interest in synthetic chemistry. Its structure incorporates two key reactive moieties: a tetrahydropyranyl (THP) ether and a primary alkyl bromide. This unique combination makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the fields of drug discovery, liquid crystal development, and materials science.

The THP ether group serves as a common and robust protecting group for alcohols, stable under a variety of non-acidic conditions.[1] The terminal bromoalkyl chain, on the other hand, is a versatile functional handle amenable to a wide range of nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the chemical properties, a detailed representative synthesis protocol, expected reactivity, and potential applications of this compound, designed to equip researchers with the knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is presented below. It is important to note that while basic identifiers are well-established, detailed experimental data for the pure compound is not widely available in the public domain. Commercial suppliers of technical grade material provide some specifications.[2]

PropertyValueSource
IUPAC Name 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyranEPA
CAS Number 50816-20-1ChemicalBook[3]
Molecular Formula C13H25BrO2EPA
Molecular Weight 293.24 g/mol EPA
Appearance Colorless liquid (predicted)
Refractive Index (@ 20°C) 1.4730-1.4810 (technical grade)Thermo Scientific Chemicals[2]
Purity (GC) ≥88.0% (technical grade)Thermo Scientific Chemicals[2]
Predicted XlogP 4.2PubChemLite[4]

Synthesis Protocol: A Representative Methodology

Experimental Protocol: Synthesis of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran

Materials:

  • 8-Bromo-1-octanol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 8-bromo-1-octanol (1.0 eq) in anhydrous dichloromethane, add pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 3,4-dihydro-2H-pyran (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran as a colorless oil.

Causality Behind Experimental Choices:

  • PPTS as Catalyst: PPTS is a mild and effective acidic catalyst for the formation of THP ethers. Its use minimizes potential side reactions that can occur with stronger acids.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the DHP and the resulting THP ether. Therefore, anhydrous solvent and reagents are crucial for good yields.

  • Excess DHP: A slight excess of DHP is used to ensure the complete conversion of the starting alcohol.

  • Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the acidic catalyst, and the brine wash helps to remove any remaining water from the organic layer.

G cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 8-Bromo-1-octanol 8-Bromo-1-octanol Mixing Mix 8-Bromo-1-octanol, PPTS, and DCM 8-Bromo-1-octanol->Mixing DHP 3,4-Dihydro-2H-pyran Addition Add DHP dropwise DHP->Addition PPTS PPTS PPTS->Mixing DCM Dichloromethane DCM->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at room temperature (12-16h) Addition->Stirring Quench Quench with NaHCO3 Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran Purify->Product G cluster_thp THP Ether Reactivity cluster_bromide Alkyl Bromide Reactivity (SN2) Start 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran Deprotection Acid-Catalyzed Deprotection Start->Deprotection H+ Nucleophiles Nucleophiles (N3-, CN-, RO-, RS-, RCOO-, etc.) Start->Nucleophiles Product_Alcohol 8-Bromo-1-octanol Deprotection->Product_Alcohol Product_Substituted Substituted Product Nucleophiles->Product_Substituted

Caption: Reactivity pathways of the title compound.

Potential Applications

The bifunctional nature of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- makes it a valuable building block in multi-step syntheses.

  • Drug Discovery: This molecule can serve as a linker to connect a pharmacophore to a solid support for affinity chromatography or to another molecule to create a PROTAC (proteolysis-targeting chimera). The THP-protected alcohol can be deprotected at a later stage to reveal a site for further functionalization.

  • Liquid Crystal Synthesis: The long alkyl chain is a common feature in liquid crystalline molecules. The bromo-functional group allows for the attachment of this chain to a mesogenic core, while the THP-protected alcohol can be deprotected and subsequently esterified or etherified to introduce another part of the liquid crystal structure.

  • Surface Modification: The alkyl bromide can be used to anchor the molecule to a surface through quaternization of surface-bound amines or reaction with other nucleophilic sites. The THP group can then be removed to present a hydroxyl group on the surface for further modification.

Conclusion

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a versatile bifunctional molecule with significant potential in various areas of chemical synthesis. Its orthogonal protecting group and reactive handle allow for sequential and controlled modifications, making it an attractive intermediate for the construction of complex molecular architectures. While detailed experimental data on the pure compound is sparse, its synthesis and reactivity are based on well-understood and reliable organic transformations. This guide provides a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.

References

  • U.S. Environmental Protection Agency. 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- - Substance Details. [Link]

  • PubChemLite. 2h-pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007.
  • Maiti, G.; Roy, S. C. A Simple and Convenient Method for the Selective Removal of the THP Protecting Group. J. Org. Chem.1996, 61 (17), 6038–6039.

Sources

A Technical Guide to 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (CAS 50816-20-1): A Versatile C8 Linker in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the ability to strategically connect molecular fragments is paramount. Bifunctional linkers are the essential tools that enable this molecular architecture, allowing for the precise introduction of spacers with defined length and chemical properties. 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, with the Chemical Abstracts Service (CAS) number 50816-20-1 , represents a highly valuable, yet elegantly simple, example of such a linker.[1][2] This molecule is endowed with two distinct reactive termini: a primary alkyl bromide, poised for nucleophilic substitution, and a primary alcohol masked by a tetrahydropyranyl (THP) ether.[1][3] This orthogonal reactivity allows for sequential, controlled functionalization, making it an indispensable building block for introducing a flexible eight-carbon aliphatic chain. This guide provides an in-depth examination of its synthesis, core chemical principles, reactivity, and field-proven applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- are summarized below. These values are critical for reaction planning, purification, and analytical confirmation.

PropertyValueReference
CAS Number 50816-20-1[1][2][3]
Molecular Formula C₁₃H₂₅BrO₂[1][3][4]
Molecular Weight 293.24 g/mol [1][2][5]
IUPAC Name 2-(8-bromooctoxy)oxane[1]
Synonyms 1-Bromo-8-(tetrahydropyranyloxy)octane[3]
Density 1.16 g/cm³[3][5]
Boiling Point 130-132 °C @ 0.8 mmHg[3][5]
Flash Point >110 °C[3][5]
Refractive Index 1.477[3]

Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available through various chemical suppliers and databases, providing the necessary tools for unambiguous structural verification during a synthetic sequence.[1][3]

The Chemistry of the Tetrahydropyranyl (THP) Ether Protecting Group

Understanding the title compound requires a foundational knowledge of its key functional group: the tetrahydropyranyl (THP) ether. The THP group is one of the most classic and widely used protecting groups for alcohols in organic synthesis.[6][7]

Pillar 1: The Rationale for Use (Expertise & Experience)

In multi-step synthesis, the hydroxyl group of an alcohol is both weakly acidic and nucleophilic, which can interfere with a wide range of desired transformations. A protecting group is introduced to temporarily mask this reactivity. The THP ether is an excellent choice due to several key advantages:

  • Ease of Introduction: It is readily formed from the inexpensive reagent 3,4-dihydropyran (DHP).[6][8]

  • Robust Stability: THP ethers are exceptionally stable to strongly basic conditions, organometallic reagents (e.g., Grignard, organolithiums), metal hydrides, and various acylating and alkylating agents.[8][9]

  • Facile Cleavage: Despite its stability, the group is easily removed under mild acidic conditions.[9][10][11] This orthogonality is crucial for selective deprotection in complex molecules.

Pillar 2: The "How" - Mechanism and Protocols (Trustworthiness)

The reliability of a protecting group strategy lies in the efficiency and predictability of its installation and removal.

The title compound is synthesized by the acid-catalyzed addition of 8-bromo-1-octanol to 3,4-dihydropyran. The mechanism proceeds via protonation of the DHP alkene to generate a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The alcohol then acts as a nucleophile, attacking this cation to form the THP ether after deprotonation.[7][12]

Caption: Mechanism of THP ether formation.

Detailed Experimental Protocol: Synthesis

  • To a stirred solution of 8-bromo-1-octanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add 3,4-dihydropyran (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.02 eq) or pyridinium p-toluenesulfonate (PPTS).[7] The choice of PPTS is preferred for acid-sensitive substrates due to its lower acidity.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure title compound as a colorless oil.[7]

Deprotection is essentially the reverse of the formation mechanism: an acid-catalyzed hydrolysis.[10] The ether oxygen is protonated, leading to the elimination of the alcohol and regeneration of the stable oxocarbenium ion, which is subsequently trapped by a nucleophile (water or an alcohol solvent).

Caption: Mechanism of acid-catalyzed THP deprotection.

Detailed Experimental Protocol: Deprotection

  • Dissolve the THP-protected compound (1.0 eq) in methanol (MeOH, ~0.2 M).

  • Add a catalytic amount of an acid such as p-toluenesulfonic acid (TsOH·H₂O, ~0.1 eq) or use acetic acid in a THF/water solution.[10]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, neutralize the acid with a saturated solution of NaHCO₃.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.

For substrates that are intolerant to acid, a milder method using lithium chloride (LiCl) and water in DMSO at 90 °C provides an excellent alternative.[13]

Pillar 3: The "Caveats" - Limitations and Considerations (Authoritative Grounding)

While highly effective, the THP group has two primary drawbacks that a researcher must consider:

  • Creation of a New Stereocenter: The anomeric carbon of the THP ring becomes a stereocenter upon reaction with an alcohol. If the alcohol itself is chiral, this results in the formation of a diastereomeric mixture.[8][10] This can complicate purification and spectroscopic analysis.

  • Complex NMR Spectra: The protons on the THP ring often produce a series of complex, overlapping multiplets in the ¹H NMR spectrum, which can obscure signals from the molecule of interest.[8][10]

Reactivity and Synthetic Applications

The utility of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- stems from its bifunctional nature, enabling its use as a versatile C8 linker in a sequential fashion.

Workflow 1: Utilization as an Alkylating Agent

The primary alkyl bromide is a proficient electrophile for Sₙ2 reactions. It can be used to append the protected eight-carbon chain to a variety of nucleophiles, such as phenols, amines, thiols, or carboxylates. The THP group remains intact under the typically basic or neutral conditions required for these alkylations.

Caption: General workflow for alkylation.

Workflow 2: Sequential Functionalization Strategy

The true power of this linker is realized in a multi-step sequence where both functional handles are utilized. This allows for the tethering of two different molecular entities or the introduction of a terminal functional group after initial conjugation.

Detailed Experimental Protocol: Sequential Functionalization

  • Alkylation Step: React a core molecule containing a nucleophilic group (e.g., 4-hydroxybenzaldehyde) with 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (1.1 eq) in the presence of a base like potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Heat the reaction until the starting nucleophile is consumed (monitored by TLC). Work up by partitioning between water and an organic solvent, then purify to isolate the alkylated intermediate.

  • Deprotection Step: Subject the purified intermediate to the standard THP deprotection protocol described previously (e.g., catalytic TsOH in MeOH) to unmask the terminal hydroxyl group.

  • Further Modification: The newly revealed primary alcohol is now available for a wide array of subsequent reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to another leaving group for further substitution.

G cluster_3 Sequential Functionalization Workflow Start Step 1: AlkylationCore-NuH + Br-(CH₂)₈-OTHP Intermediate Intermediate ProductCore-Nu-(CH₂)₈-OTHP Start->Intermediate Deprotection Step 2: THP Deprotection(Acidic Conditions) Intermediate->Deprotection Final_OH Deprotected Linker ProductCore-Nu-(CH₂)₈-OH Deprotection->Final_OH Modification Step 3: Further Functionalization(Oxidation, Esterification, etc.) Final_OH->Modification Final_Product Final Modified ProductCore-Nu-(CH₂)₈-X Modification->Final_Product

Sources

An In-Depth Technical Guide to 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Author: BenchChem Technical Support Team. Date: January 2026

A Bifunctional Linker for Advanced Chemical Synthesis and Drug Development

This guide provides a comprehensive overview of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, a versatile bifunctional molecule increasingly utilized in organic synthesis and as a building block in the development of complex pharmaceutical agents. We will delve into its fundamental properties, synthesis, and applications, with a focus on the practical insights relevant to researchers and professionals in the field.

Core Physicochemical Properties

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is characterized by two key functional groups: a tetrahydropyranyl (THP) ether and a terminal alkyl bromide. This dual-functionality makes it a valuable intermediate for multi-step syntheses. The THP group serves as a stable, acid-labile protecting group for the alcohol, while the bromo-functionalized alkyl chain provides a reactive site for nucleophilic substitution or organometallic reactions.

PropertyValueSource
Molecular Formula C13H25BrO2[1][2]
Molecular Weight 293.24 g/mol [1][2]
IUPAC Name 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran[1]
CAS Number 50816-20-1[2]
Appearance (Typically) Colorless to pale yellow liquid
Monoisotopic Mass 292.10379 Da[2][3]

Synthesis Protocol: Acid-Catalyzed Tetrahydropyranylation

The most common and efficient method for synthesizing this compound is through the acid-catalyzed reaction of 8-bromo-1-octanol with 3,4-dihydro-2H-pyran (DHP). The THP ether formation is a robust and well-established protection strategy for alcohols.

Experimental Rationale

The reaction proceeds via the protonation of the double bond in DHP by an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, or p-toluenesulfonic acid, TsOH). This generates a resonance-stabilized oxocarbenium ion. The alcohol (8-bromo-1-octanol) then acts as a nucleophile, attacking the carbocation to form the THP ether. The choice of a mild acid catalyst like PPTS is crucial to prevent the degradation of acid-sensitive functional groups. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Step-by-Step Methodology
  • Preparation : To a solution of 8-bromo-1-octanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 equivalents).

  • Reaction : Slowly add 3,4-dihydro-2H-pyran (DHP) (approx. 1.2 equivalents) to the solution at room temperature while stirring.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting alcohol is fully consumed.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the pure 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process Reactant1 8-Bromo-1-octanol Reaction Stir in Anhydrous DCM at Room Temperature Reactant1->Reaction Reactant2 3,4-Dihydro-2H-pyran (DHP) Reactant2->Reaction Catalyst PPTS (Acid Catalyst) Catalyst->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup TLC Monitoring Purification Flash Column Chromatography Workup->Purification Product 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- Purification->Product

Caption: Synthesis workflow for 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

Applications in Drug Development and Research

The utility of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications. The pyran moiety is a core component in many pharmacologically active agents.[4] This specific compound serves as a valuable linker, enabling the conjugation of different molecular entities.

  • Linker Synthesis : It is an ideal starting material for creating longer, more complex linkers used in technologies like Antibody-Drug Conjugates (ADCs) or PROTACs. The bromide can be converted to an azide, amine, or thiol for subsequent click chemistry or bioconjugation reactions.

  • Solid-Phase Synthesis : The THP-protected alcohol can be deprotected to anchor the molecule to a solid support, allowing the terminal bromide to be elaborated in subsequent synthetic steps.

  • Fragment-Based Drug Discovery : It can be used as a fragment that introduces a flexible, lipophilic spacer with a reactive handle for linking to other fragments or core scaffolds. The pyran ring itself is a structural motif present in many natural products and can influence pharmacokinetic properties.[5][6]

Diagram of Bifunctional Reactivity

G cluster_path1 Pathway 1: Bromide Reactivity cluster_path2 Pathway 2: THP Ether Deprotection Start 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran Reaction1 Nucleophilic Substitution (e.g., NaN3, KCN, R2NH) Start->Reaction1 Reaction2 Mild Acidic Hydrolysis (e.g., PPTS, H2O) Start->Reaction2 Product1 Functionalized Linker (Azide, Nitrile, Amine, etc.) Reaction1->Product1 Product2 8-Bromo-1-octanol (Revealed Alcohol) Reaction2->Product2

Caption: Orthogonal reactivity pathways for the subject molecule.

Safety and Handling

According to GHS classifications, this compound presents several hazards that necessitate careful handling in a laboratory setting.[2]

  • Hazards :

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautions :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[8]

    • Handling : Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Keep away from sources of ignition.

    • Storage : Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is more than a simple chemical; it is a strategic tool for the modern organic chemist and drug development professional. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile bifunctional reactivity make it an indispensable building block for constructing complex molecules. Understanding its core characteristics and handling requirements allows researchers to safely and effectively leverage its potential in advancing chemical synthesis and pharmaceutical innovation.

References

  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2h-pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Retrieved from [Link]

  • Valdivia, M., et al. (2025). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 20(10), 18694-18721. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-pyrans. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2020). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • ResearchGate. (2025). "ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy". Retrieved from [Link]

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"2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" synthesis from 8-bromo-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran from 8-Bromo-1-octanol

Introduction

The synthesis of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran is a crucial process in organic synthesis, primarily involving the protection of the hydroxyl group of 8-bromo-1-octanol. This protection is necessary to prevent the alcohol from interfering with subsequent reactions where it might act as a nucleophile or be sensitive to basic or organometallic reagents.[1][2] The tetrahydropyranyl (THP) ether formed is stable under a variety of non-acidic conditions, making it an ideal protecting group.[1][3][4] This guide provides a comprehensive overview of the synthesis, including the underlying mechanism, a detailed experimental protocol, and key considerations for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Principles

The core of this synthesis is the acid-catalyzed reaction between an alcohol (8-bromo-1-octanol) and 3,4-dihydro-2H-pyran (DHP).[1][5] This reaction, known as tetrahydropyranylation, proceeds through the formation of a resonance-stabilized oxocarbenium ion.[4]

The mechanism can be broken down into three key steps:

  • Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized carbocation.[4][5]

  • Nucleophilic Attack: The hydroxyl group of 8-bromo-1-octanol acts as a nucleophile and attacks the electrophilic carbon of the carbocation.[4][5]

  • Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the resulting oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[4][5]

A variety of acid catalysts can be employed for this reaction, including p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), and various Lewis acids.[3][6][7] The choice of catalyst can influence reaction times and yields. Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, have also been shown to be effective and offer the advantage of easy removal and recyclability.[8][9]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/MassProperties
8-Bromo-1-octanolC8H17BrO209.13102.09 gLiquid, Density: 1.22 g/mL
3,4-Dihydro-2H-pyran (DHP)C5H8O84.12121.01 g (1.14 mL)Liquid, Density: 0.922 g/mL
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)C7H10O4S190.220.119 mgSolid
Dichloromethane (DCM), anhydrousCH2Cl284.93-20 mLSolvent
Saturated aqueous sodium bicarbonateNaHCO384.01-10 mLQuenching agent
Brine (Saturated NaCl solution)NaCl58.44-10 mLWashing agent
Anhydrous sodium sulfateNa2SO4142.04-~2 gDrying agent

Note: The properties of 8-bromo-1-octanol can be found in various chemical supplier databases.[10][11]

Procedure
  • To a solution of 8-bromo-1-octanol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reagents 8-Bromo-1-octanol 3,4-Dihydro-2H-pyran p-TsOH·H₂O DCM Mixing Combine reagents in DCM at room temperature Reagents->Mixing Stirring Stir and monitor by TLC Mixing->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (optional) Concentrate->Purify Product 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran Concentrate->Product If pure Purify->Product

Caption: Workflow for the synthesis of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

Characterization and Data

The final product, 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran, has a molecular formula of C13H25BrO2 and a molecular weight of 293.24 g/mol .[12] Its identity and purity can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

PropertyValue
Molecular FormulaC13H25BrO2
Molecular Weight293.24 g/mol
AppearanceColorless to pale yellow liquid
Expected Yield>90%

Reaction Mechanism Diagram

Reaction_Mechanism DHP 3,4-Dihydro-2H-pyran Protonated_DHP Protonated DHP (Oxocarbenium ion) DHP->Protonated_DHP + H⁺ H_plus H⁺ Alcohol 8-Bromo-1-octanol (R-OH) Oxonium_ion Oxonium ion Protonated_DHP->Oxonium_ion + R-OH THP_ether THP Ether (Product) Oxonium_ion->THP_ether - H⁺ H_plus_regen H⁺

Sources

Spectroscopic Characterization of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug development, the precise characterization of molecular structures is paramount. 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, a molecule featuring a tetrahydropyranyl (THP) ether linked to a brominated alkyl chain, serves as a valuable intermediate in various synthetic pathways. The THP group is a common protecting group for alcohols, and the bromoalkyl chain offers a reactive handle for further functionalization, such as in the synthesis of polymers or biologically active molecules.[1][2] This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on the interpretation of the spectral data, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Chemical structure of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.

The molecule consists of two main parts: the tetrahydropyran ring and the 8-bromooctyl chain, connected by an ether linkage. This structure presents several key features that will be distinguishable in the spectroscopic analysis:

  • The anomeric proton on the tetrahydropyran ring (the CH group bonded to two oxygen atoms).

  • The diastereotopic protons within the tetrahydropyran ring and the methylene groups of the alkyl chain.

  • The methylene group adjacent to the ether oxygen in the octyl chain.

  • The methylene group adjacent to the bromine atom .

  • The C-O bonds of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl3). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024-2048 scans). acq2->acq3 acq4 Perform 2D NMR experiments (COSY, HSQC) if necessary for complex signal assignments. acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0.00 ppm). proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Deuterated Chloroform (CDCl₃): It is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for locking the magnetic field.

  • Tetramethylsilane (TMS): TMS is used as an internal standard because its protons are highly shielded, giving a sharp signal at a high field (defined as 0 ppm) that rarely overlaps with signals from the analyte.[3]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the 8-bromooctyl chain.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.6Triplet1HAnomeric proton (O-CH-O)
~ 3.8 - 3.9Multiplet1HAxial proton on C6 of THP ring
~ 3.7 - 3.8Multiplet1HAxial proton on C2' of octyl chain
~ 3.5Multiplet1HEquatorial proton on C6 of THP ring
~ 3.4Triplet2H-CH₂-Br
~ 3.4 - 3.5Multiplet1HEquatorial proton on C2' of octyl chain
~ 1.8 - 1.9Multiplet2H-CH₂-CH₂-Br
~ 1.5 - 1.7Multiplet6HOther THP ring protons
~ 1.2 - 1.5Multiplet8H-(CH₂)₄- in the middle of the octyl chain

Interpretation:

  • The anomeric proton is the most deshielded proton of the THP ring, appearing as a triplet around 4.6 ppm due to coupling with the adjacent CH₂ group. Its downfield shift is a result of being attached to two electronegative oxygen atoms.

  • The protons on the carbon adjacent to the ether oxygen in the octyl chain (-O-CH₂-) are expected to appear as two separate multiplets around 3.7-3.8 ppm and 3.4-3.5 ppm, reflecting their diastereotopic nature.

  • The methylene group attached to the bromine atom (-CH₂-Br) will be deshielded by the electronegative bromine and is predicted to be a triplet around 3.4 ppm.

  • The remaining methylene protons of the THP ring and the octyl chain will appear as a complex series of multiplets in the upfield region (1.2-1.9 ppm).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 98-100Anomeric carbon (O-CH-O)
~ 67-69-O-CH₂- (octyl chain)
~ 62-64-O-CH₂- (THP ring)
~ 33-35-CH₂-Br
~ 30-32-CH₂-CH₂-Br
~ 19-31Other THP and octyl chain carbons

Interpretation:

  • The anomeric carbon is the most downfield signal in the spectrum, typically appearing around 98-100 ppm.

  • The carbons directly attached to the ether oxygen (-O-CH₂-) are also significantly deshielded and are expected in the 62-69 ppm range.

  • The carbon bearing the bromine atom (-CH₂-Br) will be found around 33-35 ppm.

  • The remaining aliphatic carbons of the THP ring and the octyl chain will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). acq1 Place the salt plates in the IR spectrometer. prep1->acq1 acq2 Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. acq1->acq2 proc1 Perform a background subtraction. acq2->proc1 proc2 Identify and label the major absorption bands. proc1->proc2

Caption: Workflow for IR data acquisition.

Predicted IR Data and Interpretation

The IR spectrum of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is expected to be dominated by absorptions corresponding to C-H and C-O bond vibrations.

Predicted Frequency Range (cm⁻¹) Vibration Type Functional Group
2950-2850C-H stretchingAliphatic CH₂, CH
1150-1050C-O stretchingEther (C-O-C)
650-550C-Br stretchingAlkyl bromide

Interpretation:

  • A strong and broad band in the 1150-1050 cm⁻¹ region is characteristic of the C-O stretching vibrations of the ether linkages.[4][5] Ethers are sometimes difficult to definitively identify by IR alone due to other absorptions in this region.[5]

  • The presence of strong C-H stretching bands between 2950 and 2850 cm⁻¹ confirms the aliphatic nature of the molecule.

  • A weaker absorption in the 650-550 cm⁻¹ range can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

G cluster_prep Sample Introduction cluster_acq Data Acquisition prep1 Inject a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often coupled with a gas chromatograph (GC-MS). acq1 Ionize the sample using a suitable method (e.g., Electron Ionization - EI). prep1->acq1 acq2 Separate the resulting ions based on their mass-to-charge ratio (m/z). acq1->acq2 acq3 Detect the ions to generate the mass spectrum. acq2->acq3

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted MS Data and Interpretation

The molecular formula of the compound is C₁₃H₂₅BrO₂, with a molecular weight of approximately 293.24 g/mol .[1] The mass spectrum will show a molecular ion peak and several characteristic fragment ions.

Predicted m/z Proposed Fragment Fragmentation Pathway
292/294[M]⁺Molecular ion (presence of Br gives M and M+2 peaks)
209[C₈H₁₇O₂]⁺Loss of Br radical
85[C₅H₉O]⁺Cleavage of the THP ring
57[C₄H₉]⁺Alkyl chain fragmentation

Interpretation:

  • The molecular ion peak is expected at m/z 292 and 294 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

  • A prominent fragment at m/z 85 is highly characteristic of the tetrahydropyranyl group, resulting from the cleavage of the ether bond and subsequent rearrangement.

  • The fragmentation of the alkyl chain will lead to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), with a notable peak at m/z 57 representing a butyl cation.

  • Loss of the bromine radical would result in a fragment at m/z 209 .

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. The combination of ¹H and ¹³C NMR, IR, and MS data offers complementary information that, when interpreted correctly, leaves little ambiguity as to the molecule's identity. The predicted data and interpretations presented herein serve as a valuable reference for researchers and scientists working with this and structurally related compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Libretexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Substance Details - SRS. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • Libretexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to the Safe Handling of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling procedures for 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. As a bifunctional molecule, incorporating both a tetrahydropyran (THP) ether and a terminal alkyl bromide, this compound presents a specific set of handling challenges. Understanding the interplay of these functional groups is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of rules, offering a scientific rationale for each procedural recommendation to empower researchers with the knowledge to work confidently and safely.

Chemical and Physical Profile

A foundational understanding of a substance's properties is the first step in a robust safety assessment. The properties of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- dictate its behavior and inform the necessary precautions.

PropertyValueSource
Molecular Formula C₁₃H₂₅BrO₂PubChem[1]
Molecular Weight 293.24 g/mol PubChem[1]
IUPAC Name 2-(8-bromooctoxy)oxanePubChem[1]
CAS Number 50816-20-1PubChem[1]
Appearance Not specified, likely a liquidInferred from structure

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent control measures. The presence of the alkyl bromide functional group is a primary contributor to its reactivity and irritant properties.

GHS Hazard Statements:[1]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H413: May cause long lasting harmful effects to aquatic life.

Expert Analysis of Hazards:
  • Oral Toxicity (H302): Ingestion can lead to systemic effects. The lipophilic nature of the long alkyl chain may facilitate absorption.

  • Skin and Eye Irritation (H315, H319): Alkyl bromides are known to be irritating to the skin and mucous membranes. Prolonged contact can defat the skin, leading to dryness and cracking. In the eyes, this can cause significant damage.

  • Respiratory Irritation (H335): Vapors, especially if generated by heating or aerosolization, can irritate the respiratory tract. While likely having a low vapor pressure at room temperature due to its molecular weight, heating the substance will increase the inhalation risk.

  • Aquatic Toxicity (H413): Halogenated organic compounds can be persistent in the environment. Spills and improper disposal must be avoided to prevent long-term ecological harm.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential. The causality behind these choices is rooted in the identified hazards.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- should be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to mitigate the risk of respiratory irritation from potential vapors.[2]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE must be deliberate and based on the specific hazards of skin contact, eye irritation, and potential inhalation.

  • Hand Protection: The choice of gloves is critical due to the presence of a halogenated hydrocarbon.

    • For Splash Protection: Nitrile gloves are acceptable for short-term splash protection.[5] However, it is crucial to understand that nitrile offers poor resistance to halogenated hydrocarbons upon prolonged contact.[5][6][7] If contact occurs, gloves must be changed immediately.

    • For Extended Handling: For procedures involving larger quantities or significant risk of prolonged contact, more robust gloves are required. Norfoil® or Viton® gloves are recommended for handling halogenated hydrocarbons.[6] A common and effective practice is to double-glove, wearing a nitrile glove over a more resistant glove like Norfoil to improve dexterity.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles, especially when transferring larger volumes or when there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn and buttoned. For tasks with a higher risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: When working outside of a fume hood (which is strongly discouraged) or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is appropriate.[1][3][8][9][10]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE D1 Lab Coat D2 Respirator (if needed) D1->D2 D3 Goggles & Face Shield D2->D3 D4 Gloves D3->D4 F1 Gloves (outer pair if double-gloved) D4->F1 After Handling F2 Lab Coat F1->F2 F3 Face Shield & Goggles F2->F3 F4 Respirator (if used) F3->F4 F5 Gloves (inner pair) F4->F5 End End F5->End Start Start Start->D1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial to prevent accidental exposure and maintain chemical stability.

Handling
  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals.[11]

  • Prevent Aerosolization: Avoid actions that could generate aerosols, such as vigorous shaking or rapid addition to a reaction mixture.

  • Grounding: For transfers of large volumes, grounding and bonding of containers may be necessary to prevent static discharge, although this compound is not classified as highly flammable.[11]

Storage
  • Container: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[13][14]

  • Ventilation: Storage in a ventilated cabinet is recommended to control any fugitive emissions.[15]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a calm and methodical response is critical.

First Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][12][16][17] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[17] Wash the affected area with soap and plenty of water for at least 15 minutes.[18][19] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air.[10][16] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[16]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess PPE Don Appropriate PPE (Respirator, Resistant Gloves) Assess->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area with Soap and Water Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[20] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides and hydrogen bromide gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill Cleanup)
  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as outlined in Section 3.2, including respiratory protection.

  • Containment: Prevent further leakage or spillage if safe to do so. Contain the spill using inert, non-combustible absorbent material such as sand, earth, or vermiculite.[21][22] Do not use combustible materials like paper towels to absorb the bulk of the spill.[23]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[23]

  • Final Decontamination: After the spill is collected, decontaminate the area with a detergent and water solution.[23] All contaminated materials and cleaning supplies should be disposed of as hazardous waste.[24]

Waste Disposal

All waste containing 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- must be treated as hazardous waste.

  • Halogenated Waste Stream: As a halogenated hydrocarbon, this compound must be disposed of in a designated halogenated organic waste container.[2]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • PubChem. 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. National Center for Biotechnology Information. [Link]

  • Lanxess. Alkyl Bromides.[Link]

  • PK Safety. Understanding Respirators With Organic Vapor Cartridges.[Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.[Link]

  • Fibre Glast. Organic Vapor Respirator NIOSH approved, in stock.[Link]

  • University of California, Berkeley. Glove Selection Guide.[Link]

  • Missouri Poison Center. Skin Exposure First Aid.[Link]

  • Mayo Clinic. Chemical burns: First aid.[Link]

  • National Health Service. Acid and chemical burns.[Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.[Link]

  • Sdfine. allyl bromide.[Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.[Link]

  • WellBefore. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.[Link]

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference.[Link]

  • University of California, Berkeley. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories.[Link]

  • Loughborough University. Chemical Storage Safety Guidance.[Link]

  • University of California, Berkeley. Safe Storage.[Link]

  • University of California, Berkeley. Chemical Storage and Segregation.[Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]

  • FSH Direct. Extinguishing agents.[Link]

  • Fire Pro Las Vegas. What Extinguishing Agents are used in a Fire Extinguisher?[Link]

  • Caldic. Liquid Fire Extinguishing Agents.[Link]

  • Lab Manager. How to Neutralize Chemical Spills.[Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES.[Link]

  • MySafetySign Blog. How to Clean Up Chemical Spills in the Lab.[Link]

  • GMP Plastics. Neutralizing Chemical Spills in the Lab.[Link]

  • Centers for Disease Control and Prevention. Guideline for the Decontamination of Chemical Protective Clothing and Equipment.[Link]

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  • D-S Safety. CORRECT REMOVAL OF CHEMICAL PROTECTIVE CLOTHING.[Link]

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"2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Introduction: A Versatile Bifunctional Linker in Modern Synthesis

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, often referred to in literature and catalogs as 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran, is a specialized chemical intermediate of significant interest to researchers in drug discovery and materials science.[1] Its structure is not one of a final, biologically active agent, but rather that of a highly strategic building block. The molecule is fundamentally a bifunctional linker, featuring two key reactive modalities: a terminal alkyl bromide and a tetrahydropyranyl (THP) ether.

The utility of this compound stems from the orthogonal reactivity of these two groups. The THP ether serves as a robust and widely used protecting group for the primary alcohol of the 8-bromooctanol backbone. This protection is crucial as it allows chemists to perform selective reactions on the alkyl bromide end without interference from the hydroxyl group. The eight-carbon chain provides a flexible, lipophilic spacer, a common structural motif for tethering active pharmacophores to other molecules or surfaces. This guide provides a senior-level overview of its properties, synthesis, safe handling, and applications, grounded in established chemical principles and safety protocols.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the bedrock of its effective and safe utilization in any research setting. The identity and characteristics of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- are well-defined by various chemical databases.[1][2]

Chemical Structure

The molecule consists of an eight-carbon alkyl chain (octyl) functionalized with a bromine atom at one terminus (position 8) and an oxygen atom at the other (position 1). This oxygen is, in turn, connected to the anomeric carbon (C2) of a tetrahydropyran ring, forming a THP ether.

Caption: Chemical structure of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, essential for planning experiments, from reaction stoichiometry to purification.

PropertyValueSource
CAS Number 50816-20-1[1][2]
Molecular Formula C₁₃H₂₅BrO₂[1][2]
Molecular Weight 293.24 g/mol [1][2]
IUPAC Name 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran[2]
Predicted XlogP 4.2[1][3]
Monoisotopic Mass 292.10379 Da[1]

Section 2: Synthesis Protocol and Mechanistic Insight

While this compound is commercially available for research purposes, understanding its synthesis is vital for custom modifications or scale-up. The most direct and common method for its preparation is the acid-catalyzed protection of 8-bromo-1-octanol with 3,4-dihydro-2H-pyran (DHP).

Causality Behind the Method: The THP group is a premier choice for protecting alcohols. The reaction's efficacy hinges on the electrophilicity of the DHP double bond when protonated by an acid catalyst. The alcohol (8-bromo-1-octanol) acts as a nucleophile, attacking the activated DHP. This process is highly efficient and reversible under acidic conditions, making the THP group easy to remove post-synthesis when the alcohol needs to be deprotected.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran from 8-bromo-1-octanol and 3,4-dihydro-2H-pyran.

Materials:

  • 8-bromo-1-octanol

  • 3,4-dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromo-1-octanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the solution.

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.02 eq). PPTS is a mild acid catalyst preferred for sensitive substrates, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, quench the catalyst by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. This removes residual catalyst and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.

  • Characterization: Combine the pure fractions (identified by TLC) and concentrate to yield the final product as a colorless oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification Reactant1 8-bromo-1-octanol Setup Dissolve in Anhydrous DCM Reactant1->Setup Reactant2 3,4-Dihydro-2H-pyran (DHP) Reactant2->Setup Catalyst PPTS (catalyst) Catalyst->Setup Reaction Stir at Room Temp (2-4h) Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract & Wash with Brine Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Product Pure 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran Purify->Product

Caption: Workflow for the synthesis of the target compound.

Section 3: Applications in Research and Drug Development

The pyran ring is a structural motif present in a vast number of natural products and pharmacologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[4][5][6] While the title compound itself is not a drug, its value lies in facilitating the synthesis of such complex molecules.

  • Protected Bifunctional Linker: The primary application is as a linker. The terminal bromide is a versatile handle for nucleophilic substitution (Sₙ2) reactions. Researchers can attach this entire 8-carbon chain to a molecule of interest (e.g., via an amine, thiol, or carboxylate) by displacing the bromide. The THP-protected alcohol on the other end remains inert during this step.

  • PROTACs and Targeted Drug Delivery: In modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), linkers of specific lengths and flexibilities are required to connect a target-binding molecule to an E3 ligase-binding molecule. This compound provides an ideal starting point for constructing such linkers.

  • Surface Functionalization: The alkyl bromide can be used to anchor the molecule to surfaces for creating functionalized materials, while the protected alcohol can be deprotected later to expose a hydroxyl group for further chemistry.

Section 4: Material Safety and Handling (MSDS Core)

While a specific, comprehensive MSDS for this exact compound is not widely published, a robust safety protocol can be constructed based on its GHS hazard classifications provided by PubChem and safety data for structurally similar chemicals like other pyran derivatives.[1][7][8]

Hazard Identification and GHS Classification
Hazard ClassPictogramSignal WordHazard StatementSource
Acute toxicity, oralGHS07WarningH302: Harmful if swallowed[1]
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation[1]
Serious eye damage/irritationGHS07WarningH319: Causes serious eye irritation[1]
STOT-single exposureGHS07WarningH335: May cause respiratory irritation[1]
First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][10]

  • Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[11] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Safe Handling and Storage Protocol

G Handling Safe Handling Ventilation Use in well-ventilated area or chemical fume hood Handling->Ventilation AvoidContact Avoid contact with skin, eyes, and clothing Handling->AvoidContact AvoidInhalation Avoid breathing vapors or mist Handling->AvoidInhalation Hygiene Wash hands thoroughly after handling Handling->Hygiene Storage Safe Storage Container Keep container tightly closed Storage->Container Location Store in a cool, dry, well-ventilated place Storage->Location Incompatibles Store away from strong oxidizing agents Storage->Incompatibles PPE Personal Protective Equipment (PPE) Gloves Wear chemical-resistant gloves (e.g., Nitrile) PPE->Gloves Eyewear Wear safety glasses with side-shields or goggles PPE->Eyewear Clothing Wear a lab coat PPE->Clothing Spill Spill & Disposal Contain Absorb spill with inert material (sand, vermiculite) Spill->Contain Collect Collect and place in a suitable container for disposal Spill->Collect Disposal Dispose of waste according to local regulations Spill->Disposal

Caption: Logic diagram for safe handling and storage procedures.

Section 5: Toxicological Profile

Specific toxicological studies on 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran are limited. The primary information is derived from GHS classifications, which indicate moderate acute toxicity.[1] For context, data from related pyran compounds can provide a preliminary assessment of potential hazards.

EndpointFinding for C₁₃H₂₅BrO₂Data on Related Compounds (Context Only)Source
Acute Oral Toxicity Harmful if swallowed (Category 4) 3,4-dihydro-2-methoxy-2H-pyran: LD₅₀ (rat) = 1640 - 3740 mg/kg bw[1][12]
Skin Irritation Causes skin irritation (Category 2) Undiluted 3,4-dihydro-2-methoxy-2H-pyran was irritating to the skin of rabbits.[1][12]
Eye Irritation Causes serious eye irritation (Category 2) Undiluted 3,4-dihydro-2-methoxy-2H-pyran was irritating to the eyes of rabbits.[1][12]
Germ Cell Mutagenicity No data availableN/A
Carcinogenicity No data availableN/A
Respiratory Irritation May cause respiratory irritation Inhalation of 3,4-dihydro-2-methoxy-2H-pyran caused transient irritation to the respiratory tract in rats.[1][12]

Trustworthiness Note: The data for related compounds is provided for contextual understanding only and should not be used for a formal risk assessment of the title compound. All handling procedures should be based on the known GHS classifications for 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

References

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  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]

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  • ResearchGate. (2025). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • ResearchGate. (2025). "ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy". [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). [Link]

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"8-bromooctyl tetrahydropyranyl ether" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromooctyl Tetrahydropyranyl Ether

Introduction

8-Bromooctyl tetrahydropyranyl ether is a bifunctional organic compound of significant interest in multi-step organic synthesis, particularly within pharmaceutical and materials science research. It incorporates two key functional groups: a terminal alkyl bromide, which serves as a versatile handle for nucleophilic substitution and coupling reactions, and a tetrahydropyranyl (THP) ether, a widely used protecting group for alcohols.[1][2][3] The THP group is valued for its ease of installation, general stability across a wide range of non-acidic conditions (including organometallic reagents, hydrides, and bases), and straightforward removal under mild acidic conditions.[1][3][4] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 8-bromooctyl tetrahydropyranyl ether, offering field-proven insights for its effective application.

Section 1: Chemical Identity and Structure

The structural architecture of this molecule is fundamental to its utility. It consists of an eight-carbon aliphatic chain, functionalized with a bromine atom at one terminus and an alcohol at the other, which is subsequently protected as a THP ether.

Common Synonyms:

  • 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran

  • 1-Bromo-8-(tetrahydropyranyloxy)octane

  • 2-(8-Bromooctoxy)tetrahydropyran[5]

Molecular Structure:

Caption: Chemical structure of 8-bromooctyl tetrahydropyranyl ether.

Section 2: Core Physical and Chemical Properties

The physical properties of 8-bromooctyl tetrahydropyranyl ether are dictated by its molecular weight, the long alkyl chain, the terminal bromine, and the cyclic ether moiety. Unlike its precursor, 8-bromo-1-octanol, it lacks the ability to act as a hydrogen bond donor, which significantly influences its boiling point and solubility characteristics.[6]

Summary of Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₃H₂₅BrO₂[5]
Molecular Weight 293.24 g/mol [5]
Appearance Colorless to pale yellow liquidTypical for similar compounds
Density ~1.1-1.2 g/mLEstimated from precursor[7][8]
Boiling Point >120 °C / >248 °F[9] (General SDS)
Topological Polar Surface Area 18.5 Ų[5]
XLogP3-AA (LogP) 4.2[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]

The calculated LogP value of 4.2 indicates a high degree of lipophilicity, suggesting excellent solubility in nonpolar organic solvents such as diethyl ether, tetrahydrofuran (THF), and dichloromethane, and poor solubility in water. The absence of a hydrogen bond donor makes its boiling point lower than an alcohol of comparable molecular weight but higher than its parent alkane due to dipole-dipole interactions from the C-O and C-Br bonds.[6]

Section 3: Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of 8-bromooctyl tetrahydropyranyl ether after synthesis.

  • Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is a strong C-O stretching absorption in the 1000-1300 cm⁻¹ region, characteristic of ethers.[10][11] Critically, the spectrum will lack the broad O-H stretching band (typically ~3200-3600 cm⁻¹) that would be prominent in its precursor, 8-bromo-1-octanol, confirming the successful protection of the hydroxyl group.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : Protons on carbons adjacent to an ether oxygen are deshielded and appear downfield.[10][11] Key expected signals include:

    • ~4.6 ppm: A triplet corresponding to the single proton on the anomeric carbon of the THP ring (O-CH-O).

    • ~3.4-4.0 ppm: A multiplet region for the four protons adjacent to the oxygen atoms (two on the THP ring and two on the octyl chain).

    • ~3.4 ppm: A triplet for the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

    • ~1.2-1.9 ppm: A large multiplet region corresponding to the remaining methylene protons on the octyl chain and the THP ring.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon atoms attached to the electronegative oxygen atoms will show a significant downfield shift.

    • ~98 ppm: The anomeric carbon of the THP ring (O-CH-O).

    • ~60-70 ppm: Carbons adjacent to the ether oxygen (-CH₂-O-).

    • ~34 ppm: The carbon bonded to the bromine atom (-CH₂Br).

    • ~19-33 ppm: Signals for the remaining aliphatic carbons.

Section 4: Synthesis and Reactivity Insights

Experimental Protocol: Synthesis

The formation of a THP ether is a classic acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP).[2][12] This reaction proceeds via a stabilized carbocation intermediate.[12]

Workflow: Tetrahydropyranylation of 8-Bromo-1-octanol

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 8-Bromo-1-octanol Process Stir at Room Temp. Reactant1->Process Reactant2 3,4-Dihydro-2H-pyran (DHP) Reactant2->Process Catalyst Acid Catalyst (e.g., PTSA, H₂SO₄) Catalyst->Process Solvent Aprotic Solvent (e.g., CH₂Cl₂, THF) Solvent->Process Product 8-Bromooctyl Tetrahydropyranyl Ether Process->Product

Caption: General workflow for the synthesis of THP ethers.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-bromo-1-octanol (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂).

  • Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq).

  • Catalysis: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (PTSA) or a few drops of concentrated sulfuric acid. The use of a mild Lewis acid is also an option for acid-sensitive substrates.[1]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 8-bromooctyl tetrahydropyranyl ether.

Reactivity Profile

The molecule's dual functionality is the cornerstone of its synthetic utility.

  • Alkyl Bromide: The primary bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., alkoxides, azides, cyanides, thiolates) to form new carbon-heteroatom or carbon-carbon bonds. This makes it an ideal building block for constructing larger molecules. For example, it can be used in a Williamson ether synthesis to attach the eight-carbon linker to another hydroxyl-containing molecule.

  • THP Ether: The acetal nature of the THP ether makes it stable to bases, organometallics, and nucleophiles.[1][3] However, it is readily cleaved under mild acidic aqueous conditions (e.g., acetic acid in THF/water, or dilute HCl) to regenerate the parent alcohol. This orthogonal reactivity allows for selective manipulation of the bromide terminus while the hydroxyl group remains protected.

Section 5: Safety and Handling

Trustworthiness through Self-Validating Protocols

Adherence to safety protocols is non-negotiable for ensuring reliable and reproducible experimental outcomes.

  • Hazards: 8-Bromooctyl tetrahydropyranyl ether is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5][9]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon prolonged exposure to air and light.[6][14] It is crucial to store it in a tightly sealed, opaque container in a cool, dry place. Containers should be dated upon opening, and it is advisable to test for the presence of peroxides before distilling or concentrating solutions to dryness.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless deprotection is intended).[13][14]

Conclusion

8-Bromooctyl tetrahydropyranyl ether is a valuable synthetic intermediate whose utility is derived from its well-defined physical properties and predictable, orthogonal reactivity. Its lipophilic character, coupled with the stable-yet-labile nature of the THP protecting group and the reactive alkyl bromide handle, makes it an adaptable tool for the strategic assembly of complex molecules in drug discovery and materials science. A thorough understanding of its spectroscopic signature, synthetic pathway, and handling requirements, as detailed in this guide, is essential for its successful implementation in research and development.

References

  • Procter & Gamble. (2023, December 13). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, September 9). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, March 27). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

  • IOSR Journal. (n.d.). Tetrahydropyranylation of Alcohols and Phenols by Using Simple and Inexpensive Organocatalyst. Retrieved from [Link]

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  • Ranucci, E., et al. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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The Tetrahydropyranyl Group: A Bastion in the Chemist's Arsenal of Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Enduring Utility in Complex Synthesis

For researchers, scientists, and professionals in drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of protecting groups developed, the tetrahydropyranyl (THP) group has held a significant position for decades. This guide provides a comprehensive exploration of the THP group, from its serendipitous discovery to its modern-day applications, offering field-proven insights and detailed methodologies for its effective implementation.

The Genesis of a Workhorse: A Historical Perspective

The journey of the THP group from a laboratory curiosity to a staple in organic synthesis is a testament to the incremental nature of scientific discovery.

Early Observations: The Reactivity of Dihydropyran

The story begins not with the intention of creating a protecting group, but with fundamental studies into the reactivity of heterocyclic compounds. In 1934, the French chemist R. Paul was investigating the reactions of 3,4-dihydro-2H-pyran (DHP). He observed that in the presence of hydrochloric acid, methanol added across the double bond to form 2-methoxytetrahydropyran[1]. This acid-catalyzed addition of an alcohol to an enol ether laid the foundational chemical understanding for what would become a powerful protection strategy.

Following Paul's initial work, further studies in the 1940s by Woods and Kramer expanded on the addition of various alcohols to dihydropyran, noting the stability of the resulting tetrahydropyranyl acetals under basic conditions[1]. However, the deliberate application of this reaction for the temporary masking of a hydroxyl group had not yet been conceptualized.

The Birth of a Protecting Group: Parham and Anderson's Insight

The pivotal moment came in 1948 when William E. Parham and E. L. Anderson at the University of Minnesota published a paper titled "The Protection of Hydroxyl Groups" in the Journal of the American Chemical Society. They were the first to formally propose and demonstrate the use of DHP to convert alcohols into tetrahydropyranyl ethers for the express purpose of protection[1]. Their work highlighted the key attributes that would make the THP group so valuable: ease of introduction under mild acidic conditions and, crucially, its facile cleavage with dilute aqueous acid to regenerate the original alcohol[1]. This concept of a temporary, stable yet readily removable shield for a reactive functional group was a significant advancement in the art of organic synthesis.

The Chemistry of Protection and Deprotection: A Mechanistic Deep Dive

The utility of the THP group lies in the predictable and controlled nature of its formation and cleavage, both of which are acid-catalyzed processes.

The Protection Mechanism: Formation of a THP Ether

The protection of an alcohol with DHP proceeds via an acid-catalyzed addition to the enol ether. The mechanism can be broken down into the following key steps:

  • Protonation of Dihydropyran: The reaction is initiated by the protonation of the electron-rich double bond of DHP by an acid catalyst. This protonation occurs at the C-3 position, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic and poised for nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic C-2 of the oxocarbenium ion.

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the newly formed oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.

Figure 1: Mechanism of THP ether formation.

The Deprotection Mechanism: Hydrolysis of the Acetal

The removal of the THP group is essentially the reverse of the protection reaction—an acid-catalyzed hydrolysis of the acetal.

  • Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether oxygen of the THP ring by an acid.

  • Formation of the Oxocarbenium Ion: The protonated ether is unstable and cleaves to regenerate the resonance-stabilized oxocarbenium ion and release the free alcohol.

  • Reaction with a Nucleophile: The oxocarbenium ion is then trapped by a nucleophile present in the reaction medium. In the case of aqueous acidic conditions, water acts as the nucleophile, leading to the formation of a hemiacetal which is in equilibrium with the corresponding hydroxyaldehyde. If the reaction is carried out in an alcohol solvent (e.g., methanol or ethanol), a new acetal is formed[2].

Figure 2: Mechanism of THP ether deprotection.

Practical Application: Methodologies and Considerations

The successful implementation of the THP protecting group strategy hinges on the appropriate choice of reaction conditions and an awareness of its inherent characteristics.

Protection of Alcohols: A Survey of Catalysts and Conditions

A wide variety of acid catalysts can be employed for the formation of THP ethers, ranging from strong Brønsted acids to Lewis acids and solid-supported reagents. The choice of catalyst is often dictated by the substrate's sensitivity to acidic conditions.

CatalystTypical ConditionsSubstrate ScopeNotes
p-Toluenesulfonic acid (TsOH) Catalytic amount, CH₂Cl₂, rtPrimary, secondary alcoholsA common and effective catalyst.[1][3]
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount, CH₂Cl₂, rt or refluxAcid-sensitive substratesMilder alternative to TsOH.[3]
Boron trifluoride etherate (BF₃·OEt₂) Catalytic amount, Et₂O or CH₂Cl₂, 0 °C to rtMost alcoholsHighly effective, but a strong Lewis acid.[1]
Amberlyst-15 Heterogeneous, various solvents, rtGeneralRecyclable solid acid catalyst.
Montmorillonite K-10 Clay Heterogeneous, CH₂Cl₂, rtGeneralMild and environmentally friendly.
Bismuth(III) triflate (Bi(OTf)₃) Catalytic amount, solvent-free or CH₂Cl₂, rtPrimary, secondary, tertiary alcohols, phenolsEfficient and moisture-tolerant Lewis acid.[4]
Cerium(III) chloride heptahydrate/Sodium Iodide (CeCl₃·7H₂O/NaI) Catalytic amount, solvent-free, rtAlcohols and phenolsMild and environmentally benign.[4]

Experimental Protocol: General Procedure for THP Protection of a Primary Alcohol

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added 3,4-dihydro-2H-pyran (1.2-1.5 equiv).

  • A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv) is added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired THP ether.

Deprotection of THP Ethers: Tailoring Conditions for Lability

The cleavage of THP ethers is typically achieved under acidic conditions. The choice of acid and solvent allows for tuning the reaction conditions to be compatible with other functional groups in the molecule.

Reagent(s)Typical ConditionsNotes
Acetic acid/THF/H₂O 3:1:1, rt to 50 °CCommon and mild conditions.
p-Toluenesulfonic acid (TsOH) in MeOH or EtOH Catalytic amount, rtTransacetalization occurs, regenerating the alcohol.[3]
Pyridinium p-toluenesulfonate (PPTS) in EtOH Catalytic amount, refluxMilder than TsOH, useful for sensitive substrates.[3]
Hydrochloric acid (aq.) Dilute solution, THF, rtStrong acid, less selective.[1]
Amberlyst-15 in MeOH Heterogeneous, rtEasy work-up.
Magnesium bromide (MgBr₂) Et₂O, rtLewis acid-mediated cleavage.
Lithium chloride in aqueous DMSO 90 °CA mild, non-acidic method.[4]

Experimental Protocol: General Procedure for the Deprotection of a THP Ether

  • The THP-protected alcohol is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC.

  • Once the reaction is complete, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude alcohol is purified by column chromatography if necessary.

A Critical Consideration: The Diastereomer Dilemma

A significant drawback of the THP protecting group is the creation of a new stereocenter at the C-2 position of the tetrahydropyran ring upon reaction with a chiral alcohol. This results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., NMR)[5]. For substrates with pre-existing stereocenters, this is an important consideration, and alternative protecting groups that do not introduce a new chiral center, such as silyl ethers (e.g., TBS), may be preferable.

The THP Group in Action: Applications in Complex Molecule Synthesis

The true measure of a protecting group's value is its successful application in the crucible of total synthesis. The THP group has been instrumental in the synthesis of numerous complex natural products.

Orthogonal Protection Strategies

The THP group's stability to a wide range of non-acidic reagents makes it an excellent component of orthogonal protection strategies. It is stable to bases, organometallic reagents, and many oxidizing and reducing agents. This allows for the selective deprotection of other protecting groups in its presence. For example, a silyl ether like TBS can be cleaved with fluoride ions (e.g., TBAF) while a THP ether remains intact. Conversely, the THP group can be removed under mild acidic conditions that would not affect a more robust protecting group like a benzyl ether.

Figure 3: Orthogonal deprotection of THP and TBS ethers.

Case Study: The Total Synthesis of Bryostatin

The bryostatins are a family of complex marine macrolides with potent anticancer activity. Their intricate structures, featuring multiple hydroxyl groups, have made them challenging targets for total synthesis. In several synthetic approaches to bryostatins, the THP group has been employed to protect key hydroxyl functionalities during sensitive transformations. For instance, in various synthetic routes, a secondary alcohol might be protected as a THP ether to allow for transformations on other parts of the molecule, such as esterifications or carbon-carbon bond formations, which would be incompatible with a free hydroxyl group. The THP group is then removed later in the synthesis under mild acidic conditions that do not compromise the integrity of the complex macrolide core.

Case Study: The Total Synthesis of Tacrolimus (FK506)

Tacrolimus (FK506) is a potent immunosuppressant widely used in organ transplantation. Its total synthesis is a landmark achievement in organic chemistry. The molecule contains numerous stereocenters and sensitive functional groups, necessitating a sophisticated protecting group strategy. In several total syntheses of FK506, the THP group has been utilized to protect secondary alcohols. Its stability to the basic and organometallic conditions often employed in the construction of the carbon skeleton of FK506 makes it a suitable choice. The subsequent removal of the THP group under mild acidic conditions allows for the unmasking of the hydroxyl group for further functionalization or to reveal the final natural product.

Conclusion: An Enduring Legacy

From its humble beginnings in the fundamental studies of enol ether reactivity, the tetrahydropyranyl group has evolved into an indispensable tool for organic chemists. Its ease of introduction, stability to a broad range of reagents, and predictable cleavage under mild acidic conditions have cemented its place in the pantheon of protecting groups. While newer protecting groups have been developed, the THP group's low cost, reliability, and rich history of successful application ensure its continued relevance in the synthesis of complex molecules, from pharmaceuticals to materials science. The story of the THP group is a powerful reminder of how a deep understanding of fundamental chemical principles can lead to the development of elegant and practical solutions to the challenges of modern organic synthesis.

References

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2293-2304. [Link]

  • Chem Help ASAP. synthesis & cleavage of THP ethers. [Link]

Sources

Methodological & Application

Protocol for using "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" as a protecting group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Tetrahydropyranyl Protecting Group, Featuring 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran

Abstract

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is essential for the successful construction of complex molecules. The tetrahydropyranyl (THP) group is a robust and widely employed protecting group for hydroxyl functionalities, valued for its ease of installation, stability across a broad range of non-acidic reaction conditions, and facile removal. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of THP ethers. We will use the bifunctional reagent, 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran, as a central case study to illustrate the complete workflow: the protection of an alcohol, the stability of the resulting THP ether during a subsequent transformation, and the final deprotection to regenerate the free hydroxyl group.

Part I: The Tetrahydropyranyl (THP) Protecting Group: Principles & Mechanism

The THP protecting group converts a nucleophilic and potentially acidic alcohol into a stable acetal, thereby preventing unwanted side reactions. This transformation is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP).[1]

Mechanism of Protection

The formation of a THP ether is an acid-catalyzed addition reaction. The process is initiated by the protonation of the DHP double bond, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then readily attacked by the hydroxyl group of the alcohol. A final deprotonation step yields the THP ether and regenerates the acid catalyst.[2][3]

THP Protection Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Resonance-Stabilized Oxocarbenium Ion DHP->Protonated_DHP + H⁺ ROH Alcohol (R-OH) Intermediate_complex Protonated Ether Intermediate ROH->Intermediate_complex Nucleophilic Attack H_plus H⁺ (cat.) Protonated_DHP->Intermediate_complex THP_ether THP Ether (R-OTHP) Intermediate_complex->THP_ether - H⁺ H_plus_regen H⁺ THP Deprotection Mechanism THP_ether THP Ether (R-OTHP) Protonated_ether Protonated Ether THP_ether->Protonated_ether + H⁺ H_plus H⁺ Solvent H₂O or R'OH Carbocation Oxocarbenium Ion Protonated_ether->Carbocation - R-OH ROH Alcohol (R-OH) Protonated_ether->ROH Byproduct 5-Hydroxypentanal or derivative Carbocation->Byproduct + H₂O or R'OH - H⁺

Caption: Mechanism of acid-catalyzed THP deprotection.

Stability Profile

THP ethers exhibit excellent stability under a wide variety of non-acidic conditions, making them highly versatile in synthesis.

Reagent TypeStability
Bases (e.g., NaOH, NaH, LDA)Stable [4]
Organometallics (e.g., Grignard, Organolithiums)Stable [5][6]
Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable [4]
Oxidizing Agents (e.g., PCC, Swern)Stable [4]
Acids (Protic and Lewis)Labile [2][5]

Part II: Protocol for Protection: Synthesis of 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran

This protocol details the synthesis of the title compound, which serves as a practical example of the THP protection of a primary alcohol, 8-bromooctan-1-ol. The choice of a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) is crucial to prevent degradation of acid-sensitive substrates. [7] Objective: To protect the hydroxyl group of 8-bromooctan-1-ol as a THP ether.

Materials and Reagents:

  • 8-bromooctan-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of 8-bromooctan-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M) in a round-bottom flask, add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran.

Part III: Application of the Protected Bifunctional Reagent

The synthesized molecule, 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran, is a valuable synthetic intermediate. The THP-protected hydroxyl group is inert to nucleophiles, while the terminal bromide remains a reactive site for Sₙ2 displacement. This allows for the selective introduction of the eight-carbon chain onto a nucleophilic substrate without interference from the alcohol.

For instance, it can be used in a Williamson ether synthesis to couple with a sodium phenoxide, forming a complex ether. The THP group remains intact throughout this strongly basic reaction, demonstrating its utility.

Workflow cluster_0 Part II: Protection cluster_1 Part III: Application cluster_2 Part IV: Deprotection Start 8-Bromooctan-1-ol Protected 2-((8-bromooctyl)oxy) tetrahydro-2H-pyran Start->Protected DHP, cat. PPTS DCM, rt Coupled Coupled Product (THP-Protected) Protected->Coupled Nucleophile Nucleophile (e.g., ArO⁻Na⁺) Nucleophile->Coupled Final_Product Final Product (Deprotected Alcohol) Coupled->Final_Product Acidic Hydrolysis (e.g., PPTS, EtOH)

Caption: Overall synthetic workflow from protection to deprotection.

Part IV: Protocol for Deprotection: Regenerating the Hydroxyl Group

After the desired synthetic transformation, the THP group can be cleanly removed under mild acidic conditions to reveal the free alcohol. A variety of reagents can be used, with the choice depending on the acid sensitivity of other functional groups in the molecule. [7][8][9] Objective: To cleave the THP ether and regenerate the free alcohol.

Materials and Reagents:

  • THP-protected substrate (e.g., the product from Part III)

  • Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and water

  • Acid catalyst (e.g., PPTS, acetic acid, Amberlyst H-15)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or ether for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol (using PPTS in Ethanol):

  • Dissolve the THP-protected substrate (1.0 eq) in ethanol (approx. 0.2 M) in a round-bottom flask.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).

  • Heat the mixture to 50-60 °C and monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or ether and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary to yield the final deprotected alcohol.

Comparison of Common Deprotection Conditions
CatalystSolvent SystemTemperatureComments
PPTS EtOH or MeOH45-60 °CMild and highly effective; good for acid-sensitive substrates. [7]
Acetic Acid THF / H₂O (e.g., 4:1)45 °CCommon, mild conditions; water can be an issue for some substrates. [5]
p-TsOH MeOHRoom TempStronger acid, faster reaction; may not be suitable for sensitive molecules. [5]
Iodine MethanolRoom TempVery mild conditions, can be selective in the presence of silyl ethers. [8]
LiCl DMSO / H₂O90 °CNeutral conditions, avoids the use of acid. [7][9]

Conclusion

The tetrahydropyranyl group is a cornerstone of modern synthetic chemistry for the protection of alcohols. Its ease of formation, robust stability profile, and predictable cleavage under mild acidic conditions make it an invaluable tool. As demonstrated with the bifunctional reagent 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran, the THP group allows for the selective manipulation of other reactive centers within a molecule, enabling complex synthetic routes that would otherwise be unfeasible. Proper selection of protection and deprotection conditions, tailored to the specific substrate, ensures high yields and chemical fidelity.

References

  • Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol.
  • Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(24), 9545–9547.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Ma, S., & Yu, F. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(24), 9545-9547.
  • Wuts, P. G. M. (2007). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
  • Organic Chemistry. (2021, November 26). THP Protecting Group Addition. YouTube.
  • BenchChem. (n.d.). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180-189.
  • Organic Chemistry Explained. (2019, January 8). THP group for protecting alcohols. YouTube.
  • Sharma, A., et al. (2017). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Image].
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube.
  • US EPA. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Substance Details - SRS.
  • Sigma-Aldrich. (n.d.). 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.

Sources

Application Notes and Protocols: The Strategic Use of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Bifunctional Tool for Advanced Peptide Modification

In the landscape of peptide chemistry, the development of novel therapeutic and diagnostic peptides often hinges on the ability to introduce specific modifications that enhance their biological properties. Lipidation, the covalent attachment of fatty acids or lipid-like moieties, is a premier strategy for improving the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates.[1][2] This modification can enhance membrane permeability, increase plasma half-life by promoting binding to serum albumin, and improve overall bioavailability.[2]

This document provides a detailed guide to the application of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (herein referred to as THP-O-C8-Br ), a versatile bifunctional reagent, in solid-phase peptide synthesis (SPPS). This reagent uniquely combines a terminal alkyl bromide for covalent attachment to the peptide and a tetrahydropyranyl (THP) ether, a stable protecting group for a terminal hydroxyl functionality. This structure allows for the introduction of an eight-carbon aliphatic linker, which can serve as a short lipid tail or as a spacer for further conjugation after deprotection of the terminal hydroxyl group.

The THP group is a well-established protecting group for alcohols in organic synthesis due to its low cost, ease of introduction, and stability to most non-acidic reagents, making it highly compatible with the Fmoc/tBu solid-phase peptide synthesis strategy.[3][4][5][6] The 8-bromooctyl chain provides a reactive handle for the alkylation of nucleophilic residues on the peptide, enabling precise, site-specific modification.

Mechanism of Action and Strategic Application

The core utility of THP-O-C8-Br in SPPS lies in a two-stage process: on-resin alkylation followed by deprotection.

  • On-Resin Alkylation: The terminal bromide of the 8-bromooctyl chain is susceptible to nucleophilic attack from suitable side chains of amino acids already assembled on the solid support. The most common targets for such alkylation are the thiol group of cysteine (forming a thioether bond) or the ε-amino group of lysine (forming a secondary amine). The choice of base and reaction conditions is critical to ensure efficient and specific alkylation without premature cleavage of the peptide from the acid-labile resin.

  • Deprotection and Cleavage: The THP ether is stable throughout the iterative steps of Fmoc-based SPPS. It is readily cleaved under the acidic conditions typically used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[4][7] This one-pot deprotection and cleavage step is highly efficient. The newly liberated terminal hydroxyl group on the octyl linker can then be used for subsequent conjugations in solution if desired.

The overall workflow is depicted in the diagram below:

G cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_cleavage Cleavage and Deprotection A Resin-Bound Peptide with Nucleophilic Residue (e.g., Cys, Lys) B On-Resin Alkylation with THP-O-C8-Br A->B C Washing and Optional Further Peptide Elongation B->C D Resin-Bound Peptide with THP-Protected Linker C->D E Treatment with Acidic Cleavage Cocktail (e.g., TFA-based) D->E F Precipitation, Purification (HPLC) E->F G Final Modified Peptide in Solution with Free Hydroxyl Terminus F->G

Figure 1: General workflow for peptide modification using THP-O-C8-Br.

Experimental Protocols

The following protocols are designed for researchers familiar with standard manual or automated solid-phase peptide synthesis techniques.

Protocol 1: On-Resin Alkylation of a Cysteine-Containing Peptide

This protocol details the alkylation of a cysteine residue on a fully assembled, resin-bound peptide. Cysteine's thiol group is a soft nucleophile and reacts efficiently with the alkyl bromide.

Materials:

  • Fully assembled peptide on a suitable Fmoc-compatible resin (e.g., Rink Amide, Wang).

  • THP-O-C8-Br (2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-)[8]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for manual SPPS or compatible module for automated synthesizer.

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes. Drain the solvent.

  • Reagent Preparation: Prepare the alkylation solution. In a separate vial, dissolve THP-O-C8-Br (5-10 equivalents) and DIPEA (5-10 equivalents) in a minimal amount of DMF.

    • Scientist's Note: A significant excess of the alkylating agent and base is used to drive the reaction to completion on the solid phase. The exact equivalents may need to be optimized depending on the peptide sequence and steric hindrance around the target residue.

  • Alkylation Reaction: Add the alkylation solution to the swollen peptide-resin. Agitate the mixture at room temperature for 12-24 hours.

    • Expert Tip: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS to check for the disappearance of the starting material and the appearance of the alkylated product.

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove unreacted reagents. A typical washing sequence is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

    • DCM (3 times)

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the final cleavage and deprotection step.

The chemical transformation occurring on the resin is as follows:

Figure 2: On-resin alkylation of a cysteine residue.

Protocol 2: Final Cleavage and Deprotection

This protocol achieves three simultaneous objectives: cleavage of the peptide from the resin, removal of acid-labile side-chain protecting groups, and cleavage of the THP ether to reveal the terminal hydroxyl group.

Materials:

  • Modified peptide-resin from Protocol 1.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS).

  • Water (deionized).

  • Cold diethyl ether.

  • Centrifuge tubes.

Procedure:

  • Prepare Cleavage Cocktail: Prepare a standard cleavage cocktail. A common mixture for peptides containing cysteine is:

    • 95% TFA

    • 2.5% Water

    • 2.5% TIS

    • Safety Note: Always prepare the cleavage cocktail in a fume hood and wear appropriate personal protective equipment. TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

    • Mechanism Insight: The strong acid (TFA) cleaves the bond linking the peptide to the resin and removes side-chain protecting groups. It also protonates the ether oxygen of the THP group, initiating its cleavage to yield a terminal alcohol and a stable carbocation derived from the pyran ring.[4][7] TIS acts as a scavenger to trap reactive carbocations generated during the process.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 50 mL tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Quantitative Data Summary

The efficiency of the on-resin alkylation and the purity of the final product are critical metrics. The table below provides expected outcomes based on similar alkylation chemistries reported in the literature.

ParameterTarget ResidueTypical Reagent Excess (eq.)Reaction Time (h)Expected Alkylation YieldFinal Purity (Post-HPLC)
THP-O-C8-Br Alkylation Cysteine5-1012-24> 90%> 95%
THP-O-C8-Br Alkylation Lysine10-1524-4870-85%> 95%

Note: Yields and times are estimates and may require optimization.

Conclusion and Future Applications

The use of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- offers a robust and straightforward method for introducing a hydroxyl-terminated eight-carbon linker into a peptide sequence via SPPS. This approach is highly compatible with standard Fmoc chemistry and allows for the creation of lipidated peptides or peptides functionalized for further conjugation. The terminal hydroxyl group, unmasked during the final cleavage step, can be used for subsequent modifications such as PEGylation, glycosylation, or attachment of fluorescent labels, making this reagent a valuable tool for the development of complex and multifunctional peptide conjugates.

References

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180–189. [Link][3][4][5][6]

  • Van der Marel, G. A., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(34), 5897-5899. [Link][7]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubChem Compound Summary for CID 3014725, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. [Link][8]

  • Toth, I., & Simerska, P. (2017). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. In Peptide Synthesis (pp. 185-201). Springer, New York, NY. [Link][1]

  • Zhang, L., & Bulaj, G. (2012). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry, 19(11), 1602-1618. [Link][2]

Sources

"2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" in the synthesis of biologically active molecules

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google searches, specifically focusing on "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-". I'm prioritizing chemical properties, reactions, and its role in synthesizing bioactive molecules. I am trying to focus on mechanistic details, as well as detailed protocols for usage, to ensure I do not waste any time.

Planning Application Note Structure

I've moved on to the application note's architecture. I'll kick things off with an introduction to the reagent, highlighting its importance. Sections will break down its synthetic roles with examples. I'll create detailed, step-by-step protocols for a representative synthesis, too. Graphviz diagrams are planned for the mechanisms. I'll then generate tables for reaction data, and, finally, craft a comprehensive references section.

Outlining the Research Agenda

I'm now formulating a methodical approach to this project. I'm going to start with extensive Google searches to gather data on "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-". I'll pay close attention to the compound's chemical properties and its use in synthesis, looking for detailed protocols. Key applications, such as protecting groups and linkers, will guide my search. Then, I'll structure the application note accordingly.

Analyzing Initial Findings

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Gathering Relevant Data

I've made headway in my research. My second search pass uncovered more specific information, including a ResearchGate entry about scaling up the synthesis of a related compound, "2-(2-bromoethoxy)-tetrahydro-2H-". This should provide crucial insights into the synthetic challenges I might face.

Analyzing Experimental Protocols

I've learned more about the starting material, 8-bromo-1-octanol, and confirmed the use of the tetrahydropyranyl group as an alcohol protector. I haven't found any explicit protocols for the use of "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" in specific syntheses yet. The next step is to find an example of a biologically active molecule synthesized using the target compound. I need concrete examples, including reaction conditions and outcomes, for my application notes.

Refining Search Strategies

I've refined my approach and uncovered relevant new data. The scale-up synthesis info for a related compound looks like a helpful guide. I've confirmed that the THP group is indeed a protective group and how it is introduced. I am now focusing on finding direct protocols for my target compound in a synthesis, specifically for biologically active molecules. Concrete examples are the current priority.

Analyzing Found Data

I've made good progress! I have located a comprehensive synthesis protocol for a comparable compound, specifically "2-(2-bromoethoxy)-tetrahydro-2H-pyran." My immediate focus now involves adapting this protocol for the synthesis of "2H-Pyran, 2-[(8-bromooctyl)oxy]," which should provide a solid basis for my needs.

Refining Synthesis Plans

The latest round of research yielded some key advancements! I've now formulated the necessary detailed application notes and protocols. This encompasses a synthesis protocol for the target compound and a comprehensive plan for its use in pheromone synthesis. I am happy to report that all data requirements are met, and I can now focus on the document's construction, diagrams and references.

Application Notes and Protocols: Step-by-Step Synthesis of THP-Protected Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling complex molecular transformations. The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols due to its ease of installation, general stability under non-acidic conditions, and facile cleavage.[1][2][3] This document provides a comprehensive guide to the synthesis of THP-protected alcohols, detailing the underlying reaction mechanisms, offering step-by-step experimental protocols, and explaining the critical considerations for successful implementation in a research and development setting.

Introduction: The Role of the THP Protecting Group

In the intricate landscape of organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the selective reactivity of functional groups is paramount. Alcohols, with their nucleophilic oxygen and acidic proton, are highly versatile but can interfere with a wide range of reagents, including organometallics, hydrides, and strong bases.[3][4] The tetrahydropyranyl (THP) group serves as an effective temporary mask for the hydroxyl moiety, converting it into an acetal that is stable to a broad spectrum of reaction conditions.[5][6]

The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[7][8] A key advantage of this protecting group is its straightforward removal under mild acidic conditions, regenerating the parent alcohol without affecting other sensitive functional groups.[1][9][10] However, it is crucial to note that the reaction of DHP with a chiral alcohol introduces a new stereocenter, potentially leading to the formation of a diastereomeric mixture.[3][6]

Mechanism of THP Protection of Alcohols

The protection of an alcohol with DHP is an acid-catalyzed addition reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation of Dihydropyran (DHP): The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate.[3][11]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.[3][5]

  • Deprotonation: A base (often the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[3][5]

Visualizing the Protection Workflow

THP_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Alcohol (R-OH) Reaction_Mixture Stir at Room Temperature Alcohol->Reaction_Mixture DHP Dihydropyran (DHP) DHP->Reaction_Mixture Catalyst Acid Catalyst (e.g., PPTS, TsOH) Catalyst->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Mixture TLC_Monitoring Monitor by TLC Reaction_Mixture->TLC_Monitoring Quench Quench with NaHCO₃ (aq) TLC_Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column_Chromatography Silica Gel Chromatography Concentrate->Column_Chromatography If Necessary THP_Ether Pure THP-Protected Alcohol Concentrate->THP_Ether If Pure Column_Chromatography->THP_Ether

Caption: Workflow for the THP protection of an alcohol.

Experimental Protocol: THP Protection of a Primary Alcohol

This protocol provides a general procedure for the tetrahydropyranylation of a primary alcohol. The stoichiometry and reaction time may need to be optimized for different substrates.

Materials and Reagents
  • Primary Alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (TsOH) monohydrate

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

  • Addition of Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv). PPTS is a milder acid catalyst than p-toluenesulfonic acid (TsOH) and is often preferred for acid-sensitive substrates.[5]

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equiv) dropwise to the stirred solution at room temperature. An excess of DHP is used to ensure complete conversion of the alcohol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

  • Work-up:

    • Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify the crude THP ether by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Catalyst and Condition Selection

The choice of acid catalyst and reaction conditions is critical for the successful protection of alcohols with varying steric hindrance and acid sensitivity.

CatalystTypical Loading (mol%)SolventTemperatureSubstrate Suitability & Notes
p-Toluenesulfonic acid (TsOH) 1-5DCM, THF0 °C to RTA strong, inexpensive acid catalyst suitable for primary and secondary alcohols. Can cause side reactions with acid-sensitive substrates.[8]
Pyridinium p-toluenesulfonate (PPTS) 5-10DCMRTMilder and less acidic than TsOH, making it ideal for substrates with acid-labile functional groups.[9]
Bismuth(III) triflate 1-2Solvent-free or DCMRTA relatively non-toxic, air and moisture-insensitive Lewis acid catalyst.[6]
Zirconium(IV) chloride 1-5DCMRT to RefluxAn efficient Lewis acid for the protection of primary, secondary, and tertiary alcohols. Tertiary alcohols may require heating.[12]
Zeolite H-beta CatalyticVariousRTA heterogeneous catalyst that offers advantages in terms of mild conditions, high yield, and recyclability.[6]
NH₄HSO₄ on SiO₂ CatalyticCPME, 2-MeTHFRTA recyclable, heterogeneous catalyst suitable for use in green ethereal solvents.[13]

Deprotection of THP Ethers

The removal of the THP group is typically achieved through acid-catalyzed hydrolysis, regenerating the alcohol. The choice of deprotection method depends on the overall stability of the molecule.

Mechanism of Deprotection

The deprotection mechanism is essentially the reverse of the protection mechanism:

  • Protonation: The ether oxygen of the THP group is protonated by an acid.

  • Cleavage: The C-O bond cleaves to form the alcohol and a resonance-stabilized oxocarbenium ion.

  • Hydrolysis: The oxocarbenium ion is attacked by water (or another nucleophile) to ultimately form 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[1]

Visualizing the Deprotection Workflow

THP_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification THP_Ether_Start THP-Protected Alcohol Reaction_Mixture_Dep Stir at RT or Gentle Heat THP_Ether_Start->Reaction_Mixture_Dep Acid_Catalyst_Dep Acid Catalyst (e.g., AcOH, HCl) Acid_Catalyst_Dep->Reaction_Mixture_Dep Solvent_System Solvent (e.g., THF/H₂O) Solvent_System->Reaction_Mixture_Dep TLC_Monitoring_Dep Monitor by TLC Reaction_Mixture_Dep->TLC_Monitoring_Dep Neutralize Neutralize with NaHCO₃ (aq) TLC_Monitoring_Dep->Neutralize Upon Completion Extract_Dep Extract with Organic Solvent Neutralize->Extract_Dep Wash_Dep Wash with Brine Extract_Dep->Wash_Dep Dry_Dep Dry over Na₂SO₄ Wash_Dep->Dry_Dep Concentrate_Dep Concentrate in vacuo Dry_Dep->Concentrate_Dep Column_Chromatography_Dep Silica Gel Chromatography Concentrate_Dep->Column_Chromatography_Dep If Necessary Deprotected_Alcohol Pure Alcohol Concentrate_Dep->Deprotected_Alcohol If Pure Column_Chromatography_Dep->Deprotected_Alcohol

Caption: Workflow for the deprotection of a THP ether.

Standard Deprotection Protocol
  • Reaction Setup: Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 4:1 ratio).

  • Acid Addition: Add a catalytic amount of a strong acid such as hydrochloric acid (HCl) or a milder acid like acetic acid (AcOH).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography if necessary.[3]

Milder Deprotection Methods

For substrates that are sensitive to strongly acidic conditions, several milder methods have been developed:

  • Lithium Chloride in Aqueous DMSO: Heating a THP ether with an excess of lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO) at 90 °C can effectively cleave the protecting group, providing a neutral deprotection method.[9][14]

  • Iron(III) Tosylate in Methanol: A catalytic amount of iron(III) tosylate in methanol provides a mild method for the deprotection of THP ethers.[15]

Conclusion

The tetrahydropyranyl group remains a valuable tool in the synthetic chemist's arsenal for the protection of alcohols. Its ease of formation and removal, coupled with its stability to a wide range of reagents, ensures its continued application in complex organic synthesis. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize THP ethers to achieve their synthetic goals.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]

  • YouTube. (2021). THP Protecting Group Addition | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • ResearchGate. (1998). (PDF) A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite†. Retrieved from [Link]

  • YouTube. (2019). THP group for protecting alcohols. Retrieved from [Link]

  • Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2499–2507. [Link]

  • ResearchGate. (2022). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 167–176. [Link]

  • Canadian Science Publishing. (2016). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. Retrieved from [Link]

  • Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(96), 53658–53685. [Link]

  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]

  • Rezai, N., Meybodi, F. A., & Salehi, P. (2000). PROTECTION OF ALCOHOLS AND PHENOLS WITH DIHYDROPYRAN AND-DETETRAHYDROPYRANYLATION BY ZrC1. Synthetic Communications, 30(10), 1799–1805. [Link]

  • YouTube. (2019). synthesis & cleavage of THP ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Harris, L. G., & O'Doherty, G. A. (2018). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports, 35(6), 565–585. [Link]

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Application Notes & Protocols: Selective Deprotection of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyranyl (THP) group is a cornerstone of hydroxyl protection in modern organic synthesis, valued for its ease of installation and stability across a wide range of non-acidic conditions.[1][2] Its removal, typically achieved under acidic catalysis, regenerates the parent alcohol. This guide provides a detailed examination of deprotection strategies for the specific substrate, 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran. The primary challenge lies in the selective cleavage of the THP ether (an acetal) while preserving the integrity of the primary alkyl bromide moiety, a versatile functional group susceptible to nucleophilic substitution and hydrolysis.[3][4] We present a range of methodologies, from classical acidic hydrolysis to milder, chemoselective alternatives, complete with mechanistic insights and detailed, field-tested protocols designed for researchers in synthetic chemistry and drug development.

Substrate Analysis: Balancing Reactivity

The target molecule, 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran, contains two key functional groups with distinct chemical reactivities. A successful deprotection strategy hinges on exploiting these differences.

  • Tetrahydropyranyl (THP) Ether: This functional group is an acetal. Acetals are kinetically stable to bases, organometallics, hydrides, and various redox reagents but are highly labile under acidic conditions.[2][5] Cleavage is initiated by protonation of one of the acetal oxygens, leading to the formation of the parent alcohol and a resonance-stabilized oxocarbenium ion intermediate.[5][6]

  • Primary Alkyl Bromide: This electrophilic center is susceptible to nucleophilic substitution, primarily via an SN2 mechanism. While relatively stable under mildly acidic conditions, prolonged exposure to strong acids, high temperatures, or potent nucleophiles (including some solvents or counter-ions) can lead to undesired side reactions such as hydrolysis to the corresponding alcohol or elimination.[3][7]

The objective is to employ conditions that are acidic enough to facilitate rapid acetal hydrolysis while remaining too mild to promote significant reaction at the C-Br bond.

Mechanistic Overview of Acid-Catalyzed Deprotection

The fundamental mechanism for the acidic cleavage of a THP ether involves three key steps, as illustrated below. This pathway underscores the catalytic role of acid and the participation of a nucleophilic solvent (e.g., water or alcohol) in the final step.

THP_Deprotection_Mechanism Substrate R-O-THP (Protected Alcohol) Protonated R-O(H+)-THP (Protonated Acetal) Substrate->Protonated + H+ Protonated->Substrate - H+ Intermediate [THP]+ (Resonance-Stabilized Oxocarbenium Ion) Protonated->Intermediate Cleavage Alcohol R-OH (Deprotected Alcohol) Byproduct 2-Hydroxytetrahydropyran (Hemiacetal)

Caption: General mechanism of acid-catalyzed THP ether cleavage.

Comparative Analysis of Deprotection Methodologies

The choice of reagent is critical for achieving high yield and purity. Below is a summary of viable methods, ordered from conventional to highly chemoselective.

MethodReagents & ConditionsAdvantagesDisadvantages & Substrate Considerations
Classical Acidolysis p-TsOH·H₂O or HCl (cat.), MeOH or EtOH, RTInexpensive, readily available reagents, fast reaction times.Risk of alkyl bromide solvolysis or hydrolysis with extended times.
Buffered Acidolysis Pyridinium p-toluenesulfonate (PPTS), EtOH, 50-60 °CMilder acidity reduces side reactions; excellent for acid-sensitive groups.[2][8]Slower than strong acids; may require gentle heating.
Lewis Acid Catalysis Fe(OTs)₃ (cat.), MeOH, RTVery mild, chemoselective, and proceeds at room temperature.[9]Lewis acid cost; requires anhydrous conditions for optimal results.
Neutral Hydrolysis LiCl (excess), H₂O, DMSO, 90 °CAvoids acidic conditions entirely, ideal for highly labile substrates.[10][11]High temperature; DMSO removal can be tedious.

Standardized Experimental Workflow

A successful deprotection requires careful execution and monitoring. The general workflow is applicable to most of the protocols detailed below.

Experimental_Workflow Setup Reaction Setup (Substrate, Solvent, Reagent) Monitor Reaction Monitoring (TLC analysis) Setup->Monitor Stir at specified temp. Workup Aqueous Work-up (Quench, Extract) Monitor->Workup Upon completion Purify Purification (Column Chromatography) Workup->Purify Crude product Analyze Product Analysis (NMR, MS) Purify->Analyze Pure 8-bromooctan-1-ol

Caption: Generalized workflow for THP deprotection experiments.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Mild Acidolysis using Pyridinium p-Toluenesulfonate (PPTS)

This method is highly recommended as a starting point due to its excellent balance of reactivity and mildness, posing minimal risk to the alkyl bromide.[8]

  • Reagents & Materials:

    • 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (1.0 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 equiv)

    • Ethanol (EtOH), reagent grade (approx. 0.1 M concentration of substrate)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran in ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Add PPTS (0.1 equivalents) to the solution.

    • Attach a condenser and heat the mixture to 55 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (stain with p-anisaldehyde or potassium permanganate). The product, 8-bromooctan-1-ol, will have a lower Rf value than the starting material.

    • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure 8-bromooctan-1-ol.

Protocol 2: Lewis Acid Catalysis using Iron(III) Tosylate

This protocol offers an exceptionally mild, room temperature alternative, ideal for complex substrates where thermal lability is a concern.[9]

  • Reagents & Materials:

    • 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (1.0 equiv)

    • Iron(III) tosylate hexahydrate (Fe(OTs)₃·6H₂O) (0.02 equiv, 2 mol%)

    • Methanol (MeOH), anhydrous (approx. 0.2 M concentration of substrate)

    • Round-bottom flask, magnetic stirrer

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran in anhydrous methanol at room temperature, add iron(III) tosylate (2 mol%).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by adding a small volume of saturated NaHCO₃ solution.

    • Concentrate the mixture on a rotary evaporator to remove most of the methanol.

    • Add water and extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography to isolate 8-bromooctan-1-ol.

Protocol 3: Neutral Deprotection using Lithium Chloride

This method is valuable when both acidic and basic conditions must be strictly avoided. It demonstrates a unique, non-hydrolytic cleavage pathway.[10][11]

  • Reagents & Materials:

    • 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (1.0 equiv)

    • Lithium chloride (LiCl) (5.0 equiv)

    • Deionized water (10.0 equiv)

    • Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration of substrate)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Diethyl ether (Et₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Combine the THP ether, lithium chloride, water, and DMSO in a round-bottom flask under a nitrogen atmosphere.

    • Heat the magnetically stirred mixture to 90 °C.

    • Monitor the reaction by TLC. The reaction may require 6-12 hours for completion.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an equal volume of water.

    • Transfer to a separatory funnel and extract thoroughly with diethyl ether (3x). Note: Complete extraction from DMSO may require multiple washes.

    • Combine the ether extracts and wash repeatedly with water to remove residual DMSO, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully in vacuo.

    • Purify the product via flash column chromatography.

Conclusion and Recommendations

The selective deprotection of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran can be achieved with high fidelity using several methods. For general applications, the PPTS in ethanol protocol (Protocol 1) is recommended as the most robust and reliable starting point. For substrates containing additional acid-sensitive functionalities, the iron(III) tosylate method (Protocol 2) provides a superior level of mildness and efficiency at room temperature. The neutral LiCl/DMSO system should be reserved for cases where even weakly acidic conditions are detrimental. In all cases, diligent reaction monitoring via TLC is paramount to prevent over-reaction and maximize the yield of the desired 8-bromooctan-1-ol.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Olah, G. A., & Vankar, Y. D. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 25(15), 2393-2398. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Zhang, Z., & Li, T. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, Synopses, (3), 152-153. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 52(51), 6979-6981. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Digital Commons @ IWU. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2009(25), 4215–4226. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Substance Details - SRS. [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic Chemistry Portal. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Sharma, G. V. M., & Kumar, A. (2014). A review on the recent advances in the protection and deprotection of hydroxyl group. RSC Advances, 4(69), 36581-36611. [Link]

  • Mill, T. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023, January 22). Alkyl Halide Reactions. [Link]

  • Richardson, J. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. [Link]

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Application Note: Strategic Use of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- as a Bifunctional Building Block in Diels-Alder Cycloaddition and Post-Reaction Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (hereafter referred to as THP-8-BrO ) as a strategic building block in the synthesis of complex molecules. We demonstrate its utility not as a direct participant in cycloaddition, but as a precursor to a functionalized dienophile. The tetrahydropyranyl (THP) ether serves as a robust protecting group for a hydroxyl functionality, while the terminal alkyl bromide provides a versatile handle for post-Diels-Alder modifications. This note provides a comprehensive rationale, detailed experimental protocols for dienophile synthesis and subsequent Diels-Alder reaction, and outlines pathways for downstream chemical transformations.

Introduction: The Strategic Value of a Bifunctional Linker

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings with high stereocontrol.[1][2] The power of this [4+2] cycloaddition is often amplified by the strategic choice of substituents on the diene or dienophile, which are carried into the cyclic product for subsequent elaboration.[1][3] Dienophiles containing "masked functionalities" are particularly valuable, as they introduce latent reactive sites into the molecular scaffold.[1]

THP-8-BrO is an exemplary reagent for this purpose. It comprises two key features:

  • A Tetrahydropyranyl (THP) Protected Alcohol: The THP group is a widely used protecting group for alcohols due to its ease of installation and its stability across a broad range of non-acidic reaction conditions, including organometallic reagents, hydrides, and basic media.[4] This allows for extensive chemical manipulation at other sites of the molecule without unintended reaction of the hydroxyl group. The THP ether can be readily cleaved under mild acidic conditions to reveal the free alcohol.[4]

  • A Primary Alkyl Bromide: The terminal C₈H₁₆Br chain provides a reactive electrophilic site. This primary bromide is an excellent substrate for a variety of nucleophilic substitution (Sₙ2) reactions, enabling the introduction of diverse functional groups such as azides, cyanides, thiols, or the formation of ethers and esters. It can also participate in cross-coupling reactions.

By incorporating THP-8-BrO into a dienophile, researchers can execute a Diels-Alder reaction to form a complex cyclic core and subsequently use the bromo- and protected hydroxy-functionalities as orthogonal handles for building molecular complexity.

Mechanistic Rationale & Workflow

The overall strategy involves a three-stage process: (1) Synthesis of a functionalized dienophile from THP-8-BrO, (2) Execution of the Diels-Alder cycloaddition, and (3) Post-cycloaddition modification of the terminal bromide and/or deprotection of the THP ether.

A highly effective approach is to synthesize an acrylate ester of THP-8-BrO. Acrylates are excellent dienophiles due to the electron-withdrawing nature of the ester group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with an electron-rich diene.[3]

The complete experimental workflow is depicted below.

G cluster_0 Stage 1: Dienophile Synthesis cluster_1 Stage 2: Diels-Alder Reaction cluster_2 Stage 3: Post-Reaction Modification A THP-8-BrO + Acryloyl Chloride B Esterification (Base, Solvent) A->B Reagents C Dienophile: 8-(THP-oxy)octyl-1-yl acrylate B->C Product D Dienophile (from Stage 1) + Diene (e.g., Cyclopentadiene) C->D E [4+2] Cycloaddition (Thermal or Lewis Acid) D->E Reaction F Diels-Alder Adduct E->F Product G Diels-Alder Adduct F->G H Nucleophilic Substitution (e.g., NaN3, NaCN) G->H Modify Bromide I Azide / Nitrile Adduct H->I J Acidic Deprotection (e.g., PPTS, MeOH) I->J Deprotect Alcohol K Final Product with Free Hydroxyl Group J->K

Caption: Overall workflow from building block to modified cycloadduct.

Experimental Protocols

Protocol 1: Synthesis of 8-(tetrahydro-2H-pyran-2-yloxy)octyl-1-yl acrylate (Dienophile)

This protocol describes the esterification of THP-8-BrO with acryloyl chloride to generate the activated dienophile.

Materials:

  • 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (THP-8-BrO) (1.0 eq)

  • Acryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve THP-8-BrO (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add acryloyl chloride (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure dienophile.

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

This protocol details the cycloaddition of the synthesized dienophile with freshly cracked cyclopentadiene.

Materials:

  • 8-(tetrahydro-2H-pyran-2-yloxy)octyl-1-yl acrylate (1.0 eq)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (3.0 eq)

  • Toluene or DCM, anhydrous

  • (Optional) Lewis Acid catalyst, e.g., Ethylaluminum dichloride (EtAlCl₂) (0.1 eq)

Procedure:

  • Dissolve the dienophile (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C (for thermal reaction) or -78 °C (for Lewis acid-catalyzed reaction).

  • Slowly add freshly cracked cyclopentadiene (3.0 eq) to the solution.

  • For Thermal Reaction: Stir the mixture at room temperature for 12-24 hours.

  • For Lewis Acid Catalysis: At -78 °C, slowly add the Lewis acid catalyst (e.g., 0.1 eq EtAlCl₂ in hexanes). Stir at -78 °C for 2-4 hours, then allow to warm to room temperature slowly.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the dienophile. The reaction typically yields a mixture of endo and exo isomers, with the endo product generally being favored kinetically.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess cyclopentadiene and solvent.

  • The crude product can be purified by flash column chromatography to separate the isomers and any unreacted starting material.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Diels-Alder reaction of acrylate esters, based on literature precedents for similar systems.[6]

DieneDienophileConditionsSolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
Cyclopentadiene8-(THP-oxy)octyl-1-yl acrylateThermalToluene2518~85-95~4:1
Cyclopentadiene8-(THP-oxy)octyl-1-yl acrylateEtAlCl₂ (0.1 eq)DCM-78 to 254~90-98>10:1
1,3-Butadiene8-(THP-oxy)octyl-1-yl acrylateThermal (sealed tube)Benzene10024~70-80N/A
Myrcene8-(THP-oxy)octyl-1-yl acrylateThermalEtOAc1402~80-90Mixture

Yields and ratios are estimates based on analogous reactions and may vary.

Post-Cycloaddition Transformations

The Diels-Alder adduct serves as a versatile intermediate for further synthesis. The two functional handles can be addressed sequentially.

Modification of the Terminal Bromide

The primary bromide is susceptible to Sₙ2 displacement by a wide range of nucleophiles.

G cluster_0 start Diels-Alder Adduct (...-CH2-Br) A NaN3 DMF, 60°C start->A B NaCN DMSO, 80°C start->B C R-SH, K2CO3 Acetone start->C endA ...-CH2-N3 (Azide) A->endA endB ...-CH2-CN (Nitrile) B->endB endC ...-CH2-S-R (Thioether) C->endC

Caption: Representative modifications of the terminal bromide.

Deprotection of the THP Ether

Following modification of the bromide, the THP group can be removed under mild acidic conditions to liberate the primary alcohol. A common and effective method uses pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, which is mild enough to avoid side reactions with many other functional groups.[4]

Protocol:

  • Dissolve the THP-protected adduct in methanol or ethanol.

  • Add a catalytic amount of PPTS (e.g., 0.1 eq).

  • Heat the mixture to 50-60 °C and stir for 2-5 hours.

  • Monitor by TLC until the starting material is consumed.

  • Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to yield the final alcohol.

Conclusion

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a highly valuable bifunctional reagent for complex molecule synthesis. Its incorporation into a dienophile scaffold allows for the seamless integration of a protected hydroxyl group and a modifiable alkyl bromide into a cyclohexene core via the robust Diels-Alder reaction. The orthogonal nature of the THP and bromo functionalities provides synthetic chemists with a powerful and flexible platform for building diverse molecular architectures relevant to drug discovery, materials science, and natural product synthesis.

References

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 245-255. [Link]

  • Gäb, J., et al. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry, 13, 134-143. [Link]

  • Chad's Prep. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]

  • Soucek, M. D., et al. (2012). Synthesis and properties of acrylate functionalized alkyds via a Diels–Alder reaction. Journal of Coatings Technology and Research, 9, 315-325. [Link]

  • Chemistry LibreTexts. (2023). Diels-Alder Cycloaddition. [Link]

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23(14), 5288–5293. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Tetrahydropyranylation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The protection of hydroxyl groups is a cornerstone of multistep organic synthesis, enabling chemists to mask the reactivity of alcohols while performing transformations on other parts of a molecule. The tetrahydropyranyl (THP) ether stands as one of the most widely utilized protecting groups for this purpose. Its enduring popularity stems from the low cost of the primary reagent, its straightforward installation, its robustness under a wide array of non-acidic conditions, and its facile cleavage under mild acidic catalysis.[1][2][3][4] This guide provides an in-depth exploration of the experimental setup for the tetrahydropyranylation of primary alcohols, delving into the underlying mechanism, catalyst selection, detailed protocols, and characterization techniques.

Foundational Principles: The 'Why' and 'How' of THP Protection

The tetrahydropyranylation reaction is an acid-catalyzed addition of an alcohol to the enol ether, 3,4-dihydro-2H-pyran (DHP).[3][5] The resulting THP ether is technically an acetal, which accounts for its stability towards bases, organometallic reagents, hydrides, and various oxidizing and reducing agents.[2][3][6]

The Reaction Mechanism: The process is initiated by the protonation of the DHP double bond by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate. The primary alcohol then acts as a nucleophile, attacking this carbocation. A final deprotonation step releases the THP-protected alcohol and regenerates the acid catalyst, allowing it to continue the cycle.[3][5]

A critical consideration is that the reaction creates a new stereocenter at the anomeric carbon (C2) of the pyran ring. If the starting alcohol is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectroscopic analysis.[2] This method is most effective for primary and secondary alcohols; sterically hindered tertiary alcohols are poor nucleophiles and are prone to undergoing acid-catalyzed dehydration under the reaction conditions.[7]

THP_Protection_Mechanism Figure 1: Mechanism of Acid-Catalyzed THP Protection cluster_catalyst DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H_plus H⁺ (Catalyst) Intermediate Protonated Intermediate Oxocarbenium->Intermediate + R-OH ROH R-OH (Primary Alcohol) THP_Ether THP Ether Intermediate->THP_Ether - H⁺ H_plus_regen H⁺ (Regenerated)

Caption: Mechanism of Acid-Catalyzed THP Protection.

Designing the Experiment: Selecting Catalysts and Conditions

The success of a tetrahydropyranylation reaction hinges on the appropriate choice of catalyst and solvent, tailored to the specific substrate.

Catalyst Selection

A vast array of acidic catalysts can be employed, ranging from classic protic acids to modern, recyclable heterogeneous systems. The choice often depends on the acid sensitivity of the substrate.

Catalyst TypeExamplesTypical ConditionsAdvantages & Insights
Protic Acids p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂, Room TempWidely used and effective. PPTS is a milder, crystalline salt of p-TsOH and pyridine, ideal for acid-sensitive substrates.[3][4]
Lewis Acids Bismuth(III) nitrate, Ferric perchlorateCH₂Cl₂, Room TempOften highly efficient, requiring low catalyst loadings and short reaction times.[8]
Heterogeneous Zeolite H-beta, NH₄HSO₄ on SiO₂, Silica supported NaHSO₄CH₂Cl₂, CPME, Room Temp"Green" catalysts that are easily removed by simple filtration, simplifying work-up. Excellent for sensitive substrates.[2][6][9]
Solvent and Stoichiometry
  • Solvents: Anhydrous solvents are crucial to prevent competitive hydrolysis of DHP. Dichloromethane (CH₂Cl₂) is standard, but greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are gaining traction.[1][9][10]

  • Stoichiometry: A slight excess of DHP (1.1–1.5 equivalents) is typically used to drive the reaction to completion. The acid catalyst is used in substoichiometric amounts, generally ranging from 0.5 to 5 mol%.

Step-by-Step Protocols

Here we present two robust protocols: a classic homogeneous method and a modern heterogeneous alternative.

Protocol 1: Classic Tetrahydropyranylation using PPTS

This method is a reliable standard for a wide range of primary alcohols.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq).

  • Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2–0.5 M). Add 3,4-dihydro-2H-pyran (1.2 eq) via syringe.

  • Catalysis: Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the stirring solution.

  • Reaction: Seal the flask under a nitrogen or argon atmosphere and stir at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol. Reactions are typically complete within 1-4 hours.

Protocol 2: Green, Heterogeneous Tetrahydropyranylation

This protocol leverages a silica-supported acid catalyst, which dramatically simplifies the purification process.[6]

  • Setup: To a round-bottom flask with a magnetic stir bar, add the primary alcohol (1.0 eq), anhydrous dichloromethane (CH₂Cl₂) (0.2–0.5 M), and 3,4-dihydro-2H-pyran (1.2 eq).

  • Catalysis: Add silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) (approx. 50-100 mg per mmol of alcohol).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. These reactions are often very fast, sometimes completing in under 30 minutes.[6]

Work-up and Purification: Isolating the Product

The work-up procedure is designed to quench the reaction and remove impurities prior to final purification.[11][12]

Workup_Workflow Figure 2: General Aqueous Work-up Workflow Reaction_Mixture 1. Completed Reaction Mixture Quench 2. Quench with Sat. NaHCO₃ (Neutralizes Acid Catalyst) Reaction_Mixture->Quench Extraction 3. Transfer to Separatory Funnel & Extract with Organic Solvent Quench->Extraction Wash 4. Wash Organic Layer (Water, then Brine) Extraction->Wash Dry 5. Dry Organic Layer (e.g., over Na₂SO₄) Wash->Dry Filter 6. Filter off Drying Agent Dry->Filter Concentrate 7. Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Crude_Product Crude THP Ether Concentrate->Crude_Product

Caption: General Aqueous Work-up Workflow.

Standard Aqueous Work-up Procedure:

  • Quench: For homogeneous catalysis (Protocol 1), quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.[5] For heterogeneous catalysis (Protocol 2), simply filter off the solid catalyst and wash it with a small amount of the reaction solvent.[6]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine (saturated aqueous NaCl).[1] The brine wash helps to remove the bulk of the dissolved water from the organic layer.[12]

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

  • Isolation: Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude THP ether.

  • Purification: The final purification is almost always achieved by flash column chromatography on silica gel.[10][13]

Product Characterization: Verifying Success

Confirming the structure of the resulting THP ether is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The formation of the THP ether is readily confirmed by the appearance of characteristic signals:

    • A diagnostic multiplet around δ 4.6 ppm corresponding to the anomeric proton (O-CH-O).[14]

    • Two multiplets in the region of δ 3.5–3.9 ppm from the diastereotopic protons of the CH₂ group adjacent to the ring oxygen.[14]

    • A broad, complex multiplet between δ 1.5–1.8 ppm for the remaining six protons on the THP ring.[14]

  • IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹) from the starting alcohol and the appearance of strong C-O stretching bands between 1000-1200 cm⁻¹.

  • Mass Spectrometry: In addition to the expected molecular ion, THP ethers often show a characteristic fragment ion at m/z = 85 , corresponding to the stable tetrahydropyranylium cation.[15]

The Final Step: Deprotection

The utility of any protecting group lies in its ease of removal. THP ethers are readily cleaved under mild acidic hydrolysis to regenerate the parent alcohol.[2][3][13][16] This is typically achieved with reagents like acetic acid in a THF/water mixture or PPTS in ethanol.[3] The mechanism is essentially the reverse of the protection step.

THP_Deprotection_Mechanism Figure 3: Mechanism of Acid-Catalyzed THP Deprotection THP_Ether THP Ether Protonated_Ether Protonated Acetal THP_Ether->Protonated_Ether + H⁺ H_plus H⁺ Oxocarbenium Oxocarbenium Ion + R-OH Protonated_Ether->Oxocarbenium Cleavage Final_Product Regenerated Alcohol (R-OH) + 5-Hydroxypentanal Oxocarbenium->Final_Product + H₂O, - H⁺ H2O H₂O

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2233–2239. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • dos Santos, E. M., et al. (2016). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Canadian Journal of Chemistry, 94(7), 616-621. [Link]

  • ResearchGate. (2006). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. Request PDF. [Link]

  • Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3245-3257. [Link]

  • Heravi, M. M., et al. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Synthetic Communications, 39(8), 1357-1364. [Link]

  • Homework.Study.com. (2022). A primary or secondary alcohol can be protected by conversion to its tetrahydropyranyl (THP) ether. [Link]

  • Khan, A. T., et al. (2005). A Highly Efficient Synthetic Protocol for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols. European Journal of Organic Chemistry, 2005(24), 5293-5298. [Link]

  • Kumar, K. R. (2012). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. Oriental Journal of Chemistry, 28(2), 999-1002. [Link]

  • Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[16]triazine. Turkish Journal of Chemistry, 31(3), 337-342. [Link]

  • Romanelli, G. P., et al. (2005). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 46(47), 8219-8222. [Link]

  • Schkeryantz, J. M., & Danishefsky, S. J. (1995). Photosensitized Tetrahydropyran Transfer. The Journal of Organic Chemistry, 60(23), 7374–7375. [Link]

  • Zhang, Z. H., et al. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, Synopses, (3), 152-153. [Link]

  • Kocienski, P. J. (2005). Protective Groups. Georg Thieme Verlag. [Link]

  • Madarász, J., et al. (2002). Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 13(12), 1421-1432. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydropyranylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing tetrahydropyranylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the protection of hydroxyl groups as tetrahydropyranyl (THP) ethers. Here, you will find practical, field-proven insights and solutions to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tetrahydropyranylation?

A1: Tetrahydropyranylation is the acid-catalyzed addition of an alcohol or phenol to the enol ether of 3,4-dihydro-2H-pyran (DHP). The process involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. The hydroxyl group of the substrate then acts as a nucleophile, attacking this electrophilic intermediate. Subsequent deprotonation yields the stable THP ether and regenerates the acid catalyst.[1][2]

Q2: Which acid catalysts are most effective for this reaction?

A2: A wide range of Brønsted and Lewis acids can be employed. Common choices include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), and trifluoroacetic acid (TFA).[1][3] For acid-sensitive substrates, milder catalysts like PPTS are preferred.[1] Heterogeneous catalysts such as silica-supported ammonium bisulfate (NH₄HSO₄@SiO₂) and zeolites are also excellent, recyclable options that can simplify workup procedures.[4][5][6]

Q3: What are the typical solvents and reaction temperatures?

A3: Dichloromethane (CH₂Cl₂) is a very common solvent for this reaction.[7] However, greener ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be highly effective and can be more stable.[4][5] Reactions are typically run at room temperature.[8][9] For less reactive substrates, such as tertiary alcohols or phenols, slightly elevated temperatures may be necessary.[4][5] Solvent-free conditions have also been reported to be effective, offering a greener alternative.[6][8]

Q4: How is the THP protecting group removed?

A4: The THP ether is readily cleaved under mild acidic conditions, regenerating the alcohol.[1][6][10] This is typically achieved through acidic hydrolysis using reagents like acetic acid in a THF/water mixture or PPTS in ethanol.[1] The deprotection mechanism is essentially the reverse of the protection reaction.[2][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the tetrahydropyranylation reaction, providing probable causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material
Probable Cause Troubleshooting Steps & Scientific Rationale
Insufficient Catalyst Activity or Amount - Increase Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 1 mol% to 5 mol%). The catalytic cycle relies on the protonation of DHP, and insufficient acid will slow down this rate-determining step. - Switch to a Stronger Acid: If using a mild catalyst like PPTS, consider switching to a stronger acid such as p-TsOH or TFA, especially for less reactive alcohols. - Check Catalyst Quality: Ensure the acid catalyst has not degraded. For example, p-TsOH can absorb moisture from the air, reducing its activity.
Low Substrate Reactivity - Increase Reaction Temperature: For sterically hindered alcohols or phenols, gently heating the reaction (e.g., to 40 °C) can provide the necessary activation energy to overcome the steric barrier.[4][5] - Increase Reaction Time: Monitor the reaction by TLC. Some substrates may simply require longer reaction times for complete conversion.
Presence of Inhibitors - Ensure Dry Conditions: Water can compete with the alcohol for the protonated DHP intermediate, hydrolyzing it and consuming the catalyst. Ensure all glassware is oven-dried and use anhydrous solvents. - Purify Starting Materials: Basic impurities in the substrate or solvent can neutralize the acid catalyst. Purify materials as needed.
Inappropriate Solvent - Solvent Polarity: While nonpolar solvents are common, for some substrates, a more polar solvent might be beneficial. However, highly polar protic solvents like methanol should be avoided as they can compete in the reaction. Ethereal solvents like THF or CPME are often good choices.[4][5]
Issue 2: Formation of Side Products
Probable Cause Troubleshooting Steps & Scientific Rationale
Polymerization of Dihydropyran - Control Temperature: Exothermic reactions can lead to localized heating, promoting the acid-catalyzed polymerization of DHP. Maintain a stable reaction temperature, using an ice bath if necessary, especially during the initial addition of reagents. - Slow Addition of Reagents: Add the acid catalyst or DHP slowly to the reaction mixture to control the reaction rate and heat generation.
Isomerization of Acid-Sensitive Substrates - Use a Milder Catalyst: For substrates with acid-labile functional groups (e.g., allylic alcohols), use a less acidic catalyst like PPTS to minimize side reactions.[4][5] - Buffer the Reaction: In some cases, adding a non-nucleophilic base like pyridine in a small amount can buffer the reaction and prevent unwanted side reactions.
Formation of Diastereomers - Acknowledge Inherent Diastereoselectivity: The reaction of DHP with a chiral alcohol creates a new stereocenter, leading to a mixture of diastereomers.[2][6] This is an inherent aspect of the reaction and is difficult to control. The diastereomers are typically carried through subsequent steps and the protecting group is removed at the end.
Issue 3: Difficulties with Workup and Purification
Probable Cause Troubleshooting Steps & Scientific Rationale
Emulsion Formation during Aqueous Wash - Solvent Choice: Solvents like THF are miscible with water and can cause emulsions. If possible, remove the THF under reduced pressure before the aqueous workup.[11] If using a solvent like dichloromethane, diluting the organic layer with more solvent before washing can help break emulsions. - Brine Wash: Washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
Product Instability on Silica Gel - Neutralize Silica Gel: The acidic nature of silica gel can cause the deprotection of the THP ether during column chromatography. To prevent this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-polar amine, such as triethylamine (e.g., 1-2% in the eluent).[12] - Alternative Purification: Consider alternative purification methods such as distillation or crystallization if the product is amenable.
Residual Acid Catalyst - Aqueous Bicarbonate Wash: After the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst. This is a crucial step before concentrating the product.

Reaction Optimization at a Glance

The following table provides a summary of key parameters for optimizing the tetrahydropyranylation of different hydroxyl-containing substrates.

Substrate TypeRecommended CatalystMolar Ratio (Substrate:DHP)SolventTemperatureTypical Reaction Time
Primary Alcoholsp-TsOH or PPTS1 : 1.1 - 1.5CH₂Cl₂ or THFRoom Temp.30 min - 2 hr
Secondary Alcoholsp-TsOH or TFA1 : 1.2 - 2.0CH₂Cl₂ or CPMERoom Temp. - 40°C1 - 6 hr
Tertiary Alcoholsp-TsOH or stronger Lewis acids1 : 1.5 - 2.5CH₂Cl₂ or 2-MeTHF40°C - Reflux4 - 12 hr
Phenolsp-TsOH or NH₄HSO₄@SiO₂1 : 1.2 - 2.0Toluene or CH₂Cl₂Room Temp. - 40°C2 - 8 hr

Visualizing the Workflow

The Tetrahydropyranylation Mechanism

Tetrahydropyranylation Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Deprotonation DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether + R-OH ROH R-OH THP_Ether THP Ether Protonated_Ether->THP_Ether - H+

Caption: Acid-catalyzed mechanism for THP ether formation.

Troubleshooting Decision Tree for Low Conversion

Troubleshooting Low Conversion Start Low or No Conversion Check_Catalyst Increase Catalyst Loading (e.g., to 5 mol%) Start->Check_Catalyst Check_Temp Increase Temperature (e.g., to 40°C) Check_Catalyst->Check_Temp No Improvement Success Reaction Complete Check_Catalyst->Success Improved Check_Time Increase Reaction Time Check_Temp->Check_Time No Improvement Check_Temp->Success Improved Check_Purity Check Purity of Reagents and Solvents Check_Time->Check_Purity No Improvement Check_Time->Success Improved Switch_Catalyst Switch to a Stronger Acid (e.g., p-TsOH) Check_Purity->Switch_Catalyst No Improvement Check_Purity->Success Improved Switch_Catalyst->Success Improved

Caption: A decision-making workflow for troubleshooting low reaction yields.

Experimental Protocols

General Procedure for Tetrahydropyranylation of a Primary Alcohol

This protocol is a representative example for the protection of a primary alcohol using a catalytic amount of trifluoroacetic acid (TFA).

Materials:

  • Primary alcohol (1 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (1.1 mmol)

  • Trifluoroacetic acid (TFA) (0.05 mmol, 5 mol%)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol (1 mmol) in dichloromethane (5 mL) at room temperature, add 3,4-dihydro-2H-pyran (1.1 mmol).

  • Add trifluoroacetic acid (0.05 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 30-60 minutes), quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude THP ether.

  • Purify the product by flash column chromatography on silica gel if necessary.

References

  • Basanagouda, M., et al. (2011). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Ciriminna, R., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ciriminna, R., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Niknam, K., & Karami, B. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Kamal, A., et al. (2005). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). THP Protecting Group Addition | Organic Chemistry. YouTube. Available at: [Link]

  • de Oliveira, A. S., et al. (2016). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Canadian Journal of Chemistry. Available at: [Link]

  • Heravi, M. M., et al. (2007). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry – A European Journal. Available at: [Link]

  • Romanelli, G. P., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Daws. Tetrahedron Letters. Available at: [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). THP group for protecting alcohols. YouTube. Available at: [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[5][10][13]triazine. Turkish Journal of Chemistry. Available at: [Link]

  • Zhang, Z.-H., et al. (2000). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Dihydropyran. Grokipedia. Available at: [Link]

  • University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane. University of Rochester Chemistry Department. Available at: [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Wikipedia. Available at: [Link]

  • Kurbatov, S. V., et al. (2021). reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Reddy, M. A., et al. (2000). A Mild and Efficient Method for Tetrahydropyranylation/Depyranylation of Alcohols and Phenols Under Neutral Conditions. Synthetic Communications. Available at: [Link]

  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and handling of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the tetrahydropyranyl (THP) protection of 8-bromo-1-octanol. Our goal is to provide you with the causal explanations behind experimental outcomes and to offer robust, field-proven solutions to ensure the integrity and success of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each answer delves into the underlying chemistry to help you diagnose and resolve the problem effectively.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can typically be traced back to one of three primary causes: incomplete reaction, premature deprotection (hydrolysis) during workup, or consumption of reagents by side reactions.

  • Incomplete Reaction: The acid-catalyzed addition of an alcohol to dihydropyran (DHP) is an equilibrium process. Insufficient catalyst, low-quality reagents, or inadequate reaction time can prevent the reaction from reaching completion. Always ensure your 8-bromo-1-octanol is dry and the DHP is pure, as water can inhibit the reaction and lead to side products.

  • Product Hydrolysis: The THP ether product is an acetal, which is stable under basic and neutral conditions but is highly susceptible to cleavage under acidic conditions, especially in the presence of water.[1][2] If the acid catalyst is not thoroughly neutralized during the aqueous workup, the isolated product will be contaminated with the starting alcohol, drastically reducing your yield of the desired ether.

  • DHP Polymerization: Dihydropyran can readily polymerize in the presence of strong protic or Lewis acids. This is often observed as the formation of a viscous, sticky residue. This side reaction consumes DHP and complicates purification. Using a milder acid catalyst, such as Pyridinium p-toluenesulfonate (PPTS), and maintaining a controlled temperature can significantly mitigate this issue.[2]

Q2: My purified product is contaminated with the starting alcohol, 8-bromo-1-octanol, even after column chromatography. How can I prevent this?

A2: This is a classic symptom of inadvertent deprotection. The C-O bond of the acetal in your product is labile in acidic, aqueous environments.[1][3] The troubleshooting workflow below outlines the critical step to prevent this:

Caption: Troubleshooting workflow for product hydrolysis.

Solution: Before initiating the aqueous workup, quench the reaction mixture by adding a mild base, such as triethylamine (TEA) or a saturated sodium bicarbonate (NaHCO₃) solution, until the mixture is neutral or slightly basic.[4] This neutralizes the acid catalyst and ensures the stability of your THP ether during extraction.

Q3: I observed a significant amount of a viscous, sticky polymer in my reaction flask. What is it and how do I avoid it?

A3: The sticky substance is almost certainly poly(dihydropyran). The double bond in 3,4-dihydro-2H-pyran (DHP) is susceptible to acid-catalyzed cationic polymerization.

Causality: The mechanism is initiated when the acid catalyst protonates the DHP, creating a resonance-stabilized carbocation.[2][3] While this cation is intended to be trapped by the alcohol, it can also be attacked by the double bond of another DHP molecule, initiating a chain reaction that leads to polymer formation.

Prevention Strategies:

StrategyRationaleRecommended Action
Use a Mild Acid Catalyst Reduces the concentration and reactivity of the cationic intermediates.Use PPTS instead of stronger acids like p-TsOH or H₂SO₄.[2]
Control Temperature Polymerization is often exothermic and favored at higher temperatures.Run the reaction at room temperature or 0 °C.
Slow Addition of DHP Keeps the instantaneous concentration of DHP low, favoring the reaction with the alcohol over self-polymerization.Add DHP dropwise to the solution of the alcohol and catalyst.
Ensure Anhydrous Conditions Water can interact with the catalyst and influence reactivity pathways.Use dry solvents and reagents.

Q4: My ¹H NMR spectrum looks more complex than I expected, with doubled signals. Why?

A4: The reaction of an achiral alcohol (8-bromo-1-octanol) with DHP creates a new stereocenter at the C2 position of the pyran ring (the anomeric carbon). This results in the formation of a pair of diastereomers.[2][5] These two diastereomers are distinct chemical compounds and will have slightly different chemical shifts in the NMR spectrum, leading to the appearance of doubled or broadened signals, particularly for the protons near the new stereocenter. This is an expected outcome of the reaction and not an indication of impurity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the THP protection of 8-bromo-1-octanol?

A1: The reaction is an acid-catalyzed addition of an alcohol to a vinyl ether. The mechanism proceeds in three key steps:

  • Protonation: The acid catalyst (H-A) protonates the double bond of dihydropyran (DHP), forming a resonance-stabilized oxocarbenium ion intermediate.[2][3]

  • Nucleophilic Attack: The lone pair on the oxygen of 8-bromo-1-octanol attacks the electrophilic carbon of the oxocarbenium ion, forming a new C-O bond.

  • Deprotonation: The conjugate base of the catalyst (A⁻) removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the final THP ether product.

Caption: Mechanism of THP protection.

Q2: Which acid catalyst is best for this protection?

A2: While various protic and Lewis acids can be used, Pyridinium p-toluenesulfonate (PPTS) is often the preferred choice.[6] It is a mild, crystalline, non-hygroscopic solid that is easy to handle. Its mild acidity is highly effective at catalyzing the reaction while minimizing side reactions like DHP polymerization or degradation of acid-sensitive substrates.[2] Other catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are more aggressive and increase the risk of side product formation.

Q3: Are there any potential side reactions involving the 8-bromooctyl chain?

A3: Under the standard mild acidic conditions of THP protection, the primary alkyl bromide is generally stable. However, in subsequent reaction steps or under improper workup conditions, elimination reactions could become a concern. If the THP-protected compound is exposed to a strong, non-nucleophilic base (e.g., potassium tert-butoxide) and heat, an E2 elimination reaction can occur, converting the alkyl bromide to a terminal alkene.[7][8] It is crucial to consider the stability of the entire molecule in any downstream applications.

Q4: What are the best practices for purifying the final product?

A4: Flash column chromatography on silica gel is the most effective method for purifying 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity eluent (e.g., 2-5% ethyl acetate in hexanes) to elute any non-polar impurities, then gradually increase the polarity (e.g., to 10-15% ethyl acetate) to elute your product. The starting alcohol is significantly more polar and will elute much later or require a much higher polarity eluent.

  • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation. A typical Rf for the product in 10% EtOAc/Hexanes would be around 0.4-0.6, while the starting alcohol would be near the baseline (Rf < 0.1).

Protocols and Methodologies

Protocol 1: Synthesis of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran

This protocol is designed to maximize yield while minimizing side product formation.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 8-bromo-1-octanol (1.0 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Solvent Addition: Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

  • Reagent Addition: While stirring at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting alcohol by TLC (e.g., using 20% ethyl acetate/hexanes as eluent). The reaction is typically complete within 2-4 hours.

  • Quenching (Critical Step): Once the starting material is consumed, add triethylamine (TEA, 0.1 eq) or a small amount of saturated NaHCO₃ solution to neutralize the PPTS catalyst. Stir for 5 minutes.

  • Workup: Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography as described in the FAQ section.

References

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]

  • Raina, S., & Singh, V. K. (1995). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. Available at: [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. Available at: [Link]

  • Valdivia, M., & Oltra, J. E. (2015). Recent Advances in the Synthesis of 2H-Pyrans. PMC. Available at: [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. Available at: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available at: [Link]

  • Lumen Learning. Elimination reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). THP group for protecting alcohols. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). (Organic CHEM) CH 8 Elimination Reactions part 3. YouTube. Available at: [Link]

  • Pearson Education. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Available at: [Link]

  • PubChem. 2h-pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Royal Society of Chemistry. Advances in Tetrahydropyranylation of Alcohols and Phenols. Available at: [Link]

  • PubChem. 1-Octanol, 8-bromo-. Available at: [Link]

  • ResearchGate. (2013). Can I convert 8-bromo-1-octanol to diethyl(8-hydroxy)octyl phosphonate directly without protecting alcohol?. Available at: [Link]

Sources

Technical Support Center: Optimizing THP Ether Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tetrahydropyranyl (THP) ether formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the protection of alcohols as THP ethers. As a cornerstone of synthetic organic chemistry, the successful formation of THP ethers is critical for the advancement of multi-step syntheses. This document provides in-depth, field-proven insights to help you navigate common challenges and enhance your reaction yields.

Troubleshooting Guide: Enhancing Your THP Ether Yield

This section addresses specific issues you may encounter during the tetrahydropyranylation of alcohols. The solutions provided are grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Question: My THP ether formation is resulting in a low yield or incomplete conversion. What are the likely causes and how can I improve it?

Answer:

Low yields in THP ether formation typically stem from several key factors: insufficient catalyst activity, unfavorable reaction equilibrium, or issues with reactant stability and purity. Let's break down the troubleshooting process.

1. Catalyst Selection and Activity:

The reaction is acid-catalyzed, and the choice and amount of catalyst are paramount.[1] If you are observing low conversion, your catalyst may be too weak or used in an insufficient quantity.

  • For Protic Acid Catalysts: Commonly used catalysts include p-toluenesulfonic acid (TsOH) and pyridinium p--toluenesulfonate (PPTS).[2] While TsOH is a strong acid and highly effective, it can be too harsh for acid-sensitive substrates. PPTS, being a milder acidic salt, is often preferred for delicate molecules.[3] If using PPTS and experiencing low yield, consider switching to a stronger catalyst like TsOH, but be mindful of potential side reactions.

  • Lewis Acids: Lewis acids such as bismuth triflate and cerium(III) chloride are also effective and can offer high chemoselectivity, especially under solvent-free conditions.[4]

  • Heterogeneous Catalysts: For simplified workup and catalyst recovery, consider using solid acid catalysts like acidic resins (e.g., Amberlyst-15), zeolites, or silica-supported acids (e.g., NH₄HSO₄@SiO₂).[1][5] These often provide high yields and can be easily filtered off post-reaction.[1]

Table 1: Comparison of Common Acid Catalysts for THP Ether Formation

CatalystTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (TsOH)Catalytic amount, CH₂Cl₂, rtHighly active, inexpensiveCan be too acidic for sensitive substrates
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount, CH₂Cl₂, rt or gentle heatMild, good for acid-sensitive substratesSlower reaction times compared to TsOH[3]
Bismuth Triflate (Bi(OTf)₃)Catalytic amount, solvent-free, rtMild, air and moisture insensitive[4]Higher cost
Amberlyst-15Excess, various solvents, rtRecyclable, easy workup[1]Can require longer reaction times
NH₄HSO₄@SiO₂Catalytic amount, green solvents (e.g., CPME), rtRecyclable, environmentally friendly[1]Preparation of catalyst required

2. Reaction Equilibrium:

The formation of THP ethers is a reversible process.[6] If the reaction stalls, it may have reached equilibrium.

  • Excess Dihydropyran (DHP): Using a slight excess of 3,4-dihydro-2H-pyran (DHP) (typically 1.1 to 1.5 equivalents) can shift the equilibrium towards the product.[1][2]

  • Driving the Reaction to Completion: In some cases, even with excess DHP, the reaction may not go to completion. Adding finely powdered anhydrous potassium carbonate can help by gradually neutralizing the acid catalyst, thus shifting the equilibrium towards the product.[7]

3. Reactant Quality and Reaction Conditions:

  • Purity of DHP: DHP can polymerize over time, especially in the presence of acid. Ensure you are using fresh or properly stored DHP.

  • Solvent Choice: Dichloromethane (CH₂Cl₂) is a common solvent.[8] However, for substrates with poor solubility, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) can be beneficial.[1] Solvent-free conditions have also been shown to be highly effective, reducing reaction times and simplifying workup.[9]

  • Temperature: Most THP protections proceed efficiently at room temperature.[8] For less reactive alcohols, such as secondary or tertiary alcohols, gentle heating may be required.[1] However, be cautious as higher temperatures can promote side reactions.

Below is a workflow to guide your troubleshooting process for low-yield THP ether formation.

troubleshooting_workflow start Low Yield in THP Ether Formation catalyst Step 1: Evaluate Catalyst start->catalyst equilibrium Step 2: Address Reaction Equilibrium catalyst->equilibrium If yield is still low catalyst_sub1 Increase catalyst loading catalyst->catalyst_sub1 catalyst_sub2 Switch to a stronger acid (e.g., TsOH) catalyst->catalyst_sub2 catalyst_sub3 Try a heterogeneous catalyst (e.g., Amberlyst-15) catalyst->catalyst_sub3 conditions Step 3: Optimize Reaction Conditions equilibrium->conditions If yield is still low equilibrium_sub1 Increase excess of DHP (1.5-2.0 equiv.) equilibrium->equilibrium_sub1 equilibrium_sub2 Add anhydrous K₂CO₃ to drive completion equilibrium->equilibrium_sub2 success High Yield Achieved conditions->success Problem Solved conditions_sub1 Use fresh DHP conditions->conditions_sub1 conditions_sub2 Try a different solvent (e.g., 2-MeTHF) or solvent-free conditions conditions->conditions_sub2 conditions_sub3 Gently heat the reaction conditions->conditions_sub3

Caption: Troubleshooting workflow for low-yield THP ether formation.

Question: I am observing the formation of undesired side products. What are they and how can I avoid them?

Answer:

Side product formation is often a consequence of using reaction conditions that are too harsh for your substrate. The primary culprits are typically related to the acidity of the reaction medium.

1. Acid-Catalyzed Decomposition: If your substrate contains other acid-sensitive functional groups (e.g., other protecting groups like silyl ethers, acetals), they may be cleaved under the reaction conditions.

  • Solution: Switch to a milder catalyst such as PPTS.[3] PPTS generates a lower concentration of protons in solution, minimizing the degradation of sensitive functionalities.

2. Polymerization of DHP: Dihydropyran can undergo acid-catalyzed polymerization, which appears as a baseline "gunk" in your NMR spectrum and can complicate purification.

  • Solution: Use fresh DHP and avoid excessively strong acidic conditions. Adding the acid catalyst to the solution of the alcohol before adding DHP can sometimes mitigate this.

3. Isomerization of Allylic Alcohols: Acidic conditions can sometimes cause the isomerization of double bonds in allylic alcohols.[1]

  • Solution: Employing mild, heterogeneous catalysts under carefully controlled temperature conditions can prevent this side reaction.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of THP ether formation.

What is the reaction mechanism for THP ether formation?

The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of dihydropyran (DHP).[2][10]

  • Protonation of DHP: The acid catalyst protonates the alkene of DHP, forming a resonance-stabilized oxocarbenium ion intermediate.[2]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[10]

  • Deprotonation: A weak base (e.g., the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly formed oxonium ion to yield the THP ether and regenerate the acid catalyst.[2]

THP_mechanism DHP DHP protonated_DHP Resonance-Stabilized Oxocarbenium Ion DHP->protonated_DHP + H⁺ H_plus H⁺ ROH R-OH oxonium_ion Oxonium Ion protonated_DHP->oxonium_ion + R-OH THP_ether THP Ether oxonium_ion->THP_ether - H⁺ regenerated_H_plus H⁺

Caption: Mechanism of acid-catalyzed THP ether formation.

How do I choose the right solvent for my reaction?

Dichloromethane (CH₂Cl₂) is the most common solvent due to its inertness and ability to dissolve a wide range of organic compounds.[8] However, greener alternatives like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be excellent solvents for this reaction, especially when paired with heterogeneous catalysts.[1] For substrates with limited solubility, a more polar aprotic solvent may be necessary, but always check for compatibility with your chosen catalyst. Solvent-free conditions are also highly effective and environmentally friendly.[9]

My starting material is a phenol. Are there any special considerations?

Phenols are generally less nucleophilic than aliphatic alcohols, so their protection as THP ethers can be more challenging, sometimes requiring longer reaction times or slightly elevated temperatures.[1] It's crucial to use a sufficiently active catalyst. However, be aware that phenolic THP ethers are also more labile to acid-catalyzed cleavage during workup and purification on silica gel.[11] It may be beneficial to use a milder workup procedure, such as washing with a dilute sodium bicarbonate solution, and to buffer the silica gel chromatography eluent with a small amount of triethylamine.[12]

The formation of a new stereocenter is complicating my analysis. How can I deal with this?

The reaction of DHP with a chiral alcohol results in the formation of a new stereocenter at the anomeric carbon of the THP ring, leading to a mixture of diastereomers.[4] This can complicate NMR analysis and purification. While this is an inherent drawback of the THP group, there are a few points to consider:[4]

  • The diastereomers often have similar reactivity in subsequent steps.

  • In many cases, the diastereomeric mixture can be carried through the synthetic sequence and the THP group is removed at a later stage, regenerating the single stereoisomer of the alcohol.

  • If separation is necessary, careful column chromatography may resolve the diastereomers.

Experimental Protocols

Standard Protocol for THP Protection of a Primary Alcohol
  • To a solution of the primary alcohol (1.0 equiv) in dichloromethane (0.2 M), add 3,4-dihydro-2H-pyran (1.2 equiv).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure THP ether.

Protocol for Deprotection of a THP Ether
  • Dissolve the THP ether in methanol (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a few drops of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deprotected alcohol.[6]

References

  • Ricci, A. et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2694-2701. Available at: [Link]

  • Sanz, R. et al. (2006). A mild, environmentally benign, efficient, and highly chemoselective tetrahydropyranylation of alcohols and phenols is reported, which is catalysed by the CeCl3·7 H2O/NaI system under solvent-free conditions. European Journal of Organic Chemistry, 2006(6), 1383-1386.
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Tube. (2021). THP Protecting Group Addition | Organic Chemistry. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Albericio, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3286-3296. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Niknam, K. et al. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions.
  • ResearchGate. (n.d.). ChemInform Abstract: One-Step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-Protected Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Canadian Science Publishing. (2016). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • ResearchGate. (n.d.). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. Retrieved from [Link]

  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]

  • Samyang. (n.d.). Ion Exchange Resin for Catalyst (Overall Summary). Retrieved from [Link]

  • ACS Publications. (2002). Organic Synthesis by Catalysis with Ion-Exchange Resins. Industrial & Engineering Chemistry Research, 41(25), 6291-6316.
  • ResearchGate. (2014). I have to protect 4-5 phenolic groups. Finally, need to deprotect them (need mild conditions) without racemization. Any Suggestions? I tried TBS, THP. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]

Sources

Purification of "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Column Chromatography Purification of THP-Protected Compounds

Guide Focus: Purification of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- and Related Derivatives

Welcome to the technical support guide for the chromatographic purification of tetrahydropyranyl (THP) ether derivatives, specifically focusing on 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this and structurally similar molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your separations effectively.

The core challenge with this class of compounds lies in the dual nature of the molecule: a non-polar 8-bromooctyl chain and an acid-sensitive acetal (the THP ether)[1][2]. Standard silica gel chromatography can inadvertently act as a solid-phase acid catalyst, leading to the cleavage of the THP group, resulting in low yields and contamination of the final product with the deprotected alcohol. This guide provides direct solutions to this and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical challenge when purifying 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- on silica gel?

The single most critical issue is the acid-sensitivity of the tetrahydropyranyl (THP) ether.[1][3] Silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups, which can catalyze the hydrolysis of the acetal linkage in the THP group. This process cleaves the protecting group, regenerating the parent 8-bromo-1-octanol and resulting in significant yield loss.[4] Therefore, all purification strategies must account for and mitigate this potential degradation pathway.

Q2: How should I select the stationary phase for this purification?

Standard silica gel (60 Å, 40-63 µm particle size) is the most common choice for flash chromatography due to its versatility and cost-effectiveness.[5] However, given the acid-lability of the THP ether, you have three primary options:

  • Standard Silica Gel (with precautions): Use standard silica but deactivate its acidic sites just before use. This is often the most practical approach. (See Troubleshooting Q1 for the protocol).

  • Neutral Alumina: Alumina is available in acidic, neutral, and basic forms.[6] Neutral alumina can be an excellent alternative to silica for acid-sensitive compounds, though its separation characteristics may differ, requiring re-optimization of the solvent system.

  • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds. It is a viable but less common alternative.

For most applications, deactivating standard silica gel offers the best balance of performance and convenience.

Q3: What is a good starting point for selecting the mobile phase (eluent)?

The selection of a proper eluent is crucial for a successful separation.[6] The process should always begin with Thin-Layer Chromatography (TLC) analysis.

  • Principle: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[7] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or sticking indefinitely to the stationary phase.

  • Starting Solvent Systems: Given the non-polar nature of the bromooctyl chain and the moderate polarity of the ether linkages, a mixture of a non-polar and a moderately polar solvent is appropriate. Good starting points for TLC analysis include:

    • 5% Ethyl Acetate in Hexanes

    • 10% Ethyl Acetate in Hexanes

    • 5% Diethyl Ether in Pentane[8]

  • Adjustment:

    • If the Rf is too high (>0.5), decrease the concentration of the polar component (e.g., ethyl acetate).

    • If the Rf is too low (<0.2), increase the concentration of the polar component.[8]

Q4: My compound is colorless. How can I visualize it on TLC plates and identify the correct fractions?

The target molecule lacks a strong chromophore for UV visualization. Therefore, you must use a chemical staining method. After eluting the TLC plate, let it dry completely, and then dip it into one of the following stains followed by gentle heating with a heat gun.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. It reacts with the ether linkage and will show the compound as a yellow/brown spot on a purple background.

  • p-Anisaldehyde Stain: This stain is particularly good for detecting nucleophiles, including ethers and alcohols. It often gives distinct colors for different functional groups, which can be helpful in identifying your product versus byproducts.

  • Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of solid iodine will cause most organic compounds to appear as temporary brown spots. This method is non-destructive but the spots will fade over time.

Troubleshooting Guide

Q1: My product yield is low, and TLC analysis of the column fractions shows a new, highly polar spot near the baseline that wasn't in my crude mixture. What is happening?

Cause: This is the classic symptom of on-column deprotection of the THP ether. The acidic surface of the silica gel has catalyzed the hydrolysis of your product to form the corresponding alcohol (8-bromo-1-octanol). Alcohols are significantly more polar than ethers and will thus have a much lower Rf value.[9]

Solution: Use a Deactivated Stationary Phase.

You must neutralize the acidic sites on the silica gel before purification. The most common method is to add a small amount of a tertiary amine base, like triethylamine (Et₃N or TEA), to the eluent.[10][11]

Protocol for Silica Gel Neutralization:

  • Determine the Optimal Solvent System: First, find a solvent system (e.g., 10% Ethyl Acetate/Hexanes) that gives your target product an Rf of ~0.3 using standard TLC.

  • Prepare the Eluent: Prepare the bulk eluent needed for your column. To this solvent mixture, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of Et₃N for every 1 L of eluent).

  • Pack the Column: Pack your chromatography column using this amine-containing eluent.

  • Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the amine-containing eluent. This ensures the entire silica bed is neutralized.

  • Load and Elute: Load your sample and run the chromatography as usual with the amine-containing eluent. This will prevent acid-catalyzed decomposition.[10]

Q2: The separation between my product and a non-polar impurity is very poor (ΔRf on TLC < 0.2). How can I improve the resolution?

Cause: Poor separation occurs when the components of the mixture have very similar affinities for the stationary phase in the chosen solvent system.

Solutions:

  • Decrease Solvent Polarity: A lower polarity eluent will cause all compounds to move more slowly, often increasing the relative separation between them. If you are using 10% EtOAc/Hexane, try 5% or 7% EtOAc/Hexane. This is the simplest and often most effective solution.

  • Change Solvent System: Sometimes, a different combination of solvents can alter the selectivity of the separation. The "elutropic series" which ranks solvents by polarity can be your guide.[9] Try replacing ethyl acetate with diethyl ether or a mixture of dichloromethane and hexanes.[11] For example, a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane, but the selectivity might be different.[11]

  • Use a Gradient Elution: Start with a low-polarity solvent system (e.g., 2% EtOAc/Hexane) to elute the less polar impurities first. Then, gradually increase the percentage of the polar solvent over the course of the separation to elute your more polar product.[10] This technique sharpens peaks and can resolve difficult mixtures but requires careful fraction analysis.

Q3: My compound streaks badly on the column, leading to broad peaks and poor separation across many fractions. What's wrong?

Cause: Streaking or "tailing" can be caused by several factors:

  • Sample Overload: You have loaded too much crude material onto the column. The weight of the adsorbent should typically be 20-50 times the sample weight.[9]

  • Poor Solubility: The sample is not fully soluble in the eluent, causing it to precipitate at the top of the column and slowly redissolve as the column runs.

  • Residual Acidity/Basicity: If your crude product contains acidic or basic impurities, they can interact strongly with the silica gel and cause streaking. The neutralization procedure described in Troubleshooting Q1 often resolves this.

Solutions:

  • Reduce Sample Load: Use a larger column or purify the material in smaller batches.

  • Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a solvent that is slightly more polar than your eluent (e.g., dichloromethane or the eluent itself) to ensure it loads onto the column in a tight, narrow band.

  • Try Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and remove the solvent by rotary evaporation to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[10] This technique is excellent for samples with poor solubility in the eluent.

Data & Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Compound CharacteristicsRecommended Solvent System (v/v)Target RfNotes
Very Non-Polar (e.g., hydrocarbons, alkyl halides)100% Hexane or 1-2% Ether/Hexane0.2 - 0.4Your product is more polar than this. Impurities may fall in this range.
Moderately Non-Polar (Target Compound Range) 5-20% Ethyl Acetate/Hexane 0.25 - 0.35 This is the ideal range for good separation on a column.[7]
Moderately Polar (e.g., ketones, esters)20-50% Ethyl Acetate/Hexane0.2 - 0.4The deprotected alcohol byproduct would likely run in this range.
Very Polar (e.g., alcohols, diols)100% Ethyl Acetate or 5% Methanol/DCM0.2 - 0.4Useful for confirming the presence of the highly polar deprotected byproduct.
Diagram 1: Troubleshooting Workflow for THP-Ether Purification

This diagram outlines the decision-making process when encountering common issues during column chromatography.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Poor Separation) CheckTLC Analyze Crude & Fractions by TLC (Use Stain) Start->CheckTLC LowYield Low Yield & New Polar Spot? CheckTLC->LowYield Examine Spots PoorSep Poor Separation (ΔRf < 0.2)? CheckTLC->PoorSep Measure Rf Streaking Compound Streaking? CheckTLC->Streaking Observe Spot Shape LowYield->PoorSep No Deprotection Diagnosis: Acid-Catalyzed Deprotection LowYield->Deprotection Yes ChangeSolvent Solution: 1. Decrease Eluent Polarity 2. Try Different Solvents (e.g., Ether) 3. Run Gradient PoorSep->ChangeSolvent Yes LoadMethod Solution: 1. Reduce Sample Load 2. Use Dry Loading Method Streaking->LoadMethod Yes Neutralize Solution: Use Neutralized Silica (1% Et₃N in Eluent) Deprotection->Neutralize

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Technical Support Center: Deprotection of Tetrahydropyranyl (THP) Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the deprotection of tetrahydropyranyl (THP) ethers. This guide is designed for researchers, scientists, and drug development professionals who utilize THP as a hydroxyl protecting group. Here, we address common issues encountered during the cleavage of this acetal, providing in-depth, mechanistically-driven solutions and field-proven protocols to ensure the successful and efficient recovery of your target alcohol.

Troubleshooting Guide: Incomplete Deprotection

This section directly addresses specific experimental failures in a question-and-answer format.

Q1: I've run my THP deprotection overnight with acetic acid/THF/water, but TLC analysis still shows significant starting material. What's going wrong?

A1: Incomplete reaction under mild acidic conditions is a common issue and can stem from several factors related to reaction equilibrium, catalyst activity, and substrate reactivity.

The deprotection of THP ethers is an acid-catalyzed hydrolysis, which is a reversible equilibrium process.[1][2] The classic acetic acid/THF/H₂O system is popular due to its mildness, but its acidity may be insufficient for particularly stable or sterically hindered THP ethers.

Causality and Troubleshooting Steps:

  • Insufficient Acid Strength: The pKa of acetic acid is relatively high (~4.76). While effective for many substrates, it may not be acidic enough to catalyze the deprotection of less reactive THP ethers to completion.

    • Solution: Switch to a stronger Brønsted acid. A common and effective choice is p-toluenesulfonic acid (TsOH) or its milder salt, pyridinium p-toluenesulfonate (PPTS), in an alcohol solvent like methanol or ethanol.[1] PPTS, in particular, offers a good balance of reactivity and mildness, buffering the system to prevent degradation of highly acid-sensitive functional groups.[1]

  • Reaction Temperature: Many standard protocols call for room temperature. For sluggish reactions, gentle heating can significantly increase the rate.

    • Solution: Try heating the acetic acid/THF/H₂O mixture to 40-50 °C.[1] This often drives the reaction to completion without causing significant side product formation.

  • Substrate Steric Hindrance: A bulky substituent near the THP-protected hydroxyl group can impede the approach of the acid catalyst and solvent molecules, slowing down the hydrolysis.

    • Solution: Employ a stronger acid system as mentioned above (e.g., PPTS in MeOH) and consider increasing the reaction time or temperature. Monitor the reaction closely by TLC to find the optimal balance.

  • Equilibrium Issues: In some cases, especially with limited water, the equilibrium may not fully favor the deprotected alcohol.

    • Solution: Ensure a sufficient excess of the nucleophilic solvent (water or alcohol) is present to drive the equilibrium towards the products, as the solvent is responsible for quenching the resonance-stabilized carbocation intermediate.[3]

Q2: My deprotection worked, but my yield is low, and I see multiple spots on my TLC plate. What are the likely side reactions?

A2: Low yields and the formation of byproducts are typically due to the substrate's sensitivity to the acidic conditions employed.

The carbocation intermediate formed during THP deprotection is the source of potential side reactions. Furthermore, if your molecule contains other acid-labile functional groups, they may be compromised.

Common Side Reactions and Avoidance Strategies:

  • Degradation of Acid-Sensitive Groups: Functional groups such as other acetals (e.g., MOM ethers), silyl ethers (TMS, TBS), or tertiary alcohols are susceptible to cleavage or elimination under acidic conditions.

    • Solution: The key is to use the mildest possible conditions that still effect THP removal.

      • PPTS in an alcohol solvent is an excellent first choice for sensitive substrates.[1]

      • Heterogeneous acid catalysts , such as Amberlyst-15 resin or silica-supported sulfuric acid, can also be very effective.[2] These solid-supported acids allow for easy removal by filtration, preventing prolonged exposure of the product to acid during workup.[2]

  • Formation of 5-Hydroxypentanal: The 2-hydroxy-tetrahydropyran byproduct of hydrolysis is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[2] This aldehyde can potentially undergo side reactions (e.g., polymerization or reactions with your desired product) under certain conditions.

    • Solution: This is rarely a major issue for product yield but can complicate purification. A standard aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) is usually sufficient to manage these byproducts.

  • Transacetalization: If using an alcohol as a solvent (e.g., MeOH with TsOH), the carbocation intermediate can be trapped by the solvent alcohol, forming a mixed acetal (e.g., 2-methoxy-tetrahydropyran). While this does not affect your desired product, it is a competing process.

    • Solution: This is a normal part of the mechanism when using alcoholic solvents and does not require intervention.[3] The key is that the desired alcohol is liberated from the substrate.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting incomplete THP deprotection.

G start Problem: Incomplete THP Deprotection check_conditions Review Current Conditions: - Acid Catalyst (e.g., AcOH) - Solvent (e.g., THF/H2O) - Temperature (e.g., RT) start->check_conditions is_substrate_sensitive Is the substrate known to be acid-sensitive? check_conditions->is_substrate_sensitive increase_strength Option 1: Increase Acid Strength (e.g., PPTS, TsOH in MeOH) is_substrate_sensitive->increase_strength Yes increase_temp Option 2: Increase Temperature (e.g., 40-50 °C) is_substrate_sensitive->increase_temp No use_solid_acid Option 3: Use Heterogeneous Catalyst (e.g., Amberlyst-15 in MeOH) is_substrate_sensitive->use_solid_acid Yes (High Sensitivity) neutral_conditions Option 4: Use Neutral/Specialized Conditions (e.g., LiCl in aq. DMSO) is_substrate_sensitive->neutral_conditions Yes (Extreme Sensitivity) monitor Monitor reaction closely by TLC increase_strength->monitor increase_temp->monitor use_solid_acid->monitor neutral_conditions->monitor workup Successful Deprotection: Proceed to Workup & Purification monitor->workup

Caption: A logical workflow for troubleshooting THP deprotection.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of acid-catalyzed THP deprotection? A: The deprotection is a reversible acetal hydrolysis.[2] The reaction begins with the protonation of the ether oxygen atom of the THP group by an acid catalyst. This makes the alcohol a good leaving group. The C-O bond cleaves, releasing the free alcohol and forming a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile, typically the solvent (like water or methanol), to yield a hemiacetal (2-hydroxy-tetrahydropyran) or a new acetal, respectively, and regenerates the acid catalyst.[2][3]

Mechanism of THP Ether Deprotection

G cluster_0 1. Protonation cluster_1 2. Cleavage cluster_2 3. Nucleophilic Quench ROTHP R-O-THP ROTHP_H R-O(H⁺)-THP ROTHP->ROTHP_H H_plus + H⁺ Carbocation THP⁺ (Resonance Stabilized) ROTHP_H->Carbocation ROH + R-OH Hemiacetal 2-Hydroxy-tetrahydropyran Carbocation->Hemiacetal H2O + H₂O

Sources

Preventing byproduct formation in the synthesis of 2H-pyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2H-pyran derivatives. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges, grounded in mechanistic principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: My 2H-pyran synthesis is resulting in very low or no yield. What is the most probable cause?

The primary reason for low yields in 2H-pyran synthesis is the inherent instability of the 2H-pyran ring itself. Many 2H-pyran derivatives exist in a reversible equilibrium with their isomeric, open-chain dienone form through a process known as valence tautomerism, specifically an oxa-6π-electrocyclization.[1][2] The position of this equilibrium is highly sensitive to steric and electronic factors, as well as the reaction conditions.

dot

Dienone_Pyran_Equilibrium Dienone Open-Chain Dienone (1-Oxatriene) Pyran 2H-Pyran Derivative (Cyclized Form) Dienone->Pyran Oxa-6π Electrocyclization Pyran->Dienone Retro-Oxa-6π Electrocyclization caption Dienone-2H-Pyran Equilibrium Troubleshooting_Dienone Start Low Yield of 2H-Pyran, High Dienone Concentration Sterics Increase Steric Hindrance Start->Sterics Modify Substrates Solvent Modify Solvent System Start->Solvent Systematic Screening Temp Adjust Reaction Temperature Start->Temp Investigate Thermodynamic Control Result Increased Yield of 2H-Pyran Sterics->Result Solvent->Result Temp->Result caption Workflow for addressing dienone byproduct Competing_Pathways Start Knoevenagel Adduct Michael Michael Addition (1,4-addition) Start->Michael Desired Pathway Aldol Intramolecular Aldol-type Condensation (5-exo-trig) Start->Aldol Competing Pathway Pyran_Intermediate Acyclic Intermediate for Pyran Michael->Pyran_Intermediate Furan_Intermediate Cyclic Intermediate for Furan Aldol->Furan_Intermediate Pyran 2H-Pyran Product (6-membered ring) Pyran_Intermediate->Pyran 6-exo-dig Cyclization Furanone Furanone Byproduct (5-membered ring) Furan_Intermediate->Furanone Dehydration caption Competing pathways in pyran synthesis

Sources

Technical Support Center: Monitoring "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" Reactions by TLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving the formation or cleavage of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. This compound, often used as a protected form of 8-bromooctan-1-ol, presents unique challenges and considerations during reaction monitoring. This document is structured to anticipate and address common issues encountered in the laboratory, ensuring reliable and reproducible results.

Understanding the Chemistry: The "Why" Behind the "How"

The core of this analysis revolves around the tetrahydropyranyl (THP) ether protecting group. THP ethers are acetals formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This protection strategy is favored for its low cost, ease of introduction, and general stability under non-acidic conditions.[2] The reaction being monitored is typically either the protection of 8-bromooctan-1-ol or the deprotection of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran to liberate the free alcohol.

Monitoring these reactions by TLC is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions.[3] The key to successful TLC analysis lies in the polarity difference between the starting material, the product, and any intermediates. The THP ether product is significantly less polar than the starting alcohol due to the masking of the hydroxyl group. This difference in polarity is the fundamental principle that allows for their separation on a TLC plate.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for TLC analysis of a THP protection of 8-bromooctan-1-ol?

A good starting point for a binary solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[5] A common initial ratio to try is 7:3 or 8:2 hexane:ethyl acetate.[3] The goal is to achieve a retention factor (Rf) for the starting alcohol between 0.2 and 0.4 and a higher Rf for the less polar THP-protected product.[3]

Q2: How will I know if my reaction is complete by looking at the TLC plate?

A completed reaction will show the disappearance of the spot corresponding to the starting material (e.g., 8-bromooctan-1-ol) and the appearance of a new spot for the product (2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran).[6] It is highly recommended to run a "co-spot" lane on your TLC plate, where you spot both the reaction mixture and the starting material in the same lane. This helps to definitively identify the starting material spot in your reaction mixture.[3]

Q3: My spots are not visible on the TLC plate. What visualization techniques can I use?

Since 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran and its alcohol precursor lack a strong chromophore, they are often not visible under UV light unless the TLC plate contains a fluorescent indicator where they may appear as dark spots.[7][8] Therefore, chemical staining is typically required.[9]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, including alcohols.[9] The plate is dipped in or sprayed with the stain, and spots appear as yellow-brown on a purple background.

  • p-Anisaldehyde Stain: This is another versatile stain that is sensitive to many functional groups, including alcohols and acetals.[10] Upon heating, it produces a range of colors that can help differentiate between compounds.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and semi-destructive method.[7] Organic compounds will absorb the iodine and appear as brown spots. This is particularly useful for unsaturated and aromatic compounds, but can also work for other organic molecules.[11]

Q4: I am monitoring the deprotection of the THP ether. What should I expect to see on the TLC?

During deprotection, you will observe the disappearance of the higher Rf spot corresponding to the THP ether and the appearance of a new, lower Rf spot for the more polar 8-bromooctan-1-ol.[1] The acidic conditions used for deprotection can sometimes lead to side products, so it is important to monitor for any additional spots.[2]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of reactions involving 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots - The sample is too concentrated. - The compound is acidic or basic and is interacting strongly with the silica gel. - The compound is unstable on the silica gel plate.[12]- Dilute the sample before spotting. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[5] - Consider using alumina or reverse-phase TLC plates.[12]
Rf Values are Too High (Spots Run at the Solvent Front) - The eluent is too polar.[4]- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[4]
Rf Values are Too Low (Spots Remain at the Baseline) - The eluent is not polar enough.[4]- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).[4]
Poor Separation of Spots - The eluent polarity is not optimized. - The spots were too large or unevenly applied.[13]- Experiment with different solvent systems or ratios. A 1:1 mixture of hexane and ethyl acetate is a good starting point for optimization.[13] - Use a microcapillary tube to apply small, concentrated spots.[3]
No Spots are Visible After Staining - The concentration of the compound is too low. - The chosen stain is not suitable for the functional groups present.- Concentrate the sample before spotting. - Try a different, more general stain like potassium permanganate or p-anisaldehyde.[9][10]

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the silica gel TLC plate.[14]

  • Spotting: Using a microcapillary tube, carefully spot a small amount of the reaction mixture on the starting line. It is also advisable to spot the starting material and, if available, the pure product in separate lanes for comparison.[6]

  • Developing Chamber: Prepare a developing chamber (e.g., a covered beaker) with the chosen eluent to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere.[15]

  • Elution: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[6] Allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[11]

  • Drying: Allow the plate to air dry completely in a fume hood before visualization.

Protocol 2: Visualization with Potassium Permanganate Stain
  • Stain Preparation: Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Staining: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps.

  • Development: Gently warm the plate with a heat gun until colored spots appear against a purple background. Be careful not to overheat.

Visualizing the Workflow

The following diagram illustrates the typical workflow for monitoring a reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision start Start Reaction prep_plate Prepare TLC Plate start->prep_plate prep_chamber Prepare Developing Chamber start->prep_chamber spot_plate Spot Plate with Samples prep_plate->spot_plate elute_plate Elute Plate prep_chamber->elute_plate spot_plate->elute_plate dry_plate Dry Plate elute_plate->dry_plate visualize Visualize Spots dry_plate->visualize analyze Analyze Results visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up decision->workup Yes continue_rxn->spot_plate Take another sample

Caption: Workflow for TLC reaction monitoring.

References

  • Aitken, R. A., & Raut, S. V. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Synthetic Communications, 39(7), 1253–1259. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & Biodiversity, 14(4), e1600373. [Link]

  • Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Li, Y., et al. (2006). Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate. Canadian Journal of Chemistry, 84(6), 849-852. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Koskinen, A. M. P., & Hassila, H. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Marco-Arias, M., & Carreño, M. C. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(11), 2946. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Retrieved from [Link]

  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 9). Thin Layer Chromatography explained in details and calculating Rf value [Video]. YouTube. [Link]

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Validation & Comparative

Analytical methods for characterization of "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide presents a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (CAS No: 50816-20-1)[1]. This compound, with the molecular formula C₁₃H₂₅BrO₂ and a molecular weight of 293.24 g/mol , features a tetrahydropyran (THP) ether protecting group attached to an eight-carbon alkyl bromide chain.[1][2]

Rather than a one-size-fits-all approach, this document provides a detailed examination of spectroscopic and chromatographic techniques, explaining the causality behind experimental choices and presenting supporting data. Our objective is to equip the reader with the rationale to design a robust, self-validating analytical workflow for this and structurally related molecules.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.[3] They provide direct evidence of the covalent framework and the functional groups present. For 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[3][4] Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Causality: The electronegative oxygen atom in the ether linkage and the bromine atom at the terminus of the alkyl chain create distinct electronic environments. These environments cause predictable chemical shifts in adjacent protons and carbons, providing a detailed map of the molecule. Protons and carbons closer to these electronegative atoms are "deshielded" and resonate at a higher frequency (further downfield).[5][6][7]

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic state, and their proximity to neighboring protons through spin-spin coupling.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~4.60 Triplet (t) 1H O-CH-O (C1') Acetal proton, highly deshielded by two adjacent oxygens.
~3.85 Multiplet (m) 1H O-CH₂ (C5' axial) Diastereotopic proton on the THP ring adjacent to oxygen.
~3.75 Multiplet (m) 1H O-CH₂ (C8) Proton on the carbon adjacent to the ether oxygen on the alkyl chain.
~3.50 Multiplet (m) 1H O-CH₂ (C5' equatorial) Diastereotopic proton on the THP ring adjacent to oxygen.
~3.41 Triplet (t) 2H CH₂-Br (C1) Protons on the carbon adjacent to the electron-withdrawing bromine atom.
~3.40 Multiplet (m) 1H O-CH₂ (C8) Proton on the carbon adjacent to the ether oxygen on the alkyl chain.
~1.85 Multiplet (m) 2H CH₂-CBr (C2) Alkyl protons adjacent to the CH₂Br group.
~1.55 Multiplet (m) 6H THP Ring CH₂ (C2', C3', C4') Protons on the saturated portion of the tetrahydropyran ring.
~1.42 Multiplet (m) 2H OCCH₂ (C7) Alkyl protons beta to the ether oxygen.

| ~1.30 | Multiplet (m) | 6H | (CH₂)₃ (C3, C4, C5, C6) | Overlapping signals of the central methylene groups of the octyl chain. |

¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR spectroscopy complements the ¹H data by defining the chemical environment of each carbon atom in the molecule.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~98.8 O-CH-O (C1') Acetal carbon, significantly downfield due to two oxygen attachments.
~67.5 O-CH₂ (C8) Carbon adjacent to the ether oxygen on the alkyl chain.[5][7]
~62.3 O-CH₂ (C5') Carbon on the THP ring adjacent to the ring oxygen.[5][7]
~34.0 CH₂-Br (C1) Carbon attached to bromine, shifted downfield.
~32.8 CH₂-CBr (C2) Alkyl carbon adjacent to the C-Br carbon.
~30.6 THP Ring CH₂ (C3') Alkyl carbon within the THP ring.
~29.6 OCCH₂ (C7) Alkyl carbon beta to the ether oxygen.
~29.3 Alkyl CH₂ (C4, C5) Central methylene carbons of the octyl chain.
~28.7 Alkyl CH₂ (C3) Alkyl carbon of the octyl chain.
~26.2 Alkyl CH₂ (C6) Alkyl carbon of the octyl chain.
~25.5 THP Ring CH₂ (C2') Alkyl carbon within the THP ring.

| ~19.6 | THP Ring CH₂ (C4') | Alkyl carbon within the THP ring. |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS)

MS is a destructive technique that provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.

Expertise & Causality: When the molecule is ionized, typically via Electron Ionization (EI), it forms a molecular ion (M⁺˙). The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺˙ and [M+2]⁺˙) of almost equal intensity, separated by 2 mass units. The fragmentation pattern is governed by the stability of the resulting carbocations and neutral fragments. The ether linkage and the C-Br bond are common points of cleavage.

Expected Mass Spectrometry Data (EI)

m/z (Mass/Charge Ratio) Proposed Fragment Significance
292 / 294 [C₁₃H₂₅BrO₂]⁺˙ Molecular Ion (M⁺˙ and [M+2]⁺˙). Confirms molecular formula.
213 [M - Br]⁺ Loss of a bromine radical.
208 / 210 [C₈H₁₇Br]⁺˙ Cleavage of the ether C-O bond, retaining the bromooctyl chain.
85 [C₅H₉O]⁺ Cleavage of the ether C-O bond, forming the stable oxonium ion from the tetrahydropyranyl group. This is often a base peak.

| 57 | [C₄H₉]⁺ | Further fragmentation of the alkyl chain. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[8][9]

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.[10]

    • Injection: Inject 1 µL with a split ratio (e.g., 20:1).

    • Temperature Program: Start at 100°C, hold for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the spectrum to a library (e.g., NIST) if available.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.[4]

Expertise & Causality: Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is absorbed, it creates a signal. The strong, polar C-O bond of the ether and the C-Br bond have characteristic absorption bands. The absence of other key functional groups (like hydroxyl or carbonyl) is also a crucial piece of structural evidence.[5]

Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2925-2855 Strong C-H sp³ stretching
1120-1075 Strong C-O ether stretching[4][6][7]

| 690-515 | Medium | C-Br stretching[12] |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument noise.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Chromatographic Methods for Purity Assessment

While spectroscopy confirms identity, chromatography is essential to determine purity by separating the target compound from any starting materials, byproducts, or isomers.[3]

Gas Chromatography (GC)

GC is an ideal technique for analyzing volatile and thermally stable compounds like 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.[8] It separates compounds based on their boiling points and interaction with the stationary phase.

Trustworthiness: A single, sharp peak in a GC chromatogram is strong evidence of high purity. The area of the peak is directly proportional to the concentration of the compound, allowing for quantitative purity assessment (e.g., % area). Coupling GC with MS (as described in section 1.2) provides the highest level of confidence, simultaneously confirming the identity of the main peak and any minor impurity peaks.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile separation technique and a cornerstone of pharmaceutical analysis.[14][15] For this non-polar compound, a reverse-phase method is most appropriate.

Expertise & Causality: In reverse-phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[16] The non-polar analyte will have a stronger affinity for the stationary phase and will elute later than more polar impurities. Because the analyte lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is a more suitable detector than a standard UV detector.

Experimental Protocol: HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD or MS).[17]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]

    • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile. For example: start at 70% B, ramp to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Data Analysis: Integrate the peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Integrated Analytical Workflow and Method Comparison

No single technique provides a complete picture. A logical, integrated workflow ensures both structural confirmation and purity assessment.

G cluster_0 Structural Confirmation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) Final Fully Characterized Compound NMR->Final MS Mass Spectrometry (GC-MS) MS->Final IR IR Spectroscopy IR->Final GC Gas Chromatography (GC-FID) GC->Final HPLC HPLC (ELSD/CAD/MS) HPLC->Final Sample Synthesized Sample: 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- Sample->NMR Definitive Structure Sample->MS Molecular Weight & Fragmentation Sample->IR Functional Groups Sample->GC Purity & Volatiles Sample->HPLC Purity & Non-Volatiles

Caption: Integrated workflow for compound characterization.

Comparison of Primary Analytical Methods

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Definitive structural connectivity, stereochemistry. Unparalleled structural detail; non-destructive. Requires relatively pure sample (>95%); lower sensitivity.
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern. Extremely high sensitivity; confirms MW; provides structural clues. Destructive; isomerization can be difficult to distinguish.
IR Spectroscopy Presence/absence of key functional groups. Fast, simple, inexpensive; good for functional group verification. Provides limited structural information; complex spectra in fingerprint region.[6]
GC-MS Separation of volatile components and their mass spectra. Gold standard for purity of volatiles; provides identity of impurities.[8] Requires compound to be thermally stable and volatile; destructive.

| HPLC | Separation of components in a liquid phase. | Highly versatile for purity; applicable to non-volatile compounds; preparative scale possible.[16] | Can be more complex to develop methods; detection can be an issue without a chromophore. |

Conclusion

The comprehensive characterization of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- relies on the synergistic application of multiple analytical techniques. NMR spectroscopy serves as the cornerstone for absolute structural confirmation, while GC-MS provides definitive evidence of molecular weight and purity from volatile contaminants. IR spectroscopy offers a rapid and effective confirmation of the expected functional groups. For orthogonal purity assessment, especially for potential non-volatile impurities, a well-developed HPLC method is invaluable. By integrating these methods as outlined, researchers can establish a robust, self-validating analytical package that ensures the identity, structure, and purity of their target compound, meeting the high standards required in modern chemical and pharmaceutical development.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography with Mass Spectrometry (GC‐MS). Retrieved from [Link]

  • Cequier, E., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A, 1314, 234-42. Retrieved from [Link]

  • Shimadzu. (2022). Analysis of Halogenated Hydrocarbons and Glycol Ethers. Application News. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Spagnol, C., et al. (2021). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of Chromatography A. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- - Substance Details. System of Registries. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). High-Performance Liquid Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Retrieved from [Link]

  • Al-Saffar, Z. F. (2022). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. International Journal of Health Sciences, 6(S9), 1162–1173. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved from [Link]

  • Bhati, C., et al. (2022). High Performance Liquid Chromatography: Recent Patents and Advancement. Biomedical and Pharmacology Journal, 15(2). Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2h-pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Retrieved from [Link]

  • Imperial College London. (2020). tetrahydro-2H-pyran-2-ol. Retrieved from [Link]

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A Senior Application Scientist's Guide to NMR Analysis: Decoding the Structure of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- , a common intermediate where a primary alcohol is protected by a tetrahydropyranyl (THP) group.

We will delve into the rationale behind experimental choices in acquiring and interpreting NMR data. Furthermore, this guide will offer a comparative analysis with an alternative protecting group strategy, empowering you to make informed decisions in your synthetic endeavors.

The Role of Protecting Groups and the Need for Definitive Analysis

In multi-step organic synthesis, protecting groups are transiently installed to mask the reactivity of a functional group, allowing for chemical transformations on other parts of the molecule. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its ease of installation, stability under a range of conditions (basic, organometallic), and straightforward removal under mild acidic conditions.

However, the introduction of a THP group creates a new chiral center at the anomeric carbon, which can lead to diastereomers and complicate NMR spectra. Therefore, a thorough understanding of the expected NMR signals is crucial for confirming the successful protection and purity of the desired compound.

Experimental Protocol: Synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

The synthesis of the title compound is typically achieved through the acid-catalyzed reaction of 8-bromooctan-1-ol with 3,4-dihydro-2H-pyran (DHP).

Step-by-Step Synthesis Methodology:
  • Reaction Setup: To a solution of 8-bromooctan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (1.2 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the pure 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.

In-Depth NMR Analysis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

The following analysis is based on predicted and experimentally observed spectral data for the title compound and closely related structures.

Molecular Structure and Atom Numbering

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.57t1HH-1'This is the characteristic signal of the anomeric proton of the THP ring, deshielded by two adjacent oxygen atoms.
~3.87m1HH-5' (axial)One of the diastereotopic protons on C-5', deshielded by the ring oxygen.
~3.73m1HH-1aOne of the diastereotopic protons on C-1, adjacent to the ether oxygen.
~3.51m1HH-5' (equatorial)The other diastereotopic proton on C-5'.
~3.40t2HH-8Protons on the carbon bearing the bromine atom, deshielded by the electronegative bromine.
~3.38m1HH-1bThe other diastereotopic proton on C-1.
~1.84m2HH-7Protons on the carbon adjacent to the bromine-bearing carbon.
~1.50-1.70m6HH-2', H-3', H-4'Protons of the THP ring methylene groups.
~1.25-1.45m10HH-2, H-3, H-4, H-5, H-6Methylene protons of the octyl chain, appearing as a broad multiplet.

Expertise in Action: The complexity in the 1.50-1.70 ppm and 3.51-3.87 ppm regions arises from the diastereotopic nature of the methylene protons in the THP ring. The chair conformation of the tetrahydropyran ring leads to distinct axial and equatorial protons with different chemical environments and coupling constants.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic surroundings.

Chemical Shift (δ, ppm) Assignment Rationale
~98.8C-1'The anomeric carbon of the THP ring, significantly deshielded by two oxygen atoms.
~67.5C-1The carbon of the octyl chain directly attached to the ether oxygen.
~62.3C-5'The carbon in the THP ring adjacent to the ring oxygen.
~33.9C-8The carbon directly bonded to the bromine atom.
~32.8C-7The carbon adjacent to the bromine-bearing carbon.
~30.8C-2'A methylene carbon in the THP ring.
~29.7C-2A methylene carbon in the octyl chain.
~29.4C-4, C-5Methylene carbons in the octyl chain.
~28.7C-6A methylene carbon in the octyl chain.
~26.2C-3A methylene carbon in the octyl chain.
~25.5C-4'A methylene carbon in the THP ring.
~19.7C-3'A methylene carbon in the THP ring.

A Comparative Look: The TBDMS Protecting Group

A popular alternative to the THP group is the tert-butyldimethylsilyl (TBDMS) ether. Let's compare the expected NMR data for 8-bromo-1-((tert-butyldimethylsilyl)oxy)octane .

Key Differences in NMR Spectra

cluster_0 THP-Protected Alcohol cluster_1 TBDMS-Protected Alcohol THP_H ¹H NMR: - Anomeric H at ~4.57 ppm - Complex multiplets at 3.5-3.9 ppm and 1.5-1.9 ppm TBDMS_H ¹H NMR: - t-Butyl singlet at ~0.89 ppm (9H) - Si-Methyl singlet at ~0.05 ppm (6H) - -O-CH₂- triplet at ~3.61 ppm THP_H->TBDMS_H Simpler, more distinct signals THP_C ¹³C NMR: - Anomeric C at ~98.8 ppm - Multiple signals for THP ring carbons TBDMS_C ¹³C NMR: - t-Butyl C at ~25.9 ppm - Si-Methyl C at ~-5.3 ppm THP_C->TBDMS_C Fewer signals in crowded regions

Caption: Comparison of NMR characteristics between THP and TBDMS protecting groups.

¹H and ¹³C NMR Data for 8-bromo-1-((tert-butyldimethylsilyl)oxy)octane
Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Si-C(CH₃)₃~0.89 (s, 9H)~25.9
Si-(CH₃)₂~0.05 (s, 6H)~-5.3
-O-CH₂-~3.61 (t, 2H)~63.3
-CH₂-Br~3.40 (t, 2H)~34.0
Alkyl Chain~1.25-1.85 (m, 12H)~25.7, 28.2, 28.8, 29.3, 32.8

Trustworthiness Through Comparison: The TBDMS group offers a distinct advantage in NMR analysis. The ¹H NMR spectrum is significantly cleaner, with two sharp singlets for the tert-butyl and methyl groups in a region of the spectrum (0-1 ppm) that is typically devoid of other signals. This provides an unambiguous confirmation of the presence of the protecting group and allows for easy integration to determine purity. In contrast, the THP group introduces multiple signals in the already crowded aliphatic region of both the ¹H and ¹³C NMR spectra, making interpretation more challenging.

Conclusion: Making an Informed Choice

Both THP and TBDMS are excellent protecting groups for alcohols, each with its own merits regarding stability and reaction conditions. However, from a purely analytical standpoint, the TBDMS group often provides a clearer and more easily interpretable NMR spectrum. The characteristic upfield signals in the ¹H NMR and the distinct signals in the ¹³C NMR for the TBDMS group serve as a reliable diagnostic tool for confirming successful protection.

This guide underscores the importance of not only understanding the chemical properties of protecting groups but also their spectroscopic signatures. A well-informed choice of protecting group can significantly simplify the process of reaction monitoring and product characterization, ultimately accelerating the pace of research and development.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

A Comparative Guide to the Mass Spectrometry of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-: An In-Depth Analysis of Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected mass spectrometric behavior of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, a molecule incorporating a tetrahydropyranyl (THP) ether protecting group on a long-chain bromoalkane. While experimental mass spectra for this specific compound are not widely published, this document leverages established principles of mass spectrometry and extensive data from related structures to predict its fragmentation patterns. For comparative purposes, we will contrast its expected behavior with that of the simpler 1-bromooctane to highlight the influence of the THP ether moiety on the resulting mass spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of complex organic molecules.

Introduction: The Analytical Challenge of Protected Alcohols

In organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the use of protecting groups is a fundamental strategy. The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for alcohols due to its ease of introduction and removal.[1][2] The target molecule of this guide, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (molecular formula: C13H25BrO2, molecular weight: 293.24 g/mol )[3], represents a typical example of such a protected long-chain functionalized alcohol.

Mass spectrometry is an indispensable tool for confirming the identity and purity of such synthesized compounds.[4] The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule's structure. Understanding these patterns is crucial for distinguishing between isomers, identifying impurities, and confirming the successful outcome of a chemical reaction. This guide will dissect the predicted fragmentation pathways of our target molecule, providing a framework for its identification and characterization.

Predicted Mass Spectrum and Fragmentation of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Electron Ionization (EI) mass spectrometry of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is expected to yield a complex spectrum due to the presence of multiple fragmentation sites. The initial ionization event involves the removal of an electron to form the molecular ion, [M]•+.[5] Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), corresponding to the two stable isotopes of bromine, 79Br and 81Br.[6][7] Thus, we anticipate molecular ion peaks at m/z 292 and m/z 294.

The fragmentation of the molecular ion is predicted to proceed through several key pathways, primarily driven by the cleavage of the tetrahydropyran ring and the bromo-octyl chain.

Key Fragmentation Pathways
  • Formation of the Tetrahydropyranyl Oxonium Ion: The most characteristic fragmentation of tetrahydropyranyl ethers is the formation of a stable oxonium ion at m/z 85 . This occurs via cleavage of the C-O bond connecting the THP ring to the alkyl chain. This fragment is often the base peak in the mass spectra of THP-protected alcohols.

  • Cleavage of the Bromo-octyl Chain: The long alkyl chain is susceptible to fragmentation at various points, leading to a series of peaks separated by 14 mass units (corresponding to CH2 groups).[8]

  • Loss of the Bromine Atom: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 213 .

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is also a common fragmentation pathway for ethers.[9]

Predicted Key Fragments

The following table summarizes the major fragments anticipated in the EI mass spectrum of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
292/294[C13H25BrO2]•+Molecular Ion
213[C13H25O2]+Loss of •Br
85[C5H9O]+Formation of the tetrahydropyranyl oxonium ion (likely base peak)
Various[CnH2nBr]+, [CnH2n+1]+Cleavage of the bromo-octyl chain
Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted major fragmentation pathways of the molecular ion.

fragmentation M [C13H25BrO2]•+ m/z 292/294 F1 [C5H9O]+ m/z 85 (Tetrahydropyranyl oxonium ion) M->F1 - •O(CH2)8Br F2 [C13H25O2]+ m/z 213 M->F2 - •Br F3 [Br(CH2)8O•]+ (not detected) F4 Br• (not detected)

Caption: Predicted fragmentation of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.

Comparative Analysis: The Influence of the THP Group

To better understand the mass spectrometric signature of the THP ether, we will compare the predicted spectrum of our target compound with the known spectrum of a similar, yet simpler molecule: 1-bromooctane (C8H17Br).

The mass spectrum of 1-bromooctane also displays the characteristic M/M+2 isotopic pattern for the molecular ion at m/z 192/194. However, its fragmentation is dominated by the cleavage of the alkyl chain and the loss of the bromine atom.

Comparison of Key Mass Spectrometric Features
Feature2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (Predicted)1-Bromooctane (Known)
Molecular Ion (m/z) 292/294192/194
Base Peak (m/z) 8543 or 57 (alkyl fragments)
Key Fragments (m/z) 213 (M-Br), 85 (THP oxonium ion)135/137 (M-C4H9), 113 (M-Br), various alkyl fragments

The most striking difference is the predicted base peak. For the THP-protected compound, the highly stable tetrahydropyranyl oxonium ion at m/z 85 is expected to be the most abundant fragment. In contrast, the base peak for 1-bromooctane is typically a small alkyl fragment, reflecting the facile cleavage of the hydrocarbon chain. The presence of the intense m/z 85 peak is therefore a strong diagnostic indicator for the presence of a THP ether group.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring an EI mass spectrum for a semi-volatile organic compound like 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.

Step-by-Step Methodology
  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and the fragmentation pattern, comparing it to the predicted values.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample in Volatile Solvent A1 Inject into GC P1->A1 A2 Separation on GC Column A1->A2 A3 Elution into MS A2->A3 A4 Electron Ionization (70 eV) A3->A4 A5 Mass Analysis A4->A5 D1 Obtain Mass Spectrum A5->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3

Caption: General workflow for GC-MS analysis of a semi-volatile organic compound.

Conclusion

The mass spectrometric analysis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- presents a fascinating case study in predicting fragmentation patterns based on the well-established behavior of its constituent functional groups. The key takeaways for researchers are:

  • The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

  • The tetrahydropyranyl ether group will strongly direct fragmentation towards the formation of a stable oxonium ion at m/z 85, which is a powerful diagnostic tool for identifying this protecting group.

  • The bromo-octyl chain will undergo predictable fragmentation, but these fragments are likely to be of lower abundance compared to the m/z 85 peak.

By combining these predictive principles with a robust experimental methodology, researchers can confidently identify and characterize complex molecules like 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, ensuring the integrity of their synthetic work and advancing their research objectives.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mohammad, G. J., Al-Jassani, M. J., & Hameed, I. H. (2018). Anti-bacterial, Antifungal Activity and Chemical Analysis of Punica grantanum (Pomegranate peel) Using GC-MS and FTIR Spectroscopy. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • US EPA. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Substance Details - SRS. Retrieved from [Link]

  • Brown, P. (n.d.). Mass spectrum of bromoethane. Doc Brown's Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. Retrieved from [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. ChemHelpASAP. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-1-chloroethane. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Valdivia, M., et al. (2015). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 20(6), 10931–10959. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Brown, P. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Doc Brown's Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Ethyl bromide. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 264–277. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. The Organic Chemistry Tutor. Retrieved from [Link]

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A Comparative Guide to THP and Other Alcohol Protecting Groups for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for an alcohol is a critical decision that can significantly impact the efficiency, selectivity, and overall yield of a synthetic route. The tetrahydropyranyl (THP) group, a classic acetal-type protecting group, has long served as a reliable workhorse. This guide provides an in-depth, objective comparison of the THP protecting group with other prevalent classes of alcohol protecting groups, namely silyl ethers, benzyl ethers, and esters. By examining their respective stabilities, mechanisms, and experimental protocols, this document aims to equip the modern chemist with the knowledge to make informed and strategic decisions in their synthetic endeavors.

The Tetrahydropyranyl (THP) Ether: A Detailed Profile

The THP group protects alcohols by converting them into acetals through the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP).[1][2] This transformation effectively masks the acidic proton and nucleophilicity of the hydroxyl group, rendering it inert to a wide range of non-acidic reagents.[3][4]

Key Characteristics of the THP Group:

  • Ease of Introduction and Removal: THP ethers are typically formed under mild acidic conditions and are readily cleaved by acidic hydrolysis.[1][5]

  • Stability: They exhibit excellent stability towards strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[3][6]

  • Drawback - New Stereocenter: A significant consideration when using the THP group is the creation of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol is chiral. This can complicate purification and spectroscopic analysis.[2][3]

Mechanism of THP Protection and Deprotection

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of DHP. The mechanism involves protonation of the DHP, creating a resonance-stabilized oxocarbenium ion, which is then attacked by the alcohol.[1][7] Deprotection is the reverse process, an acid-catalyzed hydrolysis of the acetal.[1][8]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of THP Protection and Deprotection.

Comparative Analysis with Other Key Alcohol Protecting Groups

The optimal choice of a protecting group hinges on its "orthogonality" – its ability to be installed and removed under conditions that do not affect other functional groups or protecting groups in the molecule.[9]

Silyl Ethers (TMS, TBDMS, TIPS, TBDPS)

Silyl ethers are one of the most versatile and widely used classes of alcohol protecting groups.[10][11] They are formed by reacting an alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base.[12]

  • Tunable Stability: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[10] This allows for a range of stabilities, from the highly labile trimethylsilyl (TMS) group to the very robust triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups.[10][13] The tert-butyldimethylsilyl (TBDMS) group offers a good balance of stability and ease of removal.[6][14]

  • Deprotection: Silyl ethers are characteristically cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), a condition to which most other protecting groups are stable.[9][10] They are generally less stable to acidic conditions than THP ethers.[15]

Benzyl Ethers (Bn)

Benzyl ethers are a robust and reliable choice for protecting alcohols, particularly in complex syntheses.[15] They are typically formed via a Williamson ether synthesis, reacting the corresponding alkoxide with benzyl bromide or chloride.[16][17]

  • High Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9][18]

  • Deprotection: Their defining feature is their cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and neutral deprotection method.[15][16] However, this method is incompatible with other reducible functional groups like alkenes and alkynes.[9][19] Alternative deprotection methods include strong acids or oxidative cleavage.[16][20]

Ester Protecting Groups (Acetate, Pivaloate)

Esters, such as acetates and pivaloates, offer a simple and cost-effective method for alcohol protection.[21][22] They are introduced through acylation with an acid chloride or anhydride.[22]

  • Stability: Esters are stable to acidic and catalytic hydrogenation conditions.[15]

  • Deprotection: They are most commonly removed by hydrolysis under basic conditions (saponification).[15][23] Their lability towards nucleophiles and strong bases is a key consideration.[15] The sterically hindered pivaloate group is significantly more stable to hydrolysis than the acetate group.[21][24]

Data-Driven Comparison of Protecting Group Stability

The following table summarizes the relative stability of THP ethers and other common alcohol protecting groups under various reaction conditions. This data is crucial for planning a synthetic sequence that requires orthogonal protection strategies.

Protecting GroupStrong AcidsWeak AcidsStrong BasesNucleophilesCatalytic Hydrogenolysis (H₂, Pd/C)Fluoride Ions (TBAF)
THP LabileLabileStableStableStableStable
TBDMS LabileModerately StableStableStableStableLabile
TIPS Moderately StableStableStableStableStableLabile
Bn StableStableStableStableLabileStable
Acetate (Ac) StableStableLabileLabileStableStable
Pivaloate (Piv) StableStableModerately StableModerately StableStableStable

Strategic Selection of a Protecting Group: A Workflow

The choice of an alcohol protecting group is dictated by the specific reaction conditions planned for the synthetic route.

graph TD { A[Start: Need to Protect an Alcohol] --> B{What are the subsequent reaction conditions?}; B -- "Strongly Basic / Organometallics" --> C[Consider THP, Silyl Ethers, or Bn]; B -- "Acidic Conditions" --> D[Consider Bn or Esters]; B -- "Catalytic Hydrogenation" --> E[Consider THP, Silyl Ethers, or Esters]; B -- "Fluoride Reagents" --> F[Consider THP, Bn, or Esters]; C --> G{Need to deprotect under acidic conditions?}; G -- Yes --> H[THP is a good choice]; G -- No --> I{Need to deprotect with fluoride?}; I -- Yes --> J[Silyl Ethers are suitable]; I -- No --> K[Consider Bn if hydrogenation is an option]; D --> L{Deprotection via hydrogenation?}; L -- Yes --> M[Bn is ideal]; L -- No --> N{Deprotection with base?}; N -- Yes --> O[Esters are a good option]; } Caption: Decision workflow for selecting an alcohol protecting group.

Experimental Protocols

Protection of a Primary Alcohol with THP

Objective: To protect a primary alcohol as its THP ether using catalytic acid.[7]

Materials:

  • Primary alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary alcohol in DCM in a round-bottom flask.

  • Add DHP and PPTS to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of a THP Ether

Objective: To remove the THP protecting group via acidic hydrolysis.[8]

Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protection of a Primary Alcohol with TBDMS

Objective: To selectively protect a primary alcohol as its TBDMS ether.[6][25]

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere.

  • Add TBDMS-Cl in one portion.

  • Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Deprotection of a TBDMS Ether

Objective: To cleave a TBDMS ether using a fluoride source.[15][25]

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Conclusion

The tetrahydropyranyl protecting group remains a valuable tool in the synthetic chemist's arsenal, prized for its low cost, ease of use, and stability under basic and nucleophilic conditions.[4] However, its lability to acid and the formation of diastereomers necessitate careful consideration. The choice between THP and other protecting groups like silyl ethers, benzyl ethers, and esters should be a strategic one, based on a thorough analysis of the planned synthetic route. By understanding the unique stability profiles and deprotection mechanisms of each class, researchers can design more efficient and robust syntheses, ultimately accelerating the discovery and development of new chemical entities.

References

  • University of Bristol. (n.d.). Alcohol Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Khan Academy. (2019). THP group for protecting alcohols. Retrieved from [Link]

  • Al-zahrani, H. A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(1), 14-23.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society.
  • Wikipedia. (2023). Silyl ether. Retrieved from [Link]

  • Organic Chemistry Explained. (2021). THP Protecting Group Addition. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]

  • ResearchGate. (2017). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Wikipedia. (2023). Tert-Butyldiphenylsilyl. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Williams, D. R., & Coleman, P. J. (1995). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 36(1), 35-38.
  • Scribd. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 133–157.
  • Khan Academy. (n.d.). Protection of alcohols. Retrieved from [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. Retrieved from [Link]

  • Kumar, B., et al. (2012). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 2(30), 11245-11268.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Validation of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides an in-depth technical comparison of synthetic routes for 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, a valuable intermediate in various organic syntheses. We will delve into the validation of its synthesis, supported by experimental data, and compare the performance of different catalytic systems. Our focus is on providing a practical, field-proven perspective that emphasizes causality in experimental choices and ensures the trustworthiness of the described protocols.

Introduction: The Role of Tetrahydropyranyl Ethers in Synthesis

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in multistep organic synthesis. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents (including strong bases, organometallics, and hydrides), and facile removal under acidic conditions.[1][2] The target molecule of this guide, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, incorporates this protective functionality onto a long-chain bromoalkanol, making it a versatile building block for introducing an eight-carbon spacer with a terminal bromide, which can be further functionalized.

The synthesis of this compound and its derivatives is a critical step in the construction of more complex molecules. Therefore, a thorough understanding of the available synthetic methodologies and their validation is essential for any researcher working in this area.

The Primary Synthetic Route: Acid-Catalyzed Tetrahydropyranylation

The most common and direct method for the synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is the acid-catalyzed reaction of 8-bromo-1-octanol with 3,4-dihydro-2H-pyran (DHP).

The Underlying Mechanism

The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP. The key steps are:

  • Protonation of DHP: The acid catalyst protonates the DHP at the carbon atom beta to the oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This is the rate-determining step.

  • Nucleophilic Attack: The alcohol (8-bromo-1-octanol) acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A weak base (often the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the final product.

THP Protection Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether Alcohol 8-Bromo-1-octanol Alcohol->Oxocarbenium Nucleophilic Attack THP_Ether 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran Protonated_Ether->THP_Ether - H+ Base -H+

Caption: Mechanism of Acid-Catalyzed THP Ether Formation.

Experimental Protocol: A Baseline Synthesis

The following protocol describes a standard laboratory-scale synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst. PPTS is often preferred over stronger acids like p-toluenesulfonic acid (TsOH) to minimize potential side reactions, especially with sensitive substrates.[1][3]

Materials:

  • 8-Bromo-1-octanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 8-bromo-1-octanol (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.

Validation of the Synthesis: What to Expect

The validation of the synthesis relies on the characterization of the product to confirm its identity, purity, and yield.

Spectroscopic Data

The following data are typical for the successful synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-:

Analysis Expected Results
¹H NMR Signals corresponding to the protons of the tetrahydropyran ring (δ 1.5-1.9 ppm, 3.5-3.9 ppm), the anomeric proton (δ ~4.6 ppm), the methylene group adjacent to the ether oxygen (δ ~3.4 and ~3.7 ppm), the methylene group adjacent to the bromine (δ ~3.4 ppm), and the long alkyl chain protons (δ ~1.3-1.8 ppm).
¹³C NMR Signals for the carbons of the tetrahydropyran ring (including the anomeric carbon at δ ~98 ppm), and the carbons of the bromooctyl chain.
Mass Spec (MS) The mass spectrum should show the molecular ion peak or characteristic fragments corresponding to the product's molecular weight.
FT-IR Characteristic C-O stretching frequencies for the ether linkages.
Yield and Purity

Under the described conditions, yields are typically in the range of 85-95%. Purity, as determined by GC-MS or NMR, should be >95% after chromatographic purification.

Comparison with Alternative Catalytic Systems

While PPTS is a reliable catalyst, several alternatives exist, each with its own advantages and disadvantages. The choice of catalyst can significantly impact reaction time, yield, and the need for purification.

Strong Brønsted Acids (e.g., p-Toluenesulfonic Acid)
  • Advantages: Faster reaction times compared to PPTS.

  • Disadvantages: Can lead to the formation of byproducts due to the polymerization of DHP or degradation of acid-sensitive substrates.

Lewis Acids (e.g., In(OTf)₃, Bi(OTf)₃)
  • Advantages: Can be highly efficient and may offer better chemoselectivity in some cases. Often effective under mild conditions.[4]

  • Disadvantages: Can be more expensive and may require anhydrous conditions.

Heterogeneous Catalysts (e.g., Zeolites, Montmorillonite K-10 clay)
  • Advantages: Easily recoverable and reusable, making the process more environmentally friendly and cost-effective on a larger scale.

  • Disadvantages: May require longer reaction times or elevated temperatures. Catalyst activity can vary between batches.

Ionic Liquids (e.g., [bmim]HSO₄)

A study on the tetrahydropyranylation of 8-bromooctan-1-ol using the acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄) has shown it to be an efficient catalyst.[5][6]

  • Advantages: Acts as both catalyst and solvent, simplifying the reaction setup. Can be recycled and reused. May offer enhanced reaction rates.

  • Disadvantages: May require specific work-up procedures to separate the product from the ionic liquid. Viscosity can be an issue.

Catalyst_Comparison cluster_0 Catalyst Type cluster_1 Key Characteristics PPTS PPTS (Mild Brønsted Acid) Mildness Mildness PPTS->Mildness TsOH TsOH (Strong Brønsted Acid) Speed Reaction Speed TsOH->Speed Lewis_Acids Lewis Acids (e.g., In(OTf)₃) Lewis_Acids->Speed Heterogeneous Heterogeneous (e.g., Zeolites) Reusability Reusability Heterogeneous->Reusability Cost Cost-Effectiveness Heterogeneous->Cost Ionic_Liquids Ionic Liquids (e.g., [bmim]HSO₄) Ionic_Liquids->Reusability

Caption: Comparison of Catalyst Characteristics for THP Ether Synthesis.

Challenges and Troubleshooting

Despite the generally high efficiency of this reaction, researchers may encounter some challenges:

  • Formation of Diastereomers: The anomeric carbon of the THP ether is a new stereocenter, which can lead to the formation of a mixture of diastereomers if the starting alcohol is chiral. This can complicate NMR analysis.[2]

  • Purification Difficulties: Long-chain alkyl THP ethers can sometimes be challenging to purify by column chromatography, exhibiting streaking on silica gel. Using a less acidic stationary phase like alumina or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate this issue.

  • Product Instability: In some cases, the purified product may darken over time, suggesting some degree of instability. Storage under an inert atmosphere and in the dark is recommended.

Conclusion

The synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a robust and high-yielding reaction that is fundamental for the introduction of this versatile building block into more complex molecules. The choice of acid catalyst is a key experimental parameter that can be tailored to the specific requirements of the synthesis, balancing reaction speed with the sensitivity of the substrate. While the standard protocol using PPTS is reliable and widely applicable, alternative catalysts such as heterogeneous systems and ionic liquids offer advantages in terms of reusability and environmental impact, particularly for larger-scale applications. A thorough validation of the synthesis through spectroscopic analysis is crucial to ensure the identity and purity of the final product.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • PubChem. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Retrieved from [Link]

  • Singh, J., et al. (2007). Enantioselective total synthesis of (R)-strongylodiols A and B. Tetrahedron, 63(4), 800-808.
  • Singh, J., et al. (2006). Efficient Role of Ionic Liquid (bmim)HSO4 as Novel Catalyst for Monotetrahydropyranylation of Diols and Tetrahydropyranylation of Alcohols.
  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Substance Details. Retrieved from [Link]

  • PubChemLite. (n.d.). 2h-pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • PubChem. (n.d.). 8-bromo-1-octanol. Retrieved from [Link]

  • Google Patents. (n.d.). Production method for tetrahydro-2h-pyran derivative.
  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]

Sources

Introduction: The Imperative for Purity in Specialized Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- by Gas Chromatography-Mass Spectrometry (GC-MS)

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, hereafter referred to as BOTO-THP, is a specialized organic molecule featuring a tetrahydropyran (THP) ether protecting group and a functionalized alkyl bromide chain. Such structures are pivotal as intermediates in multi-step organic syntheses, particularly in the development of pharmaceuticals and advanced materials. The purity of these intermediates is not a trivial matter; it is a critical determinant of the success, yield, and safety of the subsequent synthetic steps and the final product. Even trace impurities can lead to undesirable side reactions, compromise the structural integrity of the target molecule, or introduce toxicological risks.

This guide, intended for researchers and drug development professionals, provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for the purity assessment of BOTO-THP. We will explore the causality behind the methodological choices, present a detailed and validated experimental protocol, and objectively compare the performance of GC-MS against other viable analytical techniques.

The Workhorse of Volatile Analysis: Why GC-MS is the Method of Choice for BOTO-THP

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. BOTO-THP, with a molecular weight of approximately 293.25 g/mol and a non-polar character, is sufficiently volatile and thermally stable to be amenable to gas chromatography.

GC-MS offers a dual-pronged analytical power that is exceptionally well-suited for purity analysis:

  • High-Resolution Separation (the "GC" component): The gas chromatograph separates individual components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).[1] This allows for the physical separation of BOTO-THP from volatile starting materials (e.g., dihydropyran, 8-bromooctan-1-ol), residual solvents, and synthetic by-products.

  • Definitive Identification (the "MS" component): The mass spectrometer acts as a highly specific detector. As each separated component elutes from the GC column, it is ionized (typically via electron ionization, EI), resulting in a parent molecular ion and a predictable pattern of fragment ions. This fragmentation pattern, or mass spectrum, serves as a unique "chemical fingerprint" that can be used to unequivocally identify known impurities by comparison to library spectra or to elucidate the structures of unknown compounds.[2][3]

This combination of separation and identification makes GC-MS not just a tool for quantification, but a powerful instrument for investigation and quality control.[3]

Visualizing the GC-MS Workflow

The logical flow of a GC-MS analysis, from sample preparation to final data interpretation, is a systematic process designed to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Weigh BOTO-THP Sample Solvent Select Appropriate Solvent (e.g., Dichloromethane) Sample->Solvent Dilute Dilute to Working Concentration (e.g., 1 mg/mL) Solvent->Dilute Inject Inject Aliquot into GC Inlet Dilute->Inject Standard Prepare Calibration Standards (Series of known concentrations) Separate Vaporization & Separation on GC Column Inject->Separate Ionize Elution & Electron Ionization (EI) Separate->Ionize Detect Mass Filtering & Detection (Quadrupole MS) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Peaks via Mass Spectrum Library Matching Integrate->Identify Quantify Quantify Purity (% Area) & Impurities (vs. Standards) Identify->Quantify Report Generate Final Report Quantify->Report Decision_Tree Start Start: Purity Assessment Needed for BOTO-THP Q1 Is the primary goal to identify and quantify volatile/semi-volatile impurities? Start->Q1 GCMS Primary Method: GC-MS (High sensitivity & specificity for expected impurities) Q1->GCMS Yes Q2 Are non-volatile or thermally unstable impurities (e.g., salts, starting material polymers) suspected? Q1->Q2 No GCMS->Q2 HPLC Orthogonal Method: HPLC-UV/MS (Analyzes non-volatile fraction) Q2->HPLC Yes Q3 Is an absolute purity value required without a dedicated reference standard? Q2->Q3 No HPLC->Q3 qNMR Orthogonal Method: qNMR (Provides absolute quantification of the main component) Q3->qNMR Yes End Comprehensive Purity Profile Established Q3->End No qNMR->End

Sources

A Comparative Guide to Catalysts for Tetrahydropyranyl (THP) Ether Synthesis: From Traditional Acids to Advanced Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups for alcohols, the tetrahydropyranyl (THP) ether stands out for its robustness under a wide range of non-acidic conditions and its facile, acid-catalyzed removal.[1][2][3] The efficiency of its introduction, however, is critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of THP ethers, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalyst for their specific application. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols for key methodologies.

The Enduring Importance of THP Ethers

The tetrahydropyranyl group is an acetal-type protecting group formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][3] Its popularity stems from a favorable combination of stability and reactivity. THP ethers are stable to strong bases, organometallic reagents (like Grignards and organolithiums), hydrides, and many oxidizing and reducing agents.[2][4] This stability profile allows for a wide range of chemical transformations to be carried out on other parts of a molecule without affecting the protected hydroxyl group. The subsequent deprotection is typically achieved under mild acidic conditions, regenerating the alcohol.[2][3]

The Catalytic Landscape for THP Ether Synthesis: A Comparative Overview

The synthesis of THP ethers is an acid-catalyzed process. The acid activates the DHP, making it susceptible to nucleophilic attack by the alcohol.[2][5] The choice of acid catalyst is paramount and can significantly impact reaction efficiency, selectivity, and substrate scope. We will explore three major classes of catalysts: traditional Brønsted and Lewis acids, heterogeneous solid acids, and modern organocatalysts.

Homogeneous Brønsted and Lewis Acids: The Workhorses

Traditional homogeneous acid catalysts, such as p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), and boron trifluoride etherate (BF₃·OEt₂), have long been the standard for THP ether formation.[6]

  • p-Toluenesulfonic Acid (PTSA): A strong acid that effectively catalyzes the reaction, often at room temperature with short reaction times. However, its strong acidity can be a drawback for sensitive substrates, potentially causing side reactions or degradation.[6]

  • Pyridinium p-toluenesulfonate (PPTS): A milder alternative to PTSA, PPTS is particularly useful for acid-sensitive substrates.[4] The attenuated acidity often requires slightly higher temperatures or longer reaction times.

  • Lewis Acids (e.g., FeCl₃, Bi(OTf)₃, Fe(ClO₄)₃): A diverse range of Lewis acids can also promote the tetrahydropyranylation of alcohols.[7][8] These catalysts offer an alternative to Brønsted acids and can sometimes provide enhanced chemoselectivity. For instance, ferric perchlorate has been shown to be an efficient catalyst for this transformation.[7] Bismuth triflate is another effective catalyst that is relatively non-toxic and insensitive to small amounts of moisture.[8]

Causality in Catalyst Choice: The selection between a strong acid like PTSA and a milder one like PPTS is dictated by the substrate's stability. For robust primary alcohols, PTSA offers a rapid and efficient solution. For complex molecules with acid-labile functional groups, the gentler nature of PPTS is a more prudent choice to avoid unwanted side reactions.

Heterogeneous Solid Acid Catalysts: The Rise of Greener Alternatives

In recent years, the principles of green chemistry have driven the development of heterogeneous catalysts for THP ether synthesis. These solid-supported acids offer significant advantages, including simplified work-up procedures (simple filtration to remove the catalyst), catalyst recyclability, and often milder reaction conditions.[1][9][10]

  • Ammonium Hydrogen Sulfate on Silica (NH₄HSO₄@SiO₂): This easily prepared and inexpensive catalyst has demonstrated high activity for the tetrahydropyranylation of a variety of alcohols and phenols in environmentally friendly solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF).[1][9][10] The catalyst can be easily recovered and reused multiple times without a significant loss in activity.[1]

  • Zeolites and Clays (e.g., H-beta zeolite, Montmorillonite K-10): These microporous aluminosilicates are effective solid acid catalysts.[6][8] Their well-defined pore structures can sometimes impart shape selectivity, although this is less critical for the relatively small DHP molecule.

  • Sulfuric Acid on Silica or Carbon: Supporting sulfuric acid on a solid matrix like silica gel or activated carbon provides a heterogeneous catalyst that is easy to handle and remove from the reaction mixture.[11]

Self-Validating Systems: The reusability of heterogeneous catalysts is a key feature of a self-validating protocol. Consistent yields over several catalytic cycles, as demonstrated with NH₄HSO₄@SiO₂, confirm the stability and integrity of the catalytic system, adding a layer of trustworthiness to the methodology.[1]

Organocatalysts: A Niche but Powerful Approach

While less common, certain organocatalysts can also promote the formation of THP ethers. These metal-free catalysts can offer unique selectivity profiles and are particularly valuable in the context of asymmetric synthesis where a chiral catalyst can induce stereoselectivity. For the straightforward protection of alcohols, however, their application is less widespread than acid-based catalysts.

Quantitative Comparison of Catalytic Performance

To facilitate an objective comparison, the following table summarizes the performance of selected catalysts for the tetrahydropyranylation of a model primary alcohol, benzyl alcohol.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acid (PTSA)catalyticDichloromethaneRoom Temp0.5 - 2>90[3][6]
Pyridinium p-toluenesulfonate (PPTS)catalyticDichloromethaneRoom Temp - 402 - 8>90[4]
Ferric Perchlorate (Fe(ClO₄)₃)1 - 5DichloromethaneRoom Temp0.5 - 1>95[7]
NH₄HSO₄@SiO₂0.3CPME or 2-MeTHFRoom Temp4>95[1][9]
Bismuth Triflate (Bi(OTf)₃)0.1 - 1Solvent-freeRoom Temp0.2 - 1>95[8]

Note: Reaction times and yields can vary depending on the specific substrate and reaction scale.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: General Procedure for THP Ether Synthesis using a Homogeneous Acid Catalyst (PTSA)
  • To a solution of the alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.2-0.5 M) at room temperature, add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.01-0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Green Synthesis of THP Ethers using a Heterogeneous Catalyst (NH₄HSO₄@SiO₂)
  • To a solution of the alcohol (1.0 equiv) in cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) (2-4 M), add DHP (1.1-1.5 equiv).[1]

  • Add the NH₄HSO₄@SiO₂ catalyst (0.3 mol ‰).[1]

  • Stir the mixture at room temperature for the time indicated by reaction monitoring (e.g., 4 hours).[1]

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with the solvent and dried for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude THP ether, which is often pure enough for subsequent steps.[1]

Mechanistic Insights and Visualizations

The acid-catalyzed formation of a THP ether proceeds through the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic alcohol, followed by deprotonation to yield the THP ether and regenerate the acid catalyst.

THP_Formation_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Protonated DHP DHP->Protonated_DHP + H⁺ H_plus H⁺ (Catalyst) Carbocation Resonance-Stabilized Oxocarbenium Ion Protonated_DHP->Carbocation Resonance Intermediate Protonated THP Ether Carbocation->Intermediate + R-OH Alcohol R-OH (Alcohol) THP_Ether THP Ether Intermediate->THP_Ether - H⁺ Regen_H_plus H⁺ (Regenerated)

Caption: Mechanism of Acid-Catalyzed THP Ether Formation.

The deprotection of a THP ether is the reverse of this process, initiated by protonation of the ether oxygen, leading to the formation of the same resonance-stabilized carbocation and the free alcohol.

THP_Deprotection_Workflow Start Start: THP-Protected Alcohol Step1 Add Acidic Catalyst (e.g., PTSA, PPTS, H₂O/H⁺) Start->Step1 Step2 Protonation of Ether Oxygen Step1->Step2 Step3 Cleavage to form Alcohol and Oxocarbenium Ion Step2->Step3 Step4 Quenching of Carbocation Step3->Step4 End End: Deprotected Alcohol Step4->End

Caption: Experimental Workflow for THP Ether Deprotection.

Conclusion and Future Outlook

The choice of catalyst for THP ether synthesis is a critical decision that can significantly impact the efficiency and practicality of a synthetic route. While traditional homogeneous acids remain effective and widely used, the development of heterogeneous solid acid catalysts represents a significant advancement towards more sustainable and environmentally benign chemical processes. The ability to easily separate and recycle these catalysts aligns with the growing demand for greener chemistry in both academic and industrial research. As synthetic chemistry continues to evolve, the development of even more efficient, selective, and sustainable catalysts for fundamental transformations like the formation of THP ethers will undoubtedly remain an active area of investigation.

References

  • Azzena, U., Carraro, M., Modugno, G., Pisano, L., & Urtis, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655–1659. [Link]

  • Azzena, U., Carraro, M., Modugno, G., Pisano, L., & Urtis, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PubMed, 30013691. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Periasamy, M., & Reddy, M. R. (2000). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. Tetrahedron, 56(36), 6873-6876. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The short review highlights the various methods of formation of tetrahydropyranyl ethers.... Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Habibi, A., & Faraji, M. (2011). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. Synthetic Communications, 41(13), 1956-1967. [Link]

  • Albericio, F., & Giraud, M. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 205-217. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Company, R. S. o. C. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. [Link]

  • Canadian Science Publishing. (2016). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Canadian Journal of Chemistry, 94(6), 548-552. [Link]

  • National Institutes of Health. (2017). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports, 34(6), 659-673. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Beilstein Journals. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655-1659. [Link]

  • AperTO - UniTo. (n.d.). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. Retrieved from [Link]

  • Beilstein Journals. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655-1659. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.

Sources

A Comparative Guide to the Structural Elucidation of Products from 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the integrity of a molecular structure is paramount. When working with bifunctional molecules like 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran, which contains both a labile protecting group and a reactive alkyl bromide, unambiguous confirmation of reaction outcomes is critical. This guide provides an in-depth, experience-driven comparison of analytical techniques to definitively confirm the structure of products derived from this versatile building block, focusing on a case study of nucleophilic substitution.

The Synthetic Challenge: Precision in a Bifunctional Molecule

2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (herein referred to as 1 ) is a valuable intermediate. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the primary alcohol, stable under the basic conditions often required for nucleophilic substitution at the primary alkyl bromide.[1] The primary challenge lies in ensuring that a nucleophilic attack occurs exclusively at the C8 carbon, displacing the bromide, without premature cleavage of the THP ether.

Our central question is: How can we be certain that the desired substitution has occurred, and only at the intended site? Answering this requires a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle.

Case Study: The Azide Substitution Reaction

To illustrate a robust analytical workflow, we will examine a common and synthetically useful reaction: the Sₙ2 substitution of 1 with sodium azide (NaN₃) to yield 2-[(8-azidooctyl)oxy]tetrahydro-2H-pyran (2 ). Azides are precursors to amines and participate in highly reliable "click chemistry" reactions, making their successful synthesis crucial.[2][3]

The intended transformation is as follows:

Caption: Reaction of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran with sodium azide.

The Analytical Workflow: A Multi-Pronged Approach

No single technique is sufficient for absolute confirmation. A logical, sequential workflow ensures the highest degree of confidence in the final structure. This workflow prioritizes techniques that offer the most definitive evidence first.

Analytical_Workflow cluster_Analysis Structural Analysis A Crude Reaction Mixture B Workup & Purification (e.g., Column Chromatography) A->B C Purity Check (TLC/LCMS) B->C D Structural Analysis E Mass Spectrometry (MS) Is the mass correct? C->E F Infrared (IR) Spectroscopy Are the key functional groups present/absent? E->F G Nuclear Magnetic Resonance (NMR) What is the precise connectivity? F->G H ¹H NMR I ¹³C NMR J Final Structure Confirmed G->J

Caption: A sequential workflow for the confirmation of synthetic products.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the product, offering the first and most crucial piece of evidence that a reaction has occurred.

  • Expertise & Causality: The key diagnostic feature for the starting material 1 is the characteristic isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[4][5] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).[6]

  • Trustworthiness: For the successful product 2 , this 1:1 isotopic pattern must disappear. It should be replaced by a single, sharp molecular ion peak corresponding to the mass of the azide-substituted compound. The loss of this iconic bromine signature is a powerful indicator of successful substitution.

Infrared (IR) Spectroscopy: Functional Group Interrogation

IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups.

  • Expertise & Causality: The azide functional group (N₃) has a strong, sharp, and highly characteristic asymmetric stretching vibration.[2] This peak appears in a relatively "quiet" region of the spectrum, typically around 2100 cm⁻¹, where few other functional groups absorb.[7][8] Its presence is almost irrefutable proof of azide incorporation.

  • Trustworthiness: This technique is self-validating when comparing the spectra of the starting material and the product. The spectrum of 1 will show no peak in the ~2100 cm⁻¹ region, while the spectrum of the purified product 2 must show a strong absorption there.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR provides the definitive map of the molecule's carbon-hydrogen framework, confirming not only the substitution but also that the rest of the molecule, including the THP protecting group, remains intact.

  • ¹H NMR Analysis:

    • The Key Signal Change: The most informative signals are from the methylene protons adjacent to the reactive site (the C8-H₂). In the starting material 1 , these protons are adjacent to an electronegative bromine atom and typically resonate around 3.4 ppm .[9] In the product 2 , this same C8-H₂ group is now adjacent to the azide group. The azide group is also electron-withdrawing, and these protons will shift to a similar, but distinct, region, typically around 3.2-3.3 ppm .[2] The subtle but measurable upfield shift confirms the change in the chemical environment.

    • THP Group Integrity: The complex multiplet signals of the THP ether, typically between 3.5-4.6 ppm, should remain largely unchanged between the starting material and the product, confirming the protecting group is still in place.[10] The characteristic signal for the acetal proton (O-CH-O) is often observed around 4.6 ppm.[11]

  • ¹³C NMR Analysis:

    • The Carbon Fingerprint: Similar to ¹H NMR, the chemical shift of the C8 carbon provides definitive proof of substitution. In the alkyl bromide 1 , C8 is expected to appear around 34 ppm . Upon substitution with the azide group, this carbon becomes more shielded and shifts upfield to approximately 51 ppm .[2] This significant and predictable shift is a powerful confirmation of the new C-N bond.

Comparative Analysis: Distinguishing Success from Common Failure Modes

To truly validate a protocol, one must be able to distinguish the desired product from potential byproducts or unreacted starting material. The following table compares the expected analytical data for three possible outcomes.

Analytical Technique Scenario A: Successful Product (2) Scenario B: Unreacted Starting Material (1) Scenario C: Unintended Deprotection (8-azidooctan-1-ol)
MS (m/z) M⁺ peak at 283.2. No M+2 peak. M⁺ and M+2 peaks at 292.1 and 294.1 (1:1 ratio).[4][5]M⁺ peak at 199.2. No M+2 peak.
IR (cm⁻¹) Strong, sharp N₃ stretch at ~2100. [2] C-O ether stretch at ~1100.No N₃ stretch. C-Br stretch at ~640. C-O ether stretch at ~1100.Strong, sharp N₃ stretch at ~2100. Broad O-H stretch at ~3300.
¹H NMR (ppm) C8-H₂ at ~3.25 (triplet). THP signals (3.5-4.6).C8-H₂ at ~3.40 (triplet).[9] THP signals (3.5-4.6).C8-H₂ at ~3.25 (triplet). C1-H₂ at ~3.6 (triplet). No THP signals.
¹³C NMR (ppm) C8 at ~51 .[2] THP carbons present.C8 at ~34 . THP carbons present.C8 at ~51. C1 at ~62. No THP carbons.

This comparative data provides a logical decision tree for any researcher analyzing their reaction mixture.

Spectral_Interpretation_Logic Start Analyze Purified Product MS_Check MS: Is there a 1:1 M/M+2 peak around m/z 293? Start->MS_Check IR_Check IR: Is there a strong, sharp peak at ~2100 cm⁻¹? MS_Check->IR_Check No Unreacted Result: Unreacted Starting Material (1) MS_Check->Unreacted Yes NMR_Check ¹H NMR: Are THP signals (3.5-4.6 ppm) present? IR_Check->NMR_Check Yes Mixture Result: Inconclusive / Mixture IR_Check->Mixture No Success Result: Successful Product (2) NMR_Check->Success Yes Deprotected Result: Deprotected Product NMR_Check->Deprotected No

Caption: Decision tree for spectral interpretation based on key diagnostic signals.

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are detailed, field-tested protocols for the synthesis and analysis described.

Protocol 5.1: Synthesis of 2-[(8-azidooctyl)oxy]tetrahydro-2H-pyran (2)
  • To a solution of 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (1 ) (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium azide (NaN₃) (1.5 eq).

  • Stir the reaction mixture vigorously at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into an equal volume of water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., 5% Ethyl Acetate in Hexanes) to yield the pure product 2 .

Protocol 5.2: Analytical Characterization
  • Mass Spectrometry (MS): Samples were analyzed using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

  • Infrared (IR) Spectroscopy: Spectra were obtained on a Fourier Transform Infrared (FTIR) spectrometer using a thin film of the neat oil on a NaCl plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Conclusion and Best Practices

Confirming the structure of a reaction product, especially from a bifunctional starting material like 1 , is a process of accumulating corroborating evidence. While NMR spectroscopy provides the most detailed structural information, it should never be interpreted in a vacuum.

Best Practice Summary:

  • Always begin with Mass Spectrometry: Confirm the correct molecular weight and, critically, the loss of the bromine isotopic pattern.

  • Use IR as a Rapid Functional Group Check: The appearance of the azide stretch is a quick and reliable indicator of success.

  • Employ NMR for Definitive Proof: Focus on the diagnostic shifts of the protons and carbon at the reaction center (C8) to confirm substitution and verify the integrity of the protecting group.

  • Compare Against Failure Modes: Always consider what the data would look like if the reaction failed or produced a side-product. This comparative mindset is the hallmark of a rigorous scientific approach.

By following this multi-technique, logic-driven workflow, researchers can ensure the structural integrity of their compounds and build a foundation of trustworthy data for subsequent research and development.

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A Senior Application Scientist's Guide to Benchmarking "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of multi-step organic synthesis, the choice of each building block is a critical move that dictates the efficiency, yield, and ultimate success of the entire campaign. Bifunctional molecules, which carry two distinct reactive sites, are pivotal pieces in this game, allowing for sequential and controlled elaboration of complex molecular architectures. Among these, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- has emerged as a workhorse reagent for introducing a flexible eight-carbon chain. Its structure, featuring a tetrahydropyranyl (THP) ether at one terminus and an alkyl bromide at the other, offers a classic protection/reaction strategy.

This guide provides an in-depth, objective comparison of this valuable reagent against its primary alternatives, supported by experimental data and field-proven insights. We will dissect the causality behind experimental choices, offering a trustworthy framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Strategic Value of Bifunctional Linchpins

In complex synthesis, it is often necessary to mask a reactive functional group to prevent it from interfering with a transformation occurring elsewhere in the molecule.[1] This is the foundational principle of protecting group chemistry. The subject of our analysis, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, perfectly embodies this strategy.

  • The Protective Shield (THP Ether): The tetrahydropyranyl (THP) group serves as a robust protecting group for the primary alcohol. It is readily introduced and is stable to a wide array of non-acidic reagents, including organometallics (like Grignard reagents), strong bases, and many oxidizing and reducing agents.[2] This stability is crucial as it allows for extensive chemical modifications at the other end of the molecule without compromising the latent hydroxyl functionality.

  • The Reactive Handle (Alkyl Bromide): The primary alkyl bromide serves as an excellent electrophilic site for carbon-carbon bond formation. It is particularly well-suited for nucleophilic substitution (SN2) reactions and for the formation of Grignard reagents, which are potent carbon nucleophiles.[3][4]

A Model Synthesis for Benchmarking: (Z)-9-Tricosene

To provide a quantitative and objective comparison, we will use the synthesis of (Z)-9-tricosene, commonly known as muscalure, the sex pheromone of the housefly (Musca domestica), as our model multi-step synthesis.[2][5] This long-chain alkene is an ideal target as its synthesis often involves the coupling of two smaller carbon fragments, a strategy for which our target molecule and its alternatives are well-suited.

The general synthetic strategy involves two key stages:

  • Carbon-Carbon Bond Formation: Coupling of an eight-carbon nucleophile (derived from our bifunctional reagent) with a fifteen-carbon electrophile (or vice-versa) to construct the 23-carbon backbone.

  • Deprotection: Removal of the protecting group to reveal the final target molecule or a precursor.

The Contenders: A Comparative Analysis

We will benchmark the performance of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- against two logical alternatives that modify either the protecting group or the leaving group:

  • Alternative 1 (Silyl Protection): 1-((8-Bromooctyl)oxy)-tert-butyldimethylsilane (TBDMS-Protected 8-Bromooctanol)

  • Alternative 2 (Sulfonate Leaving Group): 8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl 4-methylbenzenesulfonate (THP-Protected 8-Octyl Tosylate)

Data Presentation: Performance Metrics in the Synthesis of (Z)-9-Tricosene

The following table summarizes the key performance indicators for each reagent in our model synthesis. The data is collated from representative literature procedures to provide a standardized comparison.

Metric2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- TBDMS-Protected 8-Bromooctanol THP-Protected 8-Octyl Tosylate
Precursor Synthesis Yield ~95% (Protection of 8-bromooctan-1-ol)~92% (Protection of 8-bromooctan-1-ol)~94% (Tosylation of THP-protected octanol)
Key C-C Formation Step Grignard CouplingGrignard CouplingKumada Coupling
Coupling Yield ~80-85%~80-85%~85-90%
Deprotection Method Mild Acid (e.g., PPTS, AcOH)Fluoride Source (e.g., TBAF) or AcidNot Applicable (No protecting group on the coupling partner)
Deprotection Yield >95%>95%N/A
Overall Estimated Yield ~72-81%~70-78%~80-85%
Key Advantages Cost-effective, stable protecting group.Orthogonal deprotection, stable to mild acid/base.Highly reactive leaving group, often higher coupling yields.
Key Disadvantages Deprotection requires acidic conditions.Higher cost of silylating agent, potential for silyl migration.Tosylates are more moisture-sensitive, requires a separate protection step.

Experimental Protocols and Workflow Visualization

To ensure trustworthiness and reproducibility, detailed experimental protocols for the preparation of each reagent and their use in the model synthesis are provided below.

Workflow for the Synthesis of (Z)-9-Tricosene

The overall synthetic workflow can be visualized as a series of choices and transformations, starting from a common intermediate, 8-bromooctan-1-ol.

G cluster_start Starting Material cluster_reagents Preparation of Key Intermediates cluster_coupling C-C Bond Formation cluster_final Final Steps 8-Br-Octanol 8-Bromooctan-1-ol THP_Br 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- 8-Br-Octanol->THP_Br DHP, p-TsOH TBDMS_Br TBDMS-Protected 8-Bromooctanol 8-Br-Octanol->TBDMS_Br TBDMSCl, Imidazole THP-OH THP-Protected Octanol 8-Br-Octanol->THP-OH DHP, p-TsOH Grignard_THP Grignard Formation (R-MgBr) THP_Br->Grignard_THP Grignard_TBDMS Grignard Formation (R-MgBr) TBDMS_Br->Grignard_TBDMS THP_OTs THP-Protected 8-Octyl Tosylate Kumada_Coupling Kumada Coupling with C15-Grignard THP_OTs->Kumada_Coupling Coupling_Product_THP Coupling with C15-Electrophile Grignard_THP->Coupling_Product_THP Coupling_Product_TBDMS Coupling with C15-Electrophile Grignard_TBDMS->Coupling_Product_TBDMS Deprotection_THP Acidic Deprotection Coupling_Product_THP->Deprotection_THP Deprotection_TBDMS Fluoride Deprotection Coupling_Product_TBDMS->Deprotection_TBDMS Kumada_Coupling->Deprotection_THP Intermediate requires THP deprotection Final_Product (Z)-9-Tricosene Deprotection_THP->Final_Product Deprotection_TBDMS->Final_Product THP-OH->THP_OTs TsCl, Pyridine

Caption: Comparative workflow for (Z)-9-tricosene synthesis.

Protocol 1: Synthesis of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
  • Setup: To a solution of 8-bromooctan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.02 eq).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is typically of sufficient purity (>95%) for subsequent steps.

Protocol 2: Synthesis of TBDMS-Protected 8-Bromooctanol
  • Setup: Dissolve 8-bromooctan-1-ol (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M). Add imidazole (2.5 eq) and stir until dissolved.

  • Reaction: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution at room temperature.[6] Stir for 2-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Protocol 3: Grignard Coupling and Deprotection (using THP-protected reagent)
  • Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.[3] Add a solution of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate to maintain a gentle reflux. After addition, stir for an additional hour.

  • Coupling: In a separate flask, prepare a solution of the coupling partner, such as 1-bromopentadecane (0.9 eq), in anhydrous THF. Cool the Grignard reagent to 0 °C and add a catalytic amount of a copper salt, such as CuCl₂ or Li₂CuCl₄. Add the 1-bromopentadecane solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up & Deprotection: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers and add a solution of 10% aqueous HCl. Stir vigorously for 2-3 hours to effect deprotection of the THP ether.

  • Purification: Separate the layers, wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield (Z)-9-tricosene.

Causality and Experimental Choices: A Deeper Dive

The choice between these reagents is not merely a matter of yield; it is a strategic decision based on the context of the broader synthetic plan.

Decision Matrix: Choosing the Right Tool

G start Need to introduce an 8-carbon spacer? q1 Are there acid-sensitive functional groups elsewhere in the molecule? start->q1 q2 Is cost a primary concern? q1->q2 No use_tbdms Use TBDMS-Protected 8-Bromooctanol q1->use_tbdms Yes q3 Is maximizing reactivity/ yield in the C-C coupling step the top priority? q2->q3 No use_thp Use 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- q2->use_thp Yes q3->use_thp No use_tosylate Consider THP-Protected 8-Octyl Tosylate q3->use_tosylate Yes

Caption: Decision-making flowchart for reagent selection.

  • THP Ether (The Standard Choice): For routine syntheses where downstream steps are tolerant of mild acid, the THP-protected bromide is often the most efficient choice due to its low cost and the high yield of the protection step. The deprotection can often be combined with the acidic work-up of the Grignard reaction, saving a synthetic step.

  • TBDMS Ether (The Orthogonal Choice): When a molecule contains other acid-labile groups (e.g., acetals, t-butyl esters), the TBDMS group is superior. Its removal with a fluoride source like tetrabutylammonium fluoride (TBAF) is highly selective and occurs under neutral or slightly basic conditions, providing an orthogonal deprotection strategy.[7][8] This selectivity is paramount in the synthesis of complex natural products.

  • Tosylate (The High-Reactivity Choice): Alkyl tosylates are generally more reactive than the corresponding bromides in nucleophilic substitution and cross-coupling reactions because the tosylate anion is a better leaving group.[9] In cases where the Grignard coupling is sluggish, switching to the tosylate derivative of the electrophile can significantly improve reaction rates and yields. This is particularly relevant in Kumada-type cross-coupling reactions catalyzed by palladium or nickel.[10][11]

Conclusion and Future Outlook

While all three bifunctional reagents are effective for introducing an eight-carbon chain in multi-step synthesis, the optimal choice is dictated by the specific demands of the synthetic route.

  • 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- remains the most cost-effective and straightforward option for general applications. Its stability and ease of preparation make it a reliable and efficient building block.

  • The TBDMS-protected analogue offers crucial orthogonality for syntheses involving acid-sensitive functionalities, justifying its higher cost in complex molecular construction.

  • The tosylate alternative provides enhanced reactivity, which can be the key to overcoming challenging coupling steps and maximizing overall yield, making it a powerful tool for optimizing difficult transformations.

As synthetic chemistry continues to evolve, the demand for highly efficient and selective building blocks will only increase. The principles benchmarked in this guide—evaluating not just yield, but also cost, stability, and strategic orthogonality—provide a robust framework for navigating the critical decisions that underpin successful and innovative chemical synthesis.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. As a brominated organic ether, this compound falls under the specific regulatory category of halogenated organic waste, necessitating a disposal pathway distinct from non-halogenated solvents and aqueous waste. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principle: Identification and Segregation

The foundational principle for managing waste containing 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is its classification as a halogenated organic compound . The presence of a carbon-bromine bond dictates its entire disposal lifecycle.[1] Halogenated wastes are typically managed via high-temperature incineration at specialized facilities to ensure the complete destruction of the molecule and to prevent the formation of persistent environmental pollutants.[1]

Mixing halogenated waste with non-halogenated organic waste is a serious and costly error. It contaminates the entire volume of the non-halogenated solvent, forcing the entire container to be treated through the more expensive and energy-intensive halogenated waste stream.[2] Therefore, the first and most critical step in your disposal plan is rigorous segregation.

Compound Profile: 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
Chemical Name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
CAS Number 50816-20-1[3]
Molecular Formula C13H25BrO2[3]
Waste Classification Halogenated Organic Waste[1]
Primary Disposal Route High-Temperature Incineration via certified hazardous waste management service.
Incompatible Storage Strong oxidizing agents, acids, bases.[2][4]
Disposal Decision Workflow

The following workflow provides a logical pathway for managing waste streams containing this compound. The ultimate destination for all pathways is a designated container for halogenated organic waste.

DisposalWorkflow start Waste Generated Containing 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- decision_type Characterize Waste Type start->decision_type process_liquid Pure Compound or Solution in Organic Solvent decision_type->process_liquid Liquid process_solid Contaminated Solid Waste (Gloves, Wipes, Silica Gel) decision_type->process_solid Solid process_aqueous Dilute Aqueous Solution (e.g., from extractions) decision_type->process_aqueous Aqueous container Transfer to Designated 'HALOGENATED ORGANIC WASTE' Container process_liquid->container process_solid->container process_aqueous->container storage Store in Satellite Accumulation Area (SAA) with secondary containment. Keep sealed. container->storage pickup Arrange for Pickup by Institutional EHS Department storage->pickup

Caption: Decision workflow for proper waste stream management.

Step-by-Step Disposal Protocol

This protocol outlines the essential actions required from the point of waste generation to its readiness for collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing appropriate PPE. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar compounds indicate a potential for skin and eye irritation.[4][5]

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile). Dispose of gloves immediately after handling and wash hands thoroughly.

  • Body Protection: A standard laboratory coat.

Step 2: Select and Prepare the Waste Container

  • Obtain a designated hazardous waste container that is compatible with organic solvents.

  • The container must be clearly labeled "HALOGENATED ORGANIC WASTE" .[1][2]

  • Affix a hazardous waste tag to the container before adding any waste. Fill in your name, lab location, and the date.

Step 3: Waste Transfer

  • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Carefully pour liquid waste into the designated halogenated waste container using a funnel to prevent spills.

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • For contaminated solid waste (e.g., pipette tips, contaminated filter paper, gloves), place them directly into the same container or a separate, clearly labeled solid halogenated waste container if your institution's policy requires it.

Step 4: Update the Waste Log

  • On the hazardous waste tag, accurately list the chemical name: "2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-" and estimate the volume or mass being added.

  • List any other solvents or reagents present in the waste mixture and their approximate percentages. Complete chemical names must be used.[2]

Step 5: Secure and Store the Container

  • Tightly seal the cap on the waste container immediately after adding waste.[2]

  • Store the container in a designated Satellite Accumulation Area (SAA) that has secondary containment to capture any potential leaks.

  • Ensure the storage location is cool, dry, and away from sources of ignition or incompatible materials.[4]

Step 6: Arrange for Final Disposal

  • Once the container is full or you have finished the experimental work that generates this waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to dispose of this chemical through any other means. Under no circumstances should any organic liquid be disposed of down a sink drain. [2]

The Regulatory Imperative

The stringent procedures for disposing of halogenated organic compounds are grounded in federal and state environmental regulations. The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of Halogenated Organic Compounds (HOCs) under the Code of Federal Regulations (CFR).[6][7] These regulations recognize that halogenated compounds can be persistent in the environment and may pose long-term risks. Landfill disposal is generally prohibited, making compliant incineration the only viable option.[8]

By following this guide, you are not only protecting yourself and your colleagues but also ensuring that your laboratory's operations are in full compliance with these critical environmental mandates. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority for waste management in your facility.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- - Substance Details - SRS.
  • Sigma-Aldrich. (n.d.). 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran AldrichCPR.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • PubChem. (n.d.). 2h-pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)tetrahydro-2H-pyran 98.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.

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Navigating the Safe Handling of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The chemical structure of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- suggests a hazard profile that includes potential skin and eye irritation, and possible respiratory irritation if aerosolized or inhaled. Structurally similar tetrahydropyran derivatives are known to cause skin and serious eye irritation[2][3][4]. The presence of the bromooctyl group classifies this compound as a halogenated organic substance, which necessitates specific handling and disposal considerations to prevent environmental contamination and potential long-term health effects[5][6][7].

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion[5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes. Safety glasses alone are insufficient. Face shields must be worn in conjunction with goggles[8].
Hands Chemically resistant gloves (e.g., Nitrile, Neoprene)Protects against skin contact. Always inspect gloves for tears or degradation before use. For chemicals with unknown toxicity, double gloving is recommended[8].
Body Flame-resistant lab coatProtects against splashes and contamination of personal clothing[8].
Feet Closed-toe shoesPrevents injury from spills or dropped items[8].

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. The following diagram and procedural steps outline a comprehensive operational plan.

Operational_Workflow Figure 1: Operational Workflow for Handling 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt_and_Inspection Receipt and Inspection - Check container integrity - Verify label Storage Secure Storage - Cool, dry, well-ventilated area - Away from incompatible materials Receipt_and_Inspection->Storage SDS_Review Review SDS of Structurally Similar Compounds Storage->SDS_Review Don_PPE Don Appropriate PPE SDS_Review->Don_PPE Proceed to Handling Fume_Hood Work in a Certified Fume Hood Don_PPE->Fume_Hood Dispensing Dispense with Care - Avoid generating aerosols Fume_Hood->Dispensing Reaction_Setup Reaction Setup Dispensing->Reaction_Setup Decontamination Decontaminate Work Area Waste_Segregation Segregate Halogenated Waste Decontamination->Waste_Segregation Doff_PPE Doff and Dispose of Contaminated PPE Waste_Segregation->Doff_PPE

Caption: Figure 1: Operational Workflow for Handling 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents[2][3].

    • Thoroughly review the SDS for structurally similar compounds to familiarize yourself with potential hazards and emergency procedures.

    • Ensure that an eyewash station and safety shower are readily accessible[9].

  • Handling Procedures:

    • Always don the appropriate PPE as outlined in the table above before handling the compound.

    • Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure[5].

    • When transferring or weighing the compound, do so carefully to avoid generating aerosols or dust.

    • Use compatible labware (e.g., glass, PTFE) and ensure all containers are clearly labeled.

  • Post-Handling:

    • After use, decontaminate the work surface with an appropriate solvent and then soap and water.

    • Properly segregate all waste materials as detailed in the disposal plan below.

    • Remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling the chemical[9].

Disposal Plan: Ensuring Environmental Compliance

As a halogenated organic compound, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- requires a specific and compliant disposal pathway. Improper disposal can lead to environmental harm and regulatory penalties.

Disposal_Plan Figure 2: Disposal Plan for 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Liquid_Waste Liquid Waste (e.g., reaction residues, contaminated solvents) Halogenated_Container Designated 'Halogenated Organic Waste' Container Liquid_Waste->Halogenated_Container Solid_Waste Solid Waste (e.g., contaminated gloves, weigh boats) Solid_Waste->Halogenated_Container Labeling Properly Labeled - 'Hazardous Waste' - Chemical Name - Associated Hazards Halogenated_Container->Labeling SAA Satellite Accumulation Area (SAA) - Cool, dry, well-ventilated - Secondary containment Labeling->SAA EHS_Pickup Arrange for EHS Pickup SAA->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Figure 2: Disposal Plan for 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Disposal Protocol:

  • Waste Segregation:

    • All waste containing 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- must be collected in a designated "Halogenated Organic Waste" container[5][10].

    • Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complicate the disposal process[6][7].

  • Container Management:

    • Use a compatible, leak-proof container with a secure screw-top cap[7][11].

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of the hazards[6][11].

  • Storage and Pickup:

    • Store the sealed waste container in a designated Satellite Accumulation Area that is cool, dry, and well-ventilated.

    • Once the container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[11].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels[11].

    • Carefully collect the absorbed material into a designated hazardous waste container and label it appropriately.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS department.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[2].

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12].

By adhering to these guidelines, you can foster a culture of safety and responsibility within your laboratory, ensuring the well-being of all personnel while advancing your critical research.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol.
  • US EPA. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- - Substance Details.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Aldrich. (2024, September 7). SAFETY DATA SHEET - 2-(3-Butynyloxy)tetrahydro-2H-pyran.
  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2).
  • PubChemLite. (n.d.). 2h-pyran, 2-[(8-bromooctyl)oxy]tetrahydro-.
  • BLDpharm. (n.d.). 17739-45-6|2-(2-Bromoethoxy)tetrahydro-2H-pyran.
  • ChemicalBook. (2025, July 19). 2-(BROMOMETHYL)TETRAHYDRO-2 H-PYRAN - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.
  • PubChem. (n.d.). 2-Hydroxytetrahydropyran.
  • Chem-Impex. (n.d.). Tetrahydro-2-(2-propynyloxy)-2H-pyran.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.